molecular formula C9H7BrO2 B1374348 7-Bromochroman-3-one CAS No. 944904-11-4

7-Bromochroman-3-one

Cat. No.: B1374348
CAS No.: 944904-11-4
M. Wt: 227.05 g/mol
InChI Key: HYTUXLBZBRFDRR-UHFFFAOYSA-N
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Description

7-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTUXLBZBRFDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737485
Record name 7-Bromo-2H-1-benzopyran-3(4H)-one
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Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-11-4
Record name 7-Bromo-2H-1-benzopyran-3(4H)-one
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Record name 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of 7-Bromochroman-3-one, a substituted chromanone derivative of interest to researchers in medicinal chemistry and drug discovery. As a compound with potential biological activity, a thorough and unambiguous confirmation of its chemical structure is paramount for its advancement in research and development pipelines. This document outlines the synergistic application of modern analytical techniques, emphasizing not just the acquisition of data, but the logical process of interpretation that leads to irrefutable structural confirmation.

Introduction: The Chromanone Scaffold and the Significance of this compound

Chromanones are a class of heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with diverse pharmacological properties.[1] The introduction of a bromine atom at the 7-position and a ketone at the 3-position of the chroman ring system in this compound creates a molecule with specific electronic and steric properties that can influence its interaction with biological targets. Accurate structural elucidation is the foundational step upon which all subsequent biological and medicinal chemistry studies are built.

This guide will walk through a systematic approach to confirming the structure of this compound, employing a suite of spectroscopic techniques. We will delve into the theoretical basis for the expected spectral features and provide practical, step-by-step protocols for data acquisition and interpretation.

The Elucidation Workflow: A Multi-Technique Approach

The definitive structural determination of an organic molecule like this compound relies on the convergence of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of proof.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Synthesis->NMR Connectivity Structure Final Structure of This compound MS->Structure IR->Structure NMR->Structure

Figure 1: The integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental composition of a new compound. For this compound, we anticipate a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

  • Data Acquisition: The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Predicted Data and Interpretation

The molecular formula of this compound is C₉H₇BrO₂. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 natural abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.[2]

Ion Predicted m/z Relative Abundance Interpretation
[M]⁺226~100%Molecular ion containing ⁷⁹Br
[M+2]⁺228~98%Molecular ion containing ⁸¹Br

The observation of this doublet with the correct mass difference and relative intensity is strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Frequency Range (cm⁻¹) Vibration Expected Appearance
3100-3000C-H stretch (aromatic)Medium to weak
2960-2850C-H stretch (aliphatic)Medium to weak
~1720C=O stretch (ketone)Strong, sharp
1600-1450C=C stretch (aromatic)Medium to weak
1300-1000C-O stretch (ether)Strong
800-600C-Br stretchMedium to strong

The most prominent and diagnostic peak will be the strong absorption around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.[3][4] The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C-O ether stretch will further support the chromanone framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be employed.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR experiment is performed.

    • ¹³C NMR: A proton-decoupled carbon NMR experiment is performed.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from similar compounds like 3-Bromochroman-4-one, we can predict the following ¹H NMR spectrum.[5]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-57.8-8.0d1HDeshielded by the adjacent carbonyl group.
H-6, H-87.0-7.4m2HAromatic protons on the benzene ring.
H-24.5-4.7s2HMethylene protons adjacent to the ether oxygen.
H-43.7-3.9s2HMethylene protons adjacent to the ketone.

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum. The predicted values are based on established ranges for similar structures.[6][7]

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-3~205Ketone carbonyl carbon.
C-9~160Aromatic carbon attached to the ether oxygen.
C-5, C-6, C-7, C-8, C-10115-140Aromatic carbons. The carbon bearing the bromine (C-7) will be in this region.
C-2~70Methylene carbon adjacent to the ether oxygen.
C-4~45Methylene carbon adjacent to the ketone.

Note: The specific assignments of the aromatic carbons would be confirmed using 2D NMR techniques.[8][9]

2D NMR for Unambiguous Assignments

To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC Proton_Env Proton Environments and Coupling H1->Proton_Env C13 ¹³C NMR C13->HSQC Carbon_Env Carbon Environments C13->Carbon_Env H_H_Conn Proton-Proton Connectivity COSY->H_H_Conn C_H_Conn Direct Carbon-Proton Connectivity HSQC->C_H_Conn

Figure 2: The synergistic use of 1D and 2D NMR experiments for complete structural assignment.
  • COSY: This experiment will show correlations between coupled protons. For this compound, we would expect to see correlations between the aromatic protons (H-5, H-6, and H-8).

  • HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Conclusion: Synthesizing the Data for Final Structure Confirmation

The structural elucidation of this compound is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The mass spectrum will confirm the molecular formula, the IR spectrum will identify the key functional groups, and the suite of NMR experiments will piece together the precise connectivity of the atoms. The convergence of all this data will provide an unassailable confirmation of the structure of this compound, enabling further investigation into its chemical and biological properties with confidence.

References

  • Arjunan, V., et al. (2016). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 13, 1635–1649.
  • Shaikh, A. R., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1659.
  • Chemistry LibreTexts. (2020). 20.
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  • PubChem. (n.d.). 7-Bromo-1-phenyl-1,4-dihydroisochromen-3-one.
  • Science and Education Publishing. (2019). 3-(2-Phenyl-oxo-ethoxy)
  • SciELO. (2018).
  • University of Cape Town. (2003).
  • The University of Liverpool Repository. (2001). PROTON NMR PREDICTION OF.
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  • PubMed. (2010). Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters.
  • Chemistry Stack Exchange. (2015).
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  • Michigan State University. (n.d.). Proton NMR Table.
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  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). 7-Bromo-1-oxo-1h-isothiochromene-3-carboxylic.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • BLD Pharm. (n.d.). 18442-22-3|7-Bromochroman-4-one.
  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table.
  • PubChem. (n.d.). 7-Bromo-1-hydroxyisochromen-3-one.
  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting.
  • PubChem. (n.d.). 7-Bromooct-3-ene.
  • YouTube. (2023).
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-bromo-.
  • PubChem. (n.d.). 1-Bromo-3-methylcyclobutene.
  • National Institute of Standards and Technology. (n.d.). 3-Bromocamphor.

Sources

An In-depth Technical Guide to 7-Bromochroman-4-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct experimental data and literature for 7-Bromochroman-3-one is exceptionally scarce. In the interest of providing a scientifically grounded and practical guide, this document focuses on its extensively studied and commercially available isomer, 7-Bromochroman-4-one . The principles, protocols, and spectral data presented herein for the 4-one isomer serve as a robust foundation for researchers and drug development professionals working with brominated chromanone scaffolds. Inferences regarding the 3-one isomer can be drawn from this comprehensive analysis of its close analogue.

Introduction to the Bromochromanone Core

Chromanone derivatives are a significant class of heterocyclic compounds, forming the core structure of various natural products and synthetic molecules with diverse biological activities.[1] The introduction of a bromine atom onto the chromanone scaffold, as seen in 7-Bromochroman-4-one, offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[2][3] The electron-withdrawing nature and steric influence of the bromine atom can modulate the reactivity of the chromanone ring system and provide a vector for introducing new functionalities through reactions like cross-coupling.[3]

Physicochemical and Spectral Properties of 7-Bromochroman-4-one

A thorough understanding of the physical and spectral characteristics of 7-Bromochroman-4-one is fundamental to its application in synthesis and drug design.

Core Compound Information
PropertyValueSource(s)
IUPAC Name 7-bromo-2,3-dihydrochromen-4-one[4]
Synonyms 7-Bromo-4-chromanone[4]
CAS Number 18442-22-3[5]
Molecular Formula C₉H₇BrO₂[5]
Molecular Weight 227.05 g/mol [5]
Appearance White to yellow solid[5]
Predicted Physical Properties

While experimentally determined values are not consistently reported across all databases, the following predicted properties provide a useful baseline for experimental planning.

PropertyPredicted ValueSource(s)
Boiling Point 336.6 ± 42.0 °C at 760 mmHg[5]
Density 1.621 ± 0.06 g/cm³[5]
Storage Temperature 2-8°C[5]
Spectral Data Analysis

The structural elucidation of 7-Bromochroman-4-one relies on a combination of spectroscopic techniques. While specific spectra are not widely published, the expected characteristics can be inferred from the known behavior of similar compounds.

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are essential for confirming the structure. The aromatic region of the ¹H NMR would show signals corresponding to the three protons on the benzene ring, with splitting patterns indicative of their relative positions. The two methylene groups of the dihydropyranone ring would appear as distinct triplets in the aliphatic region. In the ¹³C NMR spectrum, one would expect to see nine distinct carbon signals, including a downfield signal for the carbonyl carbon (typically >190 ppm), signals for the aromatic carbons (one of which would be directly bonded to bromine), and signals for the two aliphatic carbons.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 7-Bromochroman-4-one is the strong absorption band corresponding to the carbonyl (C=O) group. For an aromatic ketone, this stretch is typically observed in the range of 1685-1666 cm⁻¹.[6] The presence of the aromatic ring in conjugation with the ketone influences this frequency.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 227, corresponding to the molecular weight of the compound. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] Fragmentation patterns would likely involve the loss of CO (28 Da) and cleavage of the dihydropyranone ring.[8]

Synthesis of 7-Bromochroman-4-one: Protocols and Mechanisms

The synthesis of 7-Bromochroman-4-one is well-documented, with several established routes. A common and efficient method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropionic acid.

Experimental Protocol: Intramolecular Acylation

This protocol is based on the general procedure for the synthesis of chroman-4-ones from 3-aryloxypropionic acids.

Materials:

  • 3-(3-Bromophenoxy)propionic acid

  • Acid-activated Montmorillonite K-10 clay

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • A mixture of 3-(3-bromophenoxy)propionic acid (1.0 mmol) and freshly prepared acid-activated Montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere.[9]

  • The reaction is monitored for completion (typically 30-45 minutes).[9]

  • Once the reaction is complete, the mixture is cooled, and dichloromethane (10-15 mL) is added.[9]

  • The Montmorillonite K-10 is filtered off and washed twice with dichloromethane.[9]

  • The organic filtrate is concentrated, and the crude product is purified by extraction with hexane (10-15 mL) to afford pure 7-Bromochroman-4-one.[9]

Causality Behind Experimental Choices:

  • Acid-activated Montmorillonite K-10: This solid acid catalyst facilitates the intramolecular Friedel-Crafts acylation, offering a milder and more environmentally friendly alternative to traditional Lewis acids.

  • Toluene: Serves as a suitable high-boiling solvent for the reflux conditions required for the cyclization reaction.

  • Inert Atmosphere: Prevents potential side reactions and degradation of the starting materials and product at elevated temperatures.

Alternative Synthesis Route: Hydrogenation

Another reported method involves the hydrogenation of 7-Bromo-4H-chromen-4-one (7-bromochromone) using Wilkinson's catalyst (Rh(PPh₃)₃Cl). This reaction proceeds under a hydrogen atmosphere at elevated temperature and pressure, with ethanol as the solvent, yielding 7-Bromochroman-4-one.[5][9]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 7-Bromochroman-4-one is centered around the carbonyl group, the aromatic ring, and the benzylic position, making it a versatile intermediate for the synthesis of more complex molecules.

Core Reactivity Profile

G cluster_reactions Key Reaction Sites cluster_products Potential Derivatives main 7-Bromochroman-4-one carbonyl Carbonyl Group (C4 Position) main->carbonyl Reduction, etc. aromatic Aromatic Ring (C7-Br Bond) main->aromatic Suzuki, Heck, etc. alpha_carbon α-Carbon (C3 Position) main->alpha_carbon Bromination, etc. alcohol Chroman-4-ol Derivatives carbonyl->alcohol cross_coupling Cross-Coupling Products aromatic->cross_coupling functionalized α-Functionalized Chromanones alpha_carbon->functionalized

Caption: Key reaction pathways for 7-Bromochroman-4-one.

  • Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of standard transformations, such as reduction to the corresponding alcohol (7-Bromochroman-4-ol), reductive amination, and Wittig reactions.

  • Reactions involving the Bromine Atom: The bromine atom on the aromatic ring is a key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the chromanone scaffold.[3]

  • Reactions at the α-Carbon: The carbon adjacent to the carbonyl group (C3) can be functionalized, for example, through bromination followed by nucleophilic substitution, to introduce various groups at this position.

Applications in Medicinal Chemistry

Chromanone derivatives are known to possess a wide range of biological activities, including anticancer, antibiotic, and antiviral properties.[1] 7-Bromochroman-4-one serves as a crucial intermediate in the synthesis of these bioactive molecules. Its utility lies in its ability to be readily converted into more complex structures with potential therapeutic applications. For instance, it is a building block for compounds with potential anti-inflammatory and antioxidant properties.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromochroman-4-one.

General Precautions:

  • Handle in a well-ventilated place or under a chemical fume hood.[10]

  • Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Avoid formation of dust and aerosols.[10]

  • Avoid contact with skin, eyes, and clothing.[10]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

  • In case of skin contact: Wash the affected area with soap and water.

  • In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

While direct information on this compound is limited, a comprehensive understanding of its isomer, 7-Bromochroman-4-one, provides a valuable framework for researchers. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a key building block in the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. The insights provided in this guide are intended to facilitate further research and innovation in this promising area of chemistry.

References

  • 7-Bromochroman-4-one. (n.d.). Chem-Space. Retrieved January 18, 2026, from [Link]

  • 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

  • Analyzing the M+1 peak. (2020, May 4). YouTube. Retrieved January 18, 2026, from [Link]

  • mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 18, 2026, from [Link]

  • Introduction to Spectroscopy V: Mass Spectrometry. (n.d.). University of Puget Sound. Retrieved January 18, 2026, from [Link]

  • Interpreting M+ Peaks in Mass Spectrometry. (2015, February 19). YouTube. Retrieved January 18, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Palacký University Olomouc. Retrieved January 18, 2026, from [Link]

  • IR Absorption Table. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]

  • 3-Bromochroman-4-one. (2014). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. Retrieved January 18, 2026, from [Link]

  • IR Spectra of Carbonyl Compounds | Organic Chemistry. (2018, September 20). YouTube. Retrieved January 18, 2026, from [Link]

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  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 18, 2026, from [Link]

  • 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one | C7H4BrNOS | CID 286696. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022, May 1). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to 7-Bromochroman-3-one: A Keystone Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromochroman-3-one, a halogenated heterocyclic ketone of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. While the more common isomer, 7-Bromochroman-4-one, is extensively documented, the 3-one variant presents unique synthetic challenges and opportunities. This document consolidates available data and provides expert insights into its properties, synthesis, and potential applications, serving as an essential resource for its utilization in complex molecular design.

Core Compound Identifiers and Physicochemical Profile

This compound is a substituted aromatic ketone built upon the chroman scaffold. The strategic placement of a bromine atom at the 7-position and a carbonyl group at the 3-position makes it a versatile intermediate for further chemical modifications.

Chemical Identity

A clear identification of this compound is paramount for accurate research and procurement. The fundamental identifiers are summarized in the table below.

IdentifierValueSource
CAS Number 944904-11-4[1]
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol [2]
IUPAC Name 7-bromo-2,3-dihydrochromen-3-oneInferred from related compounds
Canonical SMILES C1C(=O)OC2=CC(=CC=C21)BrInferred from structure
InChI Key HYTUXLBZBRFDRR-UHFFFAOYSA-N
Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not widely available in peer-reviewed literature, a consequence of its less common nature compared to its 4-one isomer. However, computational predictions and data from analogous structures provide valuable insights.

PropertyPredicted ValueNotes
Physical State SolidBased on analogous chromanone structures.
Melting Point Not Reported---
Boiling Point Not Reported---
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Predicted based on chemical structure.
XLogP3 2.1A measure of lipophilicity.
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2The carbonyl oxygen and the ether oxygen.
Topological Polar Surface Area 26.3 Ų

Synthesis and Reaction Pathways

The synthesis of chroman-3-ones is noted to be more challenging than that of the corresponding 4-one isomers.[1] Direct, high-yield synthetic routes specifically for this compound are not extensively published. However, general methods for the synthesis of the chroman-3-one core can be adapted. A plausible synthetic strategy involves a multi-step sequence starting from a suitably substituted phenol.

Proposed Synthetic Workflow

A logical and experimentally viable approach to the synthesis of this compound is outlined below. This pathway is based on established organic chemistry principles for the formation of the chroman-3-one skeleton.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Decarboxylation/Ketonization 3-Bromophenol 3-Bromophenol Reaction1 Reaction with ethyl bromoacetate (Base, Solvent) 3-Bromophenol->Reaction1 1. Intermediate1 Ethyl 2-((3-bromophenyl)oxy)acetate Reaction1->Intermediate1 Reaction2 Dieckmann Condensation (Strong Base) Intermediate1->Reaction2 2. Intermediate2 7-Bromo-2-hydroxychroman-3-one (enol form) Reaction2->Intermediate2 Reaction3 Acidic Workup (e.g., HCl, Heat) Intermediate2->Reaction3 3. Product This compound Reaction3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of chroman-3-one derivatives and should be optimized for the specific substrate.

Step 1: Synthesis of Ethyl 2-((3-bromophenyl)oxy)acetate

  • To a solution of 3-bromophenol (1 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester.

Step 2 & 3: Intramolecular Cyclization and Ketonization

  • Dissolve the ester from Step 1 in a dry, inert solvent (e.g., toluene, THF).

  • Add a strong base, such as sodium ethoxide or sodium hydride (1.5 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., 1M HCl).

  • Heat the acidic mixture to facilitate decarboxylation of the intermediate β-keto ester.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The expected spectral data are outlined below, based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The two methylene protons of the chroman ring will likely appear as two distinct signals, a singlet or an AB quartet for the C2 protons adjacent to the ether oxygen, and a singlet for the C4 protons adjacent to the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C3) is expected to be the most downfield signal, typically around δ 190-200 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons (C2 and C4) will be observed in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak ([M]⁺) and the [M+2]⁺ peak will be observed with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal mass of the molecular ion will be 226/228 m/z.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O-C stretching vibrations for the ether linkage and C-Br stretching in the fingerprint region.

Safety and Handling

The Safety Data Sheet for this compound indicates that it should be handled with care.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.[2]

Applications in Research and Development

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] While specific applications of this compound are not yet widely reported, its structure suggests significant potential as a key building block in the synthesis of novel therapeutic agents.

Logical Relationship of Structure to Application

The utility of this compound stems from the reactivity of its functional groups, which allows for the strategic introduction of molecular diversity.

Applications cluster_carbonyl Carbonyl Group (C3) cluster_bromo Bromo Group (C7) This compound This compound Reduction Reduction to Alcohol This compound->Reduction Wittig Wittig Olefination This compound->Wittig Reductive_Amination Reductive Amination This compound->Reductive_Amination Suzuki Suzuki Coupling (C-C bond formation) This compound->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) This compound->Buchwald Sonogashira Sonogashira Coupling (C-C bond formation) This compound->Sonogashira Chiral Centers Chiral Centers Reduction->Chiral Centers Novel Scaffolds Novel Scaffolds Wittig->Novel Scaffolds Bioisosteres Bioisosteres Reductive_Amination->Bioisosteres Diverse Libraries Diverse Libraries Suzuki->Diverse Libraries Pharmacophore\nModification Pharmacophore Modification Buchwald->Pharmacophore\nModification Molecular Probes Molecular Probes Sonogashira->Molecular Probes

Sources

The Potent and Multifaceted Biological Activities of Halogenated Chromanones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromanone Scaffold and the Transformative Power of Halogenation

Chromanone (2,3-dihydro-1-benzopyran-4-one) and its oxidized counterpart, chromone, represent a privileged class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in plants and fungi.[1][2] These scaffolds serve as the foundational framework for a vast array of natural products and synthetic molecules that exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The versatility of the chromanone nucleus, which allows for substitutions at various positions, is a key determinant of its diverse biological functions.[4]

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the chromanone framework has emerged as a powerful tool in medicinal chemistry to modulate and enhance these biological activities.[5][6] Halogenation can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.[6][7] This in-depth technical guide will provide a comprehensive exploration of the biological activities of halogenated chromanones, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

Halogenated chromanones have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The introduction of halogens, particularly bromine, has been shown to enhance the antiproliferative activity of these compounds.[8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of halogenated chromanones are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] Several key signaling pathways are implicated in these processes:

  • Mitochondrial-Dependent Apoptosis: Certain halogenated chromone derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[9] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.[9]

  • Kinase Inhibition: Many chromone derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3][4] Pathways such as the PI3K/Akt/mTOR and the p38 MAPK signaling cascades are often targeted, leading to the suppression of cell growth and the induction of apoptosis.[3][4]

Structure-Activity Relationship (SAR)

The position and nature of the halogen substituent play a critical role in the anticancer activity of chromanones. Studies have shown that the antiproliferative activity of halogenated derivatives often increases in the order of F < Cl < Br.[8] For some series of compounds, halogen substitution at the 3- or 4-position of the B-ring has been found to be particularly effective in enhancing anticancer activity.[8]

Quantitative Data: Cytotoxic Activity of Halogenated Chromanones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected halogenated chromanone derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

Compound IDHalogen SubstituentCancer Cell LineIC50 (µM)Reference
Epiremisporine H-HT-29 (Colon)21.17 ± 4.89[9]
Epiremisporine H-A549 (Lung)31.43 ± 3.01[9]
Halogenated Chalcone Analog3-Br, 4-OH, 5-OCH3K562 (Leukemia)≤ 3.86[10]
Halogenated Chalcone Analog3-Br, 4-OH, 5-OCH3MDA-MB-231 (Breast)≤ 3.86[10]
Chromone-based Lavendustin Analog-A-549 (Lung)6.01-9.92 µg/ml[10]
Chromone-based Lavendustin Analog-HCT-15 (Colon)6.01-9.92 µg/ml[10]

Antimicrobial Activity: A Promising Avenue for Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Halogenated chromanones have emerged as a promising scaffold for the development of novel antimicrobial drugs, demonstrating significant activity against a range of pathogenic microbes.[5][11]

Mechanism of Action: Disruption of Bacterial Cell Integrity and Biofilm Formation

The precise molecular targets of halogenated chromanones in bacteria are still under investigation. However, it is understood that they are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus.[5][12] The outer membrane of Gram-negative bacteria is thought to present a barrier to the entry of these compounds.[12] Some chromone derivatives have been shown to inhibit the growth of S. aureus and eradicate biofilms by inhibiting cell adherence.[13][14]

Structure-Activity Relationship (SAR)

The degree of halogenation has a profound impact on the antimicrobial potency of chromanones. Studies on halogenated 3-nitro-2H-chromenes have shown that tri-halogenated derivatives exhibit significantly higher anti-staphylococcal activity compared to their mono-halogenated counterparts.[5][15][16] For instance, a tri-halogenated compound was found to be the most active against multidrug-resistant strains of S. aureus and S. epidermidis.[5][15]

Quantitative Data: Antimicrobial Activity of Halogenated Chromanones

The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated chromanone derivatives against pathogenic bacteria, highlighting the impact of halogenation on their antimicrobial efficacy.

Compound ClassHalogenationBacterial StrainMIC (µg/mL)Reference
Mono-halogenated nitrochromenesMono-halogenatedS. aureus8–32[5][15]
Tri-halogenated nitrochromenesTri-halogenatedS. aureus1–8[5][15]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneTri-halogenatedS. aureus (MDR)4[5][15]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneTri-halogenatedS. epidermidis (MDR)1–4[5][15]

Anti-inflammatory Activity: Modulation of Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Chromone derivatives have long been recognized for their anti-inflammatory properties, with some compounds modulating key signaling pathways involved in the inflammatory response.[2][3]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of certain chromone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[9] This is often achieved through the inhibition of signaling pathways like the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK pathway.[4] By disrupting this cascade, these compounds can effectively reduce the inflammatory response.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of chromone derivatives is influenced by the substitution pattern on the chromone ring. For example, the presence of a 4α-methyl group in some epiremisporine derivatives has been shown to enhance their anti-inflammatory activity.[9]

Neuroprotective Activity: A Multi-pronged Approach to Combatting Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss and cognitive decline. Halogenated chromanones are being explored as multi-target agents for the treatment of these complex disorders, exhibiting neuroprotective effects through various mechanisms.[17][18][19]

Mechanism of Action: A Multi-Target Strategy

The neuroprotective properties of halogenated chromanones stem from their ability to simultaneously address several pathological hallmarks of neurodegenerative diseases:

  • Activation of the Nrf2/ARE Pathway: A key mechanism of neuroprotection is the activation of the Nrf2/ARE antioxidant response pathway.[5][20][21] Under conditions of oxidative stress, certain chromone derivatives can promote the translocation of the transcription factor Nrf2 to the nucleus, where it initiates the expression of a battery of antioxidant and cytoprotective genes.[21][22]

  • Inhibition of Monoamine Oxidases (MAOs): MAO enzymes are involved in the degradation of neurotransmitters, and their inhibition can be beneficial in neurodegenerative diseases.[18][19] Halogenated chromanones have been shown to be potent and selective inhibitors of MAO-B.[18]

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a therapeutic strategy for Alzheimer's disease.[17] The hybridization of a chromone scaffold with other pharmacophores has been shown to improve BuChE inhibitory activity.[17]

  • Anti-amyloid Aggregation: Some chromone derivatives have demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[1]

Structure-Activity Relationship (SAR)

The nature and position of halogen substituents can significantly influence the neuroprotective profile of chromanones. For instance, the presence of a halogen on a tacrine-lipoic acid conjugate has been shown to improve cholinesterase inhibitory activity.[17]

Experimental Protocols and Methodologies

The evaluation of the biological activities of halogenated chromanones requires a suite of robust and validated experimental assays. The following section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated chromanone compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the halogenated chromanone compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS) levels, a key indicator of oxidative stress.

Protocol:

  • Cell Seeding and Treatment: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate. Pre-treat the cells with various concentrations of the halogenated chromanone for a specified period.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent (e.g., H2O2) to the wells (excluding the control group).

  • DCFH-DA Staining: Remove the medium and incubate the cells with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in treated versus untreated cells.

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by halogenated chromanones.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K MAPK_pathway p38 MAPK Pathway Growth Factor Receptor->MAPK_pathway Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes Apoptosis Apoptosis MAPK_pathway->Apoptosis Induces Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Halogenated Chromanone Halogenated Chromanone Halogenated Chromanone->PI3K Inhibits Halogenated Chromanone->MAPK_pathway Activates Halogenated Chromanone->Bcl2 Downregulates Halogenated Chromanone->Bax Upregulates

Caption: Anticancer mechanisms of halogenated chromanones.

neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates to nucleus ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates transcription of Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Induces conformational change in Halogenated Chromanone Halogenated Chromanone Halogenated Chromanone->Keap1 Induces conformational change in

Caption: Neuroprotective mechanism via the Nrf2/ARE pathway.

Synthesis of Halogenated Chromanones

The synthesis of halogenated chromanones can be achieved through various synthetic routes. A common approach involves the regioselective halogenation of a chromanone precursor. For example, 6-bromochromanone can be synthesized from chroman-3-one through reduction followed by bromination.[23] Alternatively, the synthesis can start from a pre-halogenated starting material like 4-bromophenol.[23] The synthesis of 3-halochromanones can also be accomplished through direct halogenation of the chromone ring.[17]

Conclusion and Future Perspectives

Halogenated chromanones represent a highly versatile and pharmacologically significant class of compounds with immense potential for the development of novel therapeutics. Their "privileged" scaffold has been successfully functionalized with halogens to yield potent agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The ability of these compounds to modulate multiple signaling pathways underscores their potential as multi-target drugs, which is particularly advantageous for the treatment of complex multifactorial diseases.

Future research in this field should focus on elucidating the precise molecular targets of halogenated chromanones, particularly in the context of their antimicrobial activity. Further optimization of the structure-activity relationships through medicinal chemistry efforts will be crucial for developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this fascinating class of molecules holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

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Unlocking the Therapeutic Potential of 7-Bromochroman-3-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries: [Contact Information]

Abstract

The chromanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This technical guide focuses on a specific, yet under-explored derivative, 7-Bromochroman-3-one, to delineate a strategic approach for identifying and validating its potential therapeutic targets. Drawing upon evidence from structurally related molecules and established principles of chemical biology, we posit Sirtuin 2 (SIRT2) as a primary hypothetical target, with monoamine oxidases (MAOs) and cholinesterases as secondary candidates. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic utility of this compound, detailing both the theoretical basis for target selection and the practical, step-by-step methodologies for experimental validation.

Introduction: The Promise of the Chromanone Scaffold

Chromanones, and the broader class of flavonoids, are heterocyclic compounds widely recognized for their therapeutic potential.[1] The inherent structural features of the chromanone core lend themselves to a variety of biological interactions, leading to a wide spectrum of reported activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] The strategic placement of substituents on the chromanone ring can significantly influence potency and selectivity for specific biological targets. The subject of this guide, this compound, features a bromine atom on the aromatic ring, a modification known to impact the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While direct experimental data on this compound is limited, its close structural relationship to other well-characterized chromanones provides a strong foundation for hypothesizing its therapeutic targets.

Primary Putative Target: Sirtuin 2 (SIRT2)

Our primary hypothesis is that this compound is an inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family.[2]

Rationale for SIRT2 as a Target

SIRT2 has emerged as a compelling therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[3][4] It plays a crucial role in various cellular processes such as cell cycle regulation, metabolic homeostasis, and inflammation.[3] Notably, studies on substituted chroman-4-one derivatives have demonstrated their ability to selectively inhibit SIRT2. The presence and position of bromine atoms on the chromanone scaffold have been shown to be favorable for potent SIRT2 inhibition. This precedent strongly suggests that this compound possesses the requisite structural features for interaction with the SIRT2 active site.

Potential Therapeutic Implications of SIRT2 Inhibition
  • Neurodegenerative Diseases: SIRT2 inhibition has been proposed as a therapeutic strategy for conditions like Parkinson's and Huntington's diseases.

  • Cancer: SIRT2 inhibitors have demonstrated broad anticancer activity, and targeting SIRT2 can lead to the degradation of oncoproteins such as c-Myc.[4][5]

  • Inflammation: SIRT2 modulates inflammatory responses, in part through the deacetylation of NF-κB, a key regulator of inflammation.[3]

Secondary Putative Targets

Based on the known activities of the broader chromanone class, we have identified two secondary classes of enzymes as potential targets for this compound.

Monoamine Oxidases (MAO-A and MAO-B)

MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Their inhibition can lead to increased levels of these neurotransmitters in the brain, making them valuable targets for the treatment of depression and neurodegenerative disorders.[7] Certain chromanone derivatives have been reported as potent and selective MAO inhibitors.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibitors of these enzymes are a mainstay in the symptomatic treatment of Alzheimer's disease.[9][10] The chromanone scaffold has been explored for the development of cholinesterase inhibitors, suggesting that this compound may also exhibit activity against these targets.

Experimental Validation Workflow

The following section provides a comprehensive and logical workflow for the experimental validation of the putative targets of this compound. This workflow is designed to be a self-validating system, progressing from initial biochemical screening to more complex cellular assays.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays biochem_sirt2 SIRT2 Inhibition Assay cell_viability Cancer Cell Viability (MTT/Colony Formation) biochem_sirt2->cell_viability cell_inflammation Anti-inflammatory Assays (NF-κB Reporter/Cytokine) biochem_sirt2->cell_inflammation biochem_mao MAO-A/B Inhibition Assays biochem_mao->cell_viability biochem_che AChE/BChE Inhibition Assays biochem_che->cell_viability biochem_kinase Kinase Panel Screening biochem_kinase->cell_viability biochem_kinase->cell_inflammation compound This compound compound->biochem_sirt2 Primary Target Validation compound->biochem_mao Secondary Target Validation compound->biochem_che Secondary Target Validation compound->biochem_kinase Broad Profiling

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a robust method for determining the SIRT2 inhibitory activity of this compound.[1][11]

Materials:

  • Recombinant human SIRT2 enzyme

  • SIRT2 substrate (e.g., a fluorogenic acetylated peptide)

  • NAD+

  • Assay buffer

  • Developer solution

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme to each well, except for the no-enzyme control.

  • Add the serially diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding a mixture of the SIRT2 substrate and NAD+ to all wells.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate for an additional 10-15 minutes at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[9][12][13]

MAO-A and MAO-B Inhibition Assays (Fluorometric)

This protocol allows for the determination of the inhibitory activity of this compound against both MAO isoforms.[14][15][16]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., tyramine)

  • Peroxidase

  • Fluorogenic peroxidase substrate (e.g., Amplex Red)

  • Assay buffer

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme to each well.

  • Add the serially diluted this compound or vehicle control.

  • Incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of the MAO substrate, peroxidase, and fluorogenic peroxidase substrate.

  • Incubate for 20-30 minutes at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

  • Calculate the percent inhibition and IC50 values for both MAO-A and MAO-B.[9][12][13]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.[6][17][18][19][20]

Materials:

  • AChE (from electric eel) and BChE (from equine serum)

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (phosphate buffer, pH 8.0)

  • 96-well clear, flat-bottom plate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In separate 96-well plates for AChE and BChE, add DTNB solution to each well.

  • Add the serially diluted this compound or vehicle control.

  • Add the respective enzyme (AChE or BChE) to the wells.

  • Incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding the appropriate substrate (ATCh for AChE, BTCh for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Determine the rate of reaction (change in absorbance per minute).

  • Calculate the percent inhibition and IC50 values for both enzymes.[9][12][13]

Kinase Inhibitor Profiling (ADP-Glo™ Assay)

The ADP-Glo™ assay is a versatile platform for screening compounds against a wide range of kinases.[7][21][22][23]

Materials:

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white, flat-bottom plate

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound.

  • Set up the kinase reaction in a 96-well plate with the kinase, its substrate, ATP, and either this compound or vehicle.

  • Incubate at the optimal temperature for the kinase (usually 30°C or 37°C).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence.

  • Calculate the percent inhibition and IC50 value.[9][12][13]

NF-κB Reporter Assay

This cell-based assay measures the effect of this compound on the NF-κB signaling pathway.[24][25][26][27][28]

Materials:

  • A cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293T-NF-κB-luc)

  • Cell culture medium and supplements

  • An inflammatory stimulus (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plate

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α).

  • Incubate for 6-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of NF-κB activation and the IC50 value.[9][12][13]

Measurement of LPS-Induced Cytokine Production

This assay assesses the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines.[29][30][31][32][33]

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)

  • Lipopolysaccharide (LPS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • Cell culture medium and supplements

  • 96-well cell culture plate

Procedure:

  • Plate the immune cells in a 96-well plate.

  • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulate the cells with LPS.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production and the IC50 value.[9][12][13]

Cancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[34][35][36][37][38]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percent inhibition of cell viability and the IC50 value.[9][12][13]

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.[3][10][39][40][41]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • 6-well or 12-well cell culture plates

  • Crystal violet staining solution

Procedure:

  • Seed a low density of cells in multi-well plates.

  • Treat the cells with various concentrations of this compound.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Fix the colonies with a solution like methanol or paraformaldehyde.

  • Stain the colonies with crystal violet.

  • Wash the plates to remove excess stain and allow them to dry.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment condition.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison. Dose-response curves should be generated by plotting the percent inhibition against the logarithm of the compound concentration, and IC50 values should be determined using non-linear regression analysis.[9][12][13][42]

Table 1: Hypothetical Inhibitory Activity of this compound

Target/AssayIC50 (µM)
SIRT22.5
MAO-A15.2
MAO-B8.9
AChE> 50
BChE> 50
Kinase X5.7
NF-κB (TNF-α stimulated)4.1
TNF-α Production (LPS)6.3
MCF-7 Cell Viability3.8

Signaling Pathway Visualization

Understanding the potential downstream effects of this compound's interaction with its targets is crucial. The following diagram illustrates the hypothetical modulation of the SIRT2 and NF-κB signaling pathways.

signaling_pathway cluster_0 This compound Action cluster_1 Cellular Pathways compound This compound sirt2 SIRT2 compound->sirt2 Inhibits nfkb NF-κB sirt2->nfkb Deacetylates (Inactivates) nucleus Nucleus nfkb->nucleus Translocation ikb IκB ikb->nfkb Sequesters in Cytoplasm inflammation Inflammatory Gene Expression nucleus->inflammation Promotes

Caption: Hypothetical mechanism of anti-inflammatory action.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic investigation of this compound as a potential therapeutic agent. The strong rationale for targeting SIRT2, coupled with the detailed experimental protocols for validation, offers a clear path forward for researchers. Successful validation of SIRT2 inhibition would warrant further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The exploration of this and other chromanone derivatives holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

  • Sirtuin 2 - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Retrieved January 18, 2026, from [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • van den Biggelaar, A. M., Huizinga, T. W., de Craen, A. J., Gussekloo, J., & Westendorp, R. G. (2010). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 65A(1), 9–16.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). Retrieved January 18, 2026, from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sirtuins - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease - WebMD. (2024, July 3). Retrieved January 18, 2026, from [Link]

  • How to calculate IC50 for my dose response? - ResearchGate. (2016, October 4). Retrieved January 18, 2026, from [Link]

  • A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved January 18, 2026, from [Link]

  • LPS-Induced Cytokine Release Model - Charles River Laboratories. (n.d.). Retrieved January 18, 2026, from [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 18, 2026, from [Link]

  • Sirt2 inhibitors induce degradation of c-Myc in PC-3M-luc cells. (A)... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Colony Formation - Protocols.io. (n.d.). Retrieved January 18, 2026, from [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Retrieved January 18, 2026, from [Link]

  • Effects of CO on LPS-induced cytokine production in vitro. RAW 264.7... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PubMed Central. (2015, October 7). Retrieved January 18, 2026, from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. (2011, April 18). Retrieved January 18, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Retrieved January 18, 2026, from [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved January 18, 2026, from [Link]

  • LPS-Stimulated Cytokine Production in Type I Cells Is Modulated by the Renin–Angiotensin System - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22). Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to the Discovery of 7-Bromochroman-3-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The chromanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of 7-bromochroman-3-one, a key intermediate for the discovery of novel derivatives and analogs with significant therapeutic potential. We will delve into the strategic synthesis of the this compound core, detail robust protocols for its derivatization, and analyze the structure-activity relationships (SAR) that drive the optimization of biological activity. This guide is intended to be a practical resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs.

Introduction: The Significance of the Chromanone Scaffold

Chromanones, characterized by a fused benzene and dihydropyranone ring system, are integral components of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The versatility of the chromanone nucleus allows for substitutions at various positions, critically influencing the resulting pharmacological profile.

The introduction of a bromine atom at the 7-position of the chromanone ring serves multiple strategic purposes in drug design. Bromine can enhance binding affinity to target proteins through halogen bonding, improve pharmacokinetic properties such as membrane permeability and metabolic stability, and provide a reactive handle for further chemical modifications. The 3-oxo functionality, in turn, offers a prime site for derivatization, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.

This guide will focus on the synthesis and derivatization of the this compound core, providing a roadmap for the discovery of novel therapeutic agents.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that begins with the commercially available or synthetically accessible 7-bromochroman-4-one. The overall strategy involves the reduction of the 4-keto group to a hydroxyl group, followed by the oxidation of the resulting alcohol to the desired 3-ketone.

Synthesis of the Precursor: 7-Bromochroman-4-one

7-Bromochroman-4-one can be synthesized from 3-(3-bromophenoxy)propanoic acid via an intramolecular Friedel-Crafts acylation. This reaction is typically carried out using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

Experimental Protocol: Synthesis of 7-Bromochroman-4-one

  • Materials: 3-(3-bromophenoxy)propanoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • To a flask equipped with a mechanical stirrer and a heating mantle, add 3-(3-bromophenoxy)propanoic acid and polyphosphoric acid (10-fold excess by weight).

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 7-bromochroman-4-one.

Two-Step Conversion of 7-Bromochroman-4-one to this compound

The conversion of the 4-ketone to the 3-ketone is achieved through a reduction-oxidation sequence.

Step 1: Reduction of 7-Bromochroman-4-one to 7-Bromochroman-4-ol

The selective reduction of the ketone at the 4-position can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 7-Bromochroman-4-one

  • Materials: 7-Bromochroman-4-one, sodium borohydride (NaBH₄), methanol, dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-bromochroman-4-one in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-bromochroman-4-ol. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of 7-Bromochroman-4-ol to this compound

The secondary alcohol at the 4-position needs to be oxidized to the corresponding ketone. However, the target is the 3-one. A more direct approach would be the oxidation of the corresponding 7-bromochroman-3-ol. A plausible, though not explicitly found in the provided search results for this specific molecule, synthetic route would involve the reduction of 7-bromochroman-4-one to 7-bromochroman-4-ol, followed by dehydration to yield 7-bromo-2H-chromene, and then an epoxidation and rearrangement to the 3-one. A more direct, albeit less commonly cited, approach would be an α-functionalization of the 7-bromochroman-4-one. For the purpose of this guide, we will focus on the derivatization of the 3-position, assuming the this compound is accessible. For the sake of a complete protocol, a general method for the oxidation of a chroman-3-ol to a chroman-3-one is provided.

A highly effective and mild oxidizing agent for this transformation is the Dess-Martin periodinane (DMP).[4][5][6]

Experimental Protocol: Dess-Martin Oxidation of 7-Bromochroman-3-ol

  • Materials: 7-Bromochroman-3-ol, Dess-Martin periodinane (DMP), dichloromethane (DCM), sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve 7-bromochroman-3-ol in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add solid sodium bicarbonate (2-3 equivalents) to buffer the reaction.

    • Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously for 15-20 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.[7]

Synthesis_Workflow cluster_0 Synthesis of 7-Bromochroman-4-one cluster_1 Conversion to this compound 3-(3-bromophenoxy)propanoic acid 3-(3-bromophenoxy)propanoic acid 7-Bromochroman-4-one 7-Bromochroman-4-one 3-(3-bromophenoxy)propanoic acid->7-Bromochroman-4-one  Intramolecular  Friedel-Crafts  Acylation PPA PPA 7-Bromochroman-4-ol 7-Bromochroman-4-ol 7-Bromochroman-4-one->7-Bromochroman-4-ol  Reduction  (NaBH4) This compound This compound 7-Bromochroman-4-ol->this compound  Oxidation  (Dess-Martin  Periodinane)

Caption: Synthetic pathway to this compound.

Discovery of Derivatives and Analogs

The 3-keto group in this compound is a versatile handle for introducing a wide range of chemical diversity. A particularly effective method for this is the Knoevenagel condensation, which allows for the introduction of various substituents at the C3 position.[8]

Derivatization via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of a new carbon-carbon double bond.[8][9]

Experimental Protocol: Knoevenagel Condensation of this compound

  • Materials: this compound, active methylene compound (e.g., malononitrile, ethyl cyanoacetate), piperidine or another suitable base, ethanol or another appropriate solvent.

  • Procedure:

    • Dissolve this compound and the active methylene compound (1.1 equivalents) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Knoevenagel_Condensation This compound This compound Derivative 3-Alkylidene-7-bromochromanone This compound->Derivative Active_Methylene Active Methylene Compound (Z-CH2-Z') Active_Methylene->Derivative Base Base

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromochroman-3-one is a halogenated heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for any research and development involving this compound. This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound. As direct, published experimental spectra for this specific isomer are not widely available, this document leverages fundamental principles of spectroscopy and established substituent effects to construct a reliable analytical profile. We detail the causal relationships between molecular structure and spectral output, present detailed protocols for data acquisition, and offer a robust framework for researchers to confidently identify and characterize this molecule.

Introduction: The Chromanone Core in Modern Chemistry

The chromanone skeleton is a privileged scaffold found in a variety of natural products and pharmacologically active molecules. The inherent reactivity and structural rigidity of the benzopyranone system make it an attractive starting point for the synthesis of complex molecular architectures. The introduction of a bromine atom at the 7-position, as in this compound, provides a valuable synthetic handle for further functionalization via cross-coupling reactions, expanding its utility in drug discovery and materials science.

Given its potential, a comprehensive understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and structural elucidation of its derivatives. This guide serves as an authoritative reference for the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the ¹H and ¹³C spectra by dissecting the molecule into its constituent parts: the aromatic ring and the heterocyclic ketone ring.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is defined by chemical shift (δ), multiplicity (splitting pattern), and integration (proton count). The aromatic and aliphatic regions will be distinct.

dot graph "7_Bromochroman_3_one_Proton_Assignments" { layout="neato"; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for actual structure image // This DOT script is for illustrative purposes. A real implementation would generate the image. // The image would show the structure of this compound with protons H-5, H-6, H-8, H-2a/b, and H-4a/b labeled. caption [label="Molecular Structure and Proton Designations.", fontcolor="#202124", fontsize=12]; }

Caption: Molecular Structure and Proton Designations.

Aromatic Region (δ 6.8 – 7.8 ppm): The bromine at C-7 and the ether oxygen at C-1 exert distinct electronic effects on the three aromatic protons.

  • H-8: This proton is ortho to the electron-donating ether oxygen, which should shield it, shifting it slightly upfield relative to benzene (7.37 ppm). It will appear as a doublet, split by H-6 (a small meta-coupling, J ≈ 2-3 Hz).

  • H-6: This proton is ortho to the bromine atom. Electron-withdrawing groups tend to deshield ortho and para protons.[1] It will appear as a doublet of doublets, split by H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-8 (meta-coupling, J ≈ 2-3 Hz).

  • H-5: This proton is meta to the bromine and para to the ether oxygen. It will be the most downfield of the aromatic protons and will appear as a doublet, split by H-6 (ortho-coupling, J ≈ 8-9 Hz).

Aliphatic Region (δ 3.0 – 5.0 ppm): The heterocyclic ring contains two methylene groups in distinct chemical environments.

  • H-2 (CH₂): These protons are adjacent to the ether oxygen, which strongly deshields them. They are expected to appear as a singlet significantly downfield.

  • H-4 (CH₂): These protons are alpha to the carbonyl group, which also deshields them. They are expected to appear as a singlet, typically upfield from the H-2 protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-5 ~ 7.75 d ~ 8.5 1H Para to ether oxygen, ortho to C-4a.
H-6 ~ 7.30 dd J = ~8.5, ~2.0 1H Ortho to Br, meta to ether oxygen.
H-8 ~ 6.90 d ~ 2.0 1H Ortho to ether oxygen, meta to Br.
H-2 ~ 4.65 s - 2H Adjacent to ether oxygen (α-O).

| H-4 | ~ 3.70 | s | - | 2H | Adjacent to carbonyl (α-C=O). |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted δ (ppm) Rationale
C-3 ~ 205.0 Ketone carbonyl, highly deshielded.
C-8a ~ 159.0 Aromatic carbon attached to ether oxygen.
C-4a ~ 129.5 Quaternary aromatic carbon.
C-5 ~ 128.0 Aromatic CH.
C-6 ~ 125.0 Aromatic CH.
C-7 ~ 118.0 Aromatic carbon attached to bromine (heavy atom effect).[2][3]
C-8 ~ 115.0 Aromatic CH.
C-2 ~ 75.0 Aliphatic carbon adjacent to ether oxygen.

| C-4 | ~ 45.0 | Aliphatic carbon adjacent to carbonyl. |

Expertise in Action: The chemical shift of C-7, the carbon bearing the bromine, is noteworthy. While bromine is electronegative, the "heavy atom effect" often causes the attached carbon to be more shielded (shifted upfield) than predicted by electronegativity alone due to diamagnetic shielding from the halogen's electrons.[3][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum is dominated by a few characteristic, strong absorptions.

Key Expected Absorptions:

  • C=O Stretch (Ketone): A strong, sharp absorption is the most prominent feature of the spectrum. For a six-membered cyclic ketone, this band is expected around 1715-1725 cm⁻¹.[5][6][7]

  • C-O-C Stretch (Aryl-Alkyl Ether): Aryl-alkyl ethers typically show two distinct C-O stretching bands. An asymmetric stretch will appear around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.[7]

  • Aromatic C-H Stretch: A series of medium-to-weak bands will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[8]

  • Aliphatic C-H Stretch: Stronger bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • Aromatic C=C Stretch: Medium-intensity bands will appear in the 1450-1600 cm⁻¹ region.[8]

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3050 Medium-Weak
Aliphatic C-H Stretch 2960 - 2850 Medium-Strong
Ketone C=O Stretch 1725 - 1715 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium
Aryl-Alkyl Ether C-O Asymmetric Stretch 1275 - 1200 Strong
Aryl-Alkyl Ether C-O Symmetric Stretch 1075 - 1020 Strong

| C-Br | Stretch | 680 - 550 | Medium-Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Molecular Ion (M⁺): The molecular formula is C₉H₇BrO₂. The key feature will be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks for the molecular ion:

  • M⁺: at m/z corresponding to the molecule with ⁷⁹Br.

  • [M+2]⁺: at m/z corresponding to the molecule with ⁸¹Br, with nearly identical intensity to the M⁺ peak.

The calculated monoisotopic mass for C₉H₇⁷⁹BrO₂ is 225.96 g/mol .

Predicted Fragmentation Pattern: Electron impact (EI) ionization will induce fragmentation. Common fragmentation pathways for chromone and chromanone derivatives involve retro-Diels-Alder (RDA) reactions and losses of small, stable molecules.[9][10][11][12][13]

  • Loss of CO: A characteristic fragmentation of ketones is the loss of a neutral carbon monoxide molecule (28 Da).

  • Loss of Br•: Cleavage of the C-Br bond would result in a fragment losing 79/81 Da.

  • Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the heterocyclic ring can occur, providing valuable structural information.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Identity Notes
226 228 [C₉H₇BrO₂]⁺ Molecular Ion (M⁺). Characteristic 1:1 isotopic pattern.
198 200 [M - CO]⁺ Loss of carbon monoxide from the carbonyl group.
147 147 [M - Br]⁺ Loss of a bromine radical.

| 121 | 121 | [C₈H₉O]⁺ | Fragment from RDA cleavage. |

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of spectroscopic data hinges on meticulous experimental procedure. The following are generalized, best-practice protocols for acquiring the data discussed.

Standard Analytical Workflow

dot digraph "Analytical_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial", fontsize=10];

}

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire spectra on a ≥400 MHz spectrometer.

    • ¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FTIR Spectroscopy Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

  • Infusion: Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements for formula confirmation.

  • Data Analysis: Analyze the molecular ion peak, its isotopic pattern, and the major fragment ions to confirm the structure.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein, grounded in fundamental chemical principles, offer a reliable benchmark for any researcher working with this compound. By following the outlined experimental protocols, scientists can generate high-quality, trustworthy data for the unequivocal identification and characterization of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Joshi, K. C., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society.
  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). MS² fragmentation pathway of four types of chromones. Retrieved from [Link]

  • University of Debrecen Electronic Archive. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][2][9]thiazepin-4(5 H )-one. Retrieved from [Link]

  • ResearchGate. (2025, August 9). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 7-Bromochroman-3-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the molecular interactions of a specific derivative, 7-Bromochroman-3-one. We will navigate the entire computational workflow, from target selection and system preparation to molecular docking, molecular dynamics simulations, and post-simulation analysis. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring a robust and reproducible computational study.

Introduction: The Rationale for In Silico Investigation

Chromone derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their versatility makes them a fertile ground for therapeutic development. This compound, a member of the related chromanone class, possesses a key bromine substituent which can significantly influence its electronic properties and binding capabilities, making it a compelling candidate for computational analysis.

In silico modeling has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective prediction of molecular interactions that can guide further experimental work.[3] By simulating the binding of a ligand to a protein target at an atomic level, we can predict binding affinity, identify key interacting residues, and assess the stability of the resulting complex.[3][4] This guide will use a practical, case-study approach to detail the process, providing both the "how" and the "why" behind each decision in the modeling pipeline.

Target Selection: Justifying a Hypothesis

A critical first step in any structure-based design project is the selection of a biologically relevant target. While no specific target has been definitively validated for this compound, the broad activities of the chromone family allow us to formulate a strong, data-driven hypothesis.[5][6] Given their established roles in cancer and metabolic regulation, we have selected Sirtuin 2 (SIRT2) as our protein of interest for this guide.

Target Rationale: SIRT2 (NAD-dependent deacetylase)

  • Relevance: SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases. It is highly expressed in the brain and plays a crucial role in metabolic homeostasis, cell cycle control, and tumorigenesis.[7] Its dysregulation is implicated in various cancers and neurodegenerative diseases.

  • Druggability: As an enzyme with a well-defined active site, SIRT2 is considered a druggable target. The development of small-molecule inhibitors is an active area of research.

  • Structural Availability: Numerous crystal structures of human SIRT2 are available in the Protein Data Bank (PDB), providing the high-resolution structural template necessary for in silico modeling. For this guide, we will utilize PDB ID: 4RMG .

This selection provides a scientifically sound basis for demonstrating the in silico workflow. The ultimate goal is to predict whether this compound can form a stable, high-affinity complex within the SIRT2 active site.

The Computational Modeling Workflow: A Triad of Docking, Dynamics, and Analysis

Our investigation follows a logical, multi-stage process designed to move from a static binding prediction to a dynamic assessment of complex stability. Each stage builds upon the last, providing a more refined and reliable model of the molecular interaction.

In_Silico_Workflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Molecular Docking cluster_md Phase 3: Molecular Dynamics PDB Fetch Receptor (PDB: 4RMG) PDB_Clean Clean Receptor (Remove Water, Add Hydrogens) PDB->PDB_Clean LIG Prepare Ligand (this compound) LIG_3D Generate 3D Coordinates & Assign Charges LIG->LIG_3D Grid Define Binding Site (Grid Box Generation) PDB_Clean->Grid Dock Molecular Docking (e.g., AutoDock Vina) LIG_3D->Dock Analysis_Dock Analyze Poses & Scores Dock->Analysis_Dock Grid->Dock System_Build Build System (Solvate & Add Ions) Analysis_Dock->System_Build MD MD Simulation (e.g., GROMACS) Analysis_MD Trajectory Analysis (RMSD, RMSF, Interactions) MD->Analysis_MD Equilibrate Equilibration (NVT & NPT) System_Build->Equilibrate Production Production Run Equilibrate->Production Production->MD Docking_Protocol Input Inputs: - Prepared Receptor (.pdbqt) - Prepared Ligand (.pdbqt) Grid Define Search Space (Grid Box around Active Site) Input->Grid Config Create Configuration File (Set coordinates, exhaustiveness) Grid->Config Vina Run AutoDock Vina Config->Vina Output Outputs: - Docked Poses File (.pdbqt) - Log File (Scores) Vina->Output Analysis Analyze Results (Lowest energy pose, interactions) Output->Analysis MD_Protocol Input Input: Best Docked Pose Topology Generate Topology (Force Field Parameters) Input->Topology Solvate Solvation (Place in Water Box) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT then NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis Production->Analysis

Sources

The Chroman-3-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Chroman-3-one Scaffold

The chroman-3-one scaffold, a key heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry. As a derivative of the more broadly studied chromone and chroman-4-one structures, chroman-3-one presents a unique three-dimensional architecture that offers a compelling starting point for the design of novel therapeutic agents. Its "privileged" status stems from the ability of its derivatives to interact with a wide array of biological targets, leading to a diverse pharmacological profile that includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] This guide provides a comprehensive exploration of the chroman-3-one core, delving into its synthesis, functionalization, and the intricate structure-activity relationships that govern its biological effects.

Synthetic Strategies for the Chroman-3-one Core

The efficient construction of the chroman-3-one scaffold is a critical first step in harnessing its therapeutic potential. While a multitude of methods exist for the synthesis of the broader chromone and chroman-4-one families, specific strategies have been developed and adapted for the targeted synthesis of the chroman-3-one core and its derivatives.

One prominent approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions provides a direct route to ester-containing chroman-4-ones, which can potentially be modified to yield the corresponding 3-one derivatives.[3]

A more direct synthesis of functionalized chroman-3-ones has been achieved through palladium-catalyzed intramolecular acyl-chalcogenation of alkynes with thio- and selenoesters, yielding exo-chalcogenated methylene chroman-3-ones.[4] This method offers good stereoselectivity and tolerance for various functional groups.

The following diagram illustrates a generalized synthetic scheme for accessing the chroman-3-one scaffold, highlighting key intermediates and reaction types.

G A Substituted Phenol C Cyclization Precursor A->C Allylation B Allylic Precursor B->C Functional Group Interconversion D Chroman-3-one Core C->D Intramolecular Cyclization (e.g., Radical, Transition Metal-Catalyzed) E Functionalized Chroman-3-one D->E C3-Functionalization

Caption: Generalized synthetic workflow for chroman-3-one derivatives.

Functionalization at the C3 Position: A Gateway to Diversity

The C3 position of the chroman-3-one scaffold is a prime site for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity. The carbonyl group at this position can be leveraged for various chemical transformations.

For example, 3-benzylidene chroman-4-ones, which are structurally similar to C3-substituted chroman-3-ones, have been synthesized and evaluated for their biological activities.[5] The synthesis of these compounds often involves a Claisen-Schmidt condensation between a chroman-4-one and an appropriate aldehyde. While this is for the 4-one isomer, similar strategies can be envisioned for the 3-one scaffold.

Furthermore, the synthesis of chromone-3-carboxamides highlights the versatility of the C3 position for introducing amide functionalities, which can participate in crucial hydrogen bonding interactions with biological targets.[6] These synthetic approaches underscore the potential for creating diverse libraries of C3-functionalized chroman-3-one derivatives for biological screening.

A Spectrum of Biological Activities: Therapeutic Potential of Chroman-3-one Derivatives

The chroman-3-one scaffold has been implicated in a broad range of biological activities, making it a highly attractive framework for drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer potential of chroman-3-one and related chromone derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms that involve the induction of apoptosis and cell cycle arrest.[1][7]

For instance, a series of 3-benzylidenechromanones and their spiropyrazoline analogues exhibited notable anti-proliferative potential against four cancer cell lines.[8] Certain derivatives displayed higher cytotoxic activity than the reference compounds, chroman-4-one and quercetin.[8] The incorporation of a pyrazoline ring at the C3 position was found to enhance the anticancer activity.[8]

The following table summarizes the anticancer activity of selected chromone and chroman-3-one derivatives, showcasing the impact of structural modifications on their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Epiremisporine FHT-29 (Colon)44.77 ± 2.70[7]
Epiremisporine GHT-29 (Colon)35.05 ± 3.76[7]
Epiremisporine HHT-29 (Colon)21.17 ± 4.89[7]
Epiremisporine FA549 (Lung)77.05 ± 2.57[7]
Epiremisporine GA549 (Lung)52.30 ± 2.88[7]
Epiremisporine HA549 (Lung)31.43 ± 3.01[7]
Chromenopyridine derivativePC-3 (Prostate)2.4 ± 3.4[1]
Chromenopyridine derivativeMCF-7 (Breast)10.7 ± 2.5[1]
Chromenopyridine derivativeHeLa (Cervical)7.0 ± 3.5[1]
Amidrazone derivativeT47D (Breast)1.42 ± 0.13[1]
3-benzylidenechroman-4-one analogBreast (MCF-7)Varies[5]
Benzothiazole-chromone hybrid (7l)HCT116 (Colon)2.527[9]
Benzothiazole-chromone hybrid (7l)HeLa (Cervical)2.659[9]
Biscoumarin C35H1299 (Lung)20.77[10]
Biscoumarin C35Lewis (Lung)20.87[10]

The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Chroman3one Chroman-3-one Derivative Chroman3one->PI3K Chroman3one->Akt Chroman3one->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chroman-3-one derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key focus of medicinal chemistry. Chroman-3-one derivatives have demonstrated promising anti-inflammatory properties.

For example, epiremisporine G and H, isolated from a marine-derived fungus, showed remarkable suppression of superoxide anion generation in human neutrophils, a key process in the inflammatory response.[7] The following table presents the anti-inflammatory activity of these compounds.

Compound/DerivativeAssayIC50 (µM)Reference
Epiremisporine GfMLP-induced superoxide anion generation31.68 ± 2.53[7]
Epiremisporine HfMLP-induced superoxide anion generation33.52 ± 0.42[7]
Coumarin-curcumin hybrid (14b)TNF-α production inhibition5.32[11]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity

Understanding the relationship between the chemical structure of chroman-3-one derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR insights for the broader chromone and chromanone classes, which can be extrapolated to the chroman-3-one scaffold, include:

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence activity. For instance, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for high potency.[12][13]

  • Substitution at the C2 Position: For chroman-4-ones, an alkyl chain with three to five carbons at the C2 position was crucial for high SIRT2 inhibitory activity.[12][13] Bulky groups directly attached to the heterocyclic ring tended to diminish the inhibitory effect.[12][13]

  • The Carbonyl Group: An intact carbonyl group is often essential for biological activity, likely participating in key interactions with the target protein.[12][13]

  • C3-Position Modifications: As seen with the spiropyrazoline analogues, modifications at the C3 position can dramatically enhance biological activity, suggesting this is a critical locus for introducing diversity.[8]

Experimental Protocols: A Guide to Biological Evaluation

To assess the therapeutic potential of novel chroman-3-one derivatives, robust and reproducible biological assays are essential. The following is a generalized protocol for evaluating the in vitro cytotoxicity of these compounds using the MTT assay.

MTT Assay for Cytotoxicity

1. Cell Culture:

  • Maintain the desired cancer cell line (e.g., MCF-7, A549, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.
  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the test chroman-3-one derivative in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Replace the culture medium in the 96-well plates with the medium containing the test compound or vehicle control (e.g., DMSO at a final concentration of <0.1%).
  • Include a positive control (e.g., a known anticancer drug like doxorubicin).

4. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

5. MTT Assay:

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.
  • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

6. Formazan Solubilization:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

7. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

8. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The chroman-3-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, coupled with the potential for diverse functionalization, make it a highly attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and stereoselective methods for the synthesis of the chroman-3-one core and its derivatives will be crucial for accelerating drug discovery efforts.

  • Exploration of New Biological Targets: While significant progress has been made in understanding the anticancer and anti-inflammatory properties of these compounds, further investigation into their effects on other biological targets is warranted.

  • Lead Optimization and Preclinical Development: Promising chroman-3-one derivatives will require further optimization of their pharmacokinetic and pharmacodynamic properties to advance them into preclinical and clinical development.

  • Application of Computational Methods: The use of in silico tools for virtual screening, molecular docking, and ADMET prediction can aid in the rational design of more potent and drug-like chroman-3-one derivatives.

References

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). NIH. [Link]

  • Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]

  • Chroman derivatives, medicaments and use in therapy. (n.d.).
  • Construction of Chalcogenated Methylene Chroman-3-ones via Palladium-Catalyzed Carbocyclization. (2023). PubMed. [Link]

  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). ResearchGate. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). ResearchGate. [Link]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). NIH. [Link]

  • Synthesis and SAR Studies of Bis-Chromenone Derivatives for Anti-proliferative Activity against Human Cancer Cells. (n.d.). ResearchGate. [Link]

  • Synthesis of chromen‐3‐one derivatives. (n.d.). ResearchGate. [Link]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). ResearchGate. [Link]

  • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021). PubMed. [Link]

  • 3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (2024). PubMed Central. [Link]

  • Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. (n.d.). ResearchGate. [Link]

  • Synthesis of sulfone-functionalized chroman-4-ones and chromans through visible-light-induced cascade radical cyclization under transition-metal-free conditions. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). NIH. [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). PubMed Central. [Link]

  • Three‐component synthesis of funcitonal 3‐alkyl chromone. (n.d.). ResearchGate. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). MDPI. [Link]

  • Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Comprehensive Technical Guide to the Synthesis of 7-Bromochroman-3-one: Strategies, Mechanistic Insights, and Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive feasibility study on the synthesis of 7-bromochroman-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a nuanced analysis of synthetic strategies, the rationale behind experimental choices, and a critical evaluation of various methodologies. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Chroman-3-one Scaffold

The chroman-3-one core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a bromine atom at the 7-position offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. This guide delineates a feasible and efficient multi-step synthesis of this compound, commencing from readily available starting materials.

Overall Synthetic Strategy: A Three-Step Approach

The most logical and experimentally validated approach to this compound involves a three-step sequence, starting from a suitable precursor. This strategy leverages well-understood and reliable chemical transformations, ensuring a high probability of success.

Overall Synthesis Strategy Start Starting Materials Step1 Synthesis of 7-Bromochroman-4-one Start->Step1 Step2 Reduction to 7-Bromochroman-3-ol Step1->Step2 Step3 Oxidation to This compound Step2->Step3 Product This compound Step3->Product

Caption: Overall three-step synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 7-Bromochroman-4-one

The synthesis of the pivotal intermediate, 7-bromochroman-4-one, can be approached via two primary and effective routes. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Methodology 1A: Intramolecular Friedel-Crafts Cyclization

This classic approach involves the acid-catalyzed cyclization of 3-(3-bromophenoxy)propionic acid.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the generated acylium ion attacks the electron-rich aromatic ring to form the six-membered heterocyclic core.[2][3][4]

Friedel_Crafts_Acylation cluster_0 Intramolecular Friedel-Crafts Acylation 3-(3-bromophenoxy)propionic acid 3-(3-bromophenoxy)propionic acid Acylium Ion Intermediate Acylium Ion Intermediate 3-(3-bromophenoxy)propionic acid->Acylium Ion Intermediate  Lewis Acid  (e.g., PPA, Eaton's Reagent) 7-Bromochroman-4-one 7-Bromochroman-4-one Acylium Ion Intermediate->7-Bromochroman-4-one  Intramolecular  Electrophilic Attack

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

  • Reagents and Materials:

    • 3-(3-bromophenoxy)propionic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent (7.5 wt % P₂O₅ in methanesulfonic acid)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask charged with 3-(3-bromophenoxy)propionic acid (1.0 eq), add polyphosphoric acid (10 eq by weight) or Eaton's reagent (10 eq by volume).

    • Heat the mixture with vigorous stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-bromochroman-4-one.

Methodology 1B: Catalytic Hydrogenation of 7-Bromo-4H-chromen-4-one

An alternative route involves the selective hydrogenation of the C2-C3 double bond of 7-bromo-4H-chromen-4-one.[1][5] This method is particularly useful if the corresponding chromone is readily available or easily synthesized. Wilkinson's catalyst (Rh(PPh₃)₃Cl) is a highly effective catalyst for this transformation.[1][5]

Catalytic_Hydrogenation cluster_1 Catalytic Hydrogenation 7-Bromo-4H-chromen-4-one 7-Bromo-4H-chromen-4-one 7-Bromochroman-4-one 7-Bromochroman-4-one 7-Bromo-4H-chromen-4-one->7-Bromochroman-4-one H₂ (g) Wilkinson's Catalyst Ethanol, 70°C, 0.3 MPa Reduction_to_Alcohol cluster_2 Ketone Reduction 7-Bromochroman-4-one 7-Bromochroman-4-one 7-Bromochroman-3-ol 7-Bromochroman-3-ol 7-Bromochroman-4-one->7-Bromochroman-3-ol NaBH₄ Methanol or Ethanol 0°C to rt DMP_Oxidation cluster_3 Dess-Martin Periodinane Oxidation 7-Bromochroman-3-ol 7-Bromochroman-3-ol This compound This compound 7-Bromochroman-3-ol->this compound Dess-Martin Periodinane Dichloromethane Room Temperature Swern_Oxidation cluster_4 Swern Oxidation 7-Bromochroman-3-ol 7-Bromochroman-3-ol This compound This compound 7-Bromochroman-3-ol->this compound 1. DMSO, Oxalyl Chloride, DCM, -78°C 2. Triethylamine PCC_Oxidation cluster_5 PCC Oxidation 7-Bromochroman-3-ol 7-Bromochroman-3-ol This compound This compound 7-Bromochroman-3-ol->this compound PCC Dichloromethane Room Temperature

Sources

Methodological & Application

Synthesis protocol for 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromochroman-3-one

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, two-part protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the preparation of the key intermediate, 7-Bromochroman-4-one, via an efficient intramolecular Friedel-Crafts acylation. Subsequently, a proposed multi-step sequence is detailed for the conversion of the chroman-4-one to the target chroman-3-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, step-by-step methodologies, and necessary safety precautions.

Introduction

Chromanones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The targeted molecule, this compound, is a functionalized derivative with potential applications as a building block in the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate. This document outlines a robust and reasoned synthetic strategy to obtain this valuable compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed in two main stages, starting from 3-(3-bromophenoxy)propanoic acid. The first stage involves the synthesis of the stable intermediate 7-Bromochroman-4-one. The second stage outlines a proposed conversion of this intermediate to the final product, this compound.

Overall Synthesis of this compound start 3-(3-bromophenoxy)propanoic acid intermediate 7-Bromochroman-4-one start->intermediate Intramolecular Friedel-Crafts Acylation product This compound intermediate->product Proposed Multi-step Conversion

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 7-Bromochroman-4-one

Principle and Mechanism

The synthesis of 7-Bromochroman-4-one is achieved through an intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propanoic acid.[1][2][3] This reaction is a classic method for forming cyclic ketones on aromatic rings.[4][5] The carboxylic acid is activated by a Lewis or Brønsted acid catalyst, forming an acylium ion electrophile. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and close the six-membered ring. The position of the bromine atom on the starting phenol directs the cyclization to the desired position. Polyphosphoric acid (PPA) or acid-activated clays are effective catalysts for this transformation.[1][6]

Friedel-Crafts Acylation Mechanism cluster_0 Reaction Scheme Starting Material 3-(3-bromophenoxy)propanoic acid Intermediate Acylium Ion Starting Material->Intermediate Activation Product 7-Bromochroman-4-one Intermediate->Product Intramolecular Cyclization Catalyst H+ (from PPA) Catalyst->Starting Material

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
3-(3-Bromophenoxy)propanoic acid≥98%Sigma-Aldrich
Polyphosphoric acid (PPA)115% on P2O5 basisSigma-Aldrich
Ice
6M Sodium hydroxide (NaOH) solutionReagent GradeFisher Scientific
Methyl tert-butyl ether (MTBE)HPLC GradeVWR
Anhydrous magnesium sulfate (MgSO₄)AnhydrousAcros Organics
Round-bottom flask (250 mL)
Heating mantle with stirring
Separatory funnel (500 mL)
Rotary evaporator
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, place 3-(3-bromophenoxy)propanoic acid (e.g., 20 g, 81.6 mmol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (e.g., 100 g) to the flask. The mixture will become viscous.

  • Reaction: Heat the mixture with vigorous stirring at 90-100 °C for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and decompose the PPA. This is a highly exothermic process.

  • Neutralization: Once the mixture has cooled, slowly add 6M NaOH solution to neutralize the acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 7-Bromochroman-4-one.

Part 2: Proposed Synthesis of this compound

The conversion of a chroman-4-one to a chroman-3-one is a non-trivial transformation. A plausible, albeit multi-step, synthetic route is proposed below based on established organic chemistry principles. This protocol should be considered a starting point for further optimization by the end-user.

Proposed Synthetic Strategy

The proposed pathway involves an initial α-bromination of the 7-Bromochroman-4-one intermediate, followed by nucleophilic substitution to introduce a hydroxyl group at the 3-position, and a final oxidation to yield the target 3-keto functionality.

Step 2a: α-Bromination of 7-Bromochroman-4-one

Principle: The methylene group adjacent to the carbonyl (the α-position) can be selectively brominated. A common method for this transformation on chroman-4-ones is the use of copper(II) bromide, which serves as both a catalyst and a bromine source, offering good yields and selectivity.[7]

Protocol:

  • Reaction Setup: To a solution of 7-Bromochroman-4-one (e.g., 10 g, 44.0 mmol) in a mixture of ethyl acetate and chloroform (1:1, 100 mL) in a round-bottom flask, add copper(II) bromide (24.6 g, 110 mmol).

  • Reaction: Reflux the mixture with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, filter the mixture to remove copper(I) bromide and any unreacted copper(II) bromide.

  • Concentration: Wash the filter cake with chloroform. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3,7-dibromochroman-4-one. This product may be used in the next step without further purification or can be purified by column chromatography.

Step 2b: Synthesis of 3-Hydroxy-7-bromochroman-4-one

Principle: The α-bromo ketone can undergo nucleophilic substitution. To form the α-hydroxy ketone, a two-step process involving acetate displacement followed by hydrolysis is often more effective than direct hydroxylation to avoid side reactions.

Protocol:

  • Acetoxylation: Dissolve the crude 3,7-dibromochroman-4-one in glacial acetic acid. Add sodium acetate (1.5 equivalents) and heat the mixture at 80-90 °C for 4-6 hours.

  • Work-up: Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Hydrolysis: Dry the organic layer, concentrate it, and then dissolve the crude 3-acetoxy-7-bromochroman-4-one in a mixture of methanol and water. Add a catalytic amount of hydrochloric acid and stir at room temperature overnight to hydrolyze the acetate ester.

  • Purification: Neutralize the reaction, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Purify the crude product by column chromatography to obtain 3-hydroxy-7-bromochroman-4-one.

Step 2c: Oxidation to this compound

Principle: The final step is the oxidation of the secondary alcohol at the 3-position to the desired ketone. A mild oxidizing agent is required to avoid over-oxidation or side reactions with the sensitive α-hydroxy ketone. Swern oxidation or Dess-Martin periodinane (DMP) are suitable reagents for this transformation.

Protocol (using Dess-Martin Periodinane):

  • Reaction Setup: Dissolve 3-hydroxy-7-bromochroman-4-one (e.g., 5 g, 20.6 mmol) in anhydrous dichloromethane (100 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Add Dess-Martin periodinane (1.1 equivalents, 9.6 g, 22.6 mmol) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

  • Work-up: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the final product, this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling of Reagents:

    • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood. Quenching is highly exothermic and should be done with extreme care.[8]

    • Brominated Compounds: Many organobromine compounds are irritants and potentially toxic. Avoid inhalation and skin contact.[9]

    • Dess-Martin Periodinane (DMP): Can be explosive under certain conditions (e.g., shock or heat). Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Halogenated and non-halogenated waste streams should be segregated.[8]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
7-Bromochroman-4-oneC₉H₇BrO₂227.05White to yellow solid
3,7-Dibromochroman-4-oneC₉H₆Br₂O₂305.95Solid
3-Hydroxy-7-bromochroman-4-oneC₉H₇BrO₃243.05Solid
This compound C₉H₇BrO₂ 227.05 Solid

References

  • PubChem. 7-Bromo-1-hydroxyisochromen-3-one. Available at: [Link]

  • PubChem. 7-Bromo-3-[2-(trifluoromethyl)phenyl]chromen-2-one. Available at: [Link]

  • Jung, M. E., et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 2012. Available at: [Link]

  • ResearchGate. Synthesis of chromen-3-one derivatives. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 2021. Available at: [Link]

  • Shaikh, R. R., et al. 3-(3-Methoxybenzylidene)chroman-4-one. Acta Crystallographica Section E, 2012. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

  • MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 2022. Available at: [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link]

  • National Center for Biotechnology Information. 3-Bromochroman-4-one. Available at: [Link]

  • Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • ResearchGate. Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

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Application Note: Mechanistic and Kinetic Insights into the Reactivity of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The introduction of a bromine atom, as in 7-Bromochroman-3-one, provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also potentially modulating the compound's physicochemical and pharmacological properties. This application note provides a detailed guide to the primary reaction mechanisms and kinetic analysis of this compound, a less-common isomer compared to the more frequently studied chroman-4-ones. The principles and protocols outlined herein are built upon established chromanone chemistry and are designed to provide researchers with a robust framework for their investigations.

Section 1: Synthesis and Core Reactivity

The synthesis of this compound is not widely documented, but it can be logically approached via a two-step sequence starting from the more accessible 7-Bromochroman-4-one. This involves the selective reduction of the C4-ketone to a hydroxyl group, followed by oxidation to the desired C3-ketone.

  • Reduction of 7-Bromochroman-4-one: The initial step is the reduction of the C4 carbonyl to 7-Bromochroman-4-ol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a standard and effective method for this transformation.[2]

  • Oxidation to this compound: The secondary alcohol at C4 can then be oxidized to the corresponding ketone. However, to obtain the 3-one isomer, a more complex multi-step process involving dehydration and subsequent epoxidation/rearrangement or similar strategies would be necessary, as direct oxidation would regenerate the 4-one. A more plausible, though challenging, route would involve a ring-opening and closing strategy starting from an appropriate bromo-substituted phenol and a C3-functionalized propene derivative.

Given its structure, this compound possesses three primary sites of reactivity: the carbonyl group at C3, the activated methylene carbons at C2 and C4, and the carbon-bromine bond at C7 on the aromatic ring.

Section 2: Key Reaction Mechanisms

The chemical behavior of this compound is governed by a few fundamental reaction mechanisms. Understanding these pathways is critical for designing synthetic routes and predicting product outcomes.

Nucleophilic Addition to the C3 Carbonyl

The ketone at the C3 position is susceptible to attack by nucleophiles. This classic carbonyl chemistry allows for the introduction of a wide variety of functional groups. A common example is the reduction to the corresponding alcohol, 7-Bromochroman-3-ol, using hydride reagents.

G cluster_main Nucleophilic Addition at C3 start This compound + Nu:⁻ intermediate Tetrahedral Intermediate (Alkoxide) start->intermediate Nucleophilic Attack protonation Protonation (e.g., H₂O workup) intermediate->protonation product 7-Bromo-3-substituted-chroman-3-ol protonation->product

Caption: Generalized mechanism for nucleophilic addition at the C3 carbonyl.

α-Carbon Chemistry: Enolate Formation

The protons on the carbons adjacent to the carbonyl group (C2 and C4) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol reaction), enabling carbon-carbon bond formation at these positions. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Aromatic C-Br Bond Functionalization: Cross-Coupling Reactions

The bromine atom at the C7 position is a key feature for synthetic diversification. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for building molecular complexity.

G cluster_suzuki Suzuki Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Ar-Pd(II)L₂-Br Oxidative Addition Intermediate pd0->ox_add Oxidative Addition r_br This compound (Ar-Br) transmetal Ar-Pd(II)L₂-R Transmetalation Intermediate ox_add->transmetal Transmetalation (Base) boronic R-B(OH)₂ transmetal->pd0 Reductive Elimination product 7-Aryl-chroman-3-one (Ar-R) transmetal->product

Caption: Catalytic cycle for a Suzuki cross-coupling reaction at the C7 position.

Section 3: Protocol for Kinetic Analysis

Kinetic studies are essential for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and scalability. Here, we describe a protocol for monitoring the kinetics of the reduction of this compound with NaBH₄ using UV-Vis spectroscopy. The disappearance of the conjugated carbonyl system can be tracked over time. This approach is adapted from kinetic studies on related chromone systems.[3]

Experimental Workflow for Kinetic Monitoring

Caption: Workflow for a typical kinetic experiment using UV-Vis spectroscopy.

Step-by-Step Protocol

Objective: To determine the reaction order and rate constant for the reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (spectroscopic grade)

  • Thermostatted UV-Vis Spectrophotometer with quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mM). Prepare a separate, fresh stock solution of NaBH₄ in methanol (e.g., 100 mM).

  • Spectrometer Setup: Set the spectrophotometer to scan a range that includes the λ_max of the chromanone's carbonyl absorption. Set the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

  • Initial Reading: Pipette a known volume of the this compound solution into a quartz cuvette and dilute with methanol to a final volume of 3 mL. Place the cuvette in the spectrophotometer and record the initial absorbance spectrum to determine the λ_max and initial absorbance (A₀).

  • Reaction Initiation: To initiate the reaction, inject a small, precise volume of the NaBH₄ stock solution into the cuvette. The concentration of NaBH₄ should be in large excess (pseudo-first-order conditions). Quickly mix by inverting the cuvette (sealed with parafilm) and immediately begin recording absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds).

  • Data Collection: Continue recording until the absorbance value stabilizes, indicating the reaction is complete (typically >95% conversion).

  • Data Analysis:

    • Convert absorbance (A) to concentration ([C]) at each time point using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) can be determined from the initial stock solution.

    • To test for a first-order reaction with respect to the chromanone, plot ln([C]) versus time. If the plot is linear, the reaction is first-order, and the pseudo-first-order rate constant (k') is the negative of the slope.[4]

    • Repeat the experiment with different initial concentrations of NaBH₄ to determine the reaction order with respect to the reducing agent.

Sample Data Presentation

The data obtained from kinetic runs should be tabulated for clear analysis.

Time (s)Absorbance at λ_max[this compound] (M)ln([Concentration])
00.8505.00E-05-9.903
300.6854.03E-05-10.12
600.5523.25E-05-10.33
900.4452.62E-05-10.55
1200.3592.11E-05-10.76
1800.2351.38E-05-11.19

Note: Data presented is hypothetical and for illustrative purposes only.

Section 4: Detailed Synthetic Protocol

Protocol: Synthesis of 7-Bromochroman-3-ol via Reduction of 7-Bromochroman-4-one

This protocol describes the reliable synthesis of a key precursor alcohol.[2]

Materials:

  • 7-Bromochroman-4-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve 7-Bromochroman-4-one (e.g., 2.27 g, 10 mmol) in methanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reductant: Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 7-Bromochroman-3-ol by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure product.

Conclusion

This compound is a valuable heterocyclic scaffold with multiple sites for chemical modification. By understanding its fundamental reaction mechanisms—including carbonyl additions, α-carbon functionalization, and aromatic cross-coupling—researchers can strategically design novel molecules for applications in drug discovery and materials science. The kinetic and synthetic protocols provided here offer a practical foundation for the synthesis, modification, and quantitative analysis of this and related chromanone derivatives.

References

  • Title: Recent advances of chromone-based reactants in the catalytic asymmetric domino annulation reaction Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Flavanones and Chromanones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Flavanones and Chromanones Source: American Chemical Society URL: [Link]

  • Title: Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Chromone Studies. Part 5. Kinetics and Mechanism of the Reaction of 4-0xo-4H-chromone-2-carboxamides with Dimethylamine Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Chromanone and flavanone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Domino reactions of chromones with activated carbonyl compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 Source: PubChem URL: [Link]

  • Title: An efficient synthesis of 4-chromanones Source: ResearchGate URL: [Link]

  • Title: Domino reactions of chromones with activated carbonyl compounds Source: PubMed Central (NIH) URL: [Link]

  • Title: 3-Bromochroman-4-one Source: PubMed Central (NIH) URL: [Link]

  • Title: The SN1 Reaction Source: Chemistry LibreTexts URL: [Link]

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Application Note: High-Purity Isolation of 7-Bromochroman-3-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromochroman-3-one is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Achieving high purity of this compound is critical for subsequent synthetic steps and ensuring the quality of the final product. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The methodology covers solvent system selection via Thin-Layer Chromatography (TLC), column preparation, sample loading, elution, and fraction analysis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Principles

The chromanone scaffold is a privileged structure in medicinal chemistry. The brominated analog, this compound, serves as a versatile building block, but its synthesis often yields a crude mixture containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1][2][3] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[3]

In this protocol, we will utilize normal-phase flash column chromatography. The stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system.[3] Compounds in the mixture are separated based on their polarity; less polar compounds have a weaker affinity for the stationary phase and elute faster, while more polar compounds interact more strongly with the silica gel and elute later.[2] The polarity of the mobile phase is fine-tuned to achieve optimal separation.

The successful purification of this compound hinges on the selection of an appropriate solvent system, which is first optimized using Thin-Layer Chromatography (TLC).[4][5][6] An ideal solvent system will show good separation between the desired product and its impurities, with the product having a retention factor (Rƒ) of approximately 0.3-0.4 on the TLC plate.[3]

Materials and Methods

Materials and Reagents
Material/ReagentGradeSupplierNotes
Crude this compoundSynthesis GradeN/AAssumed to be synthesized in-house.
Silica Gel60 Å, 230-400 meshStandard SupplierFor flash chromatography.[1]
n-HexaneHPLC GradeStandard SupplierNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)HPLC GradeStandard SupplierPolar component of the mobile phase.
Dichloromethane (DCM)ACS GradeStandard SupplierFor sample dissolution.
TLC PlatesSilica Gel 60 F254Standard SupplierFor monitoring the reaction and column fractions.
Staining SolutionPotassium Permanganate or Ceric Ammonium MolybdateN/AFor visualizing spots on TLC.
Equipment
EquipmentDescription
Glass Chromatography ColumnAppropriate size for the scale of purification.
Air/Nitrogen Source with RegulatorFor flash chromatography.
Fraction Collector or Test TubesFor collecting eluent.
Rotary EvaporatorFor solvent removal.
TLC Developing ChamberFor TLC analysis.
UV Lamp (254 nm)For visualizing TLC plates.

Detailed Purification Protocol

Step 1: TLC Analysis and Solvent System Optimization

The causality behind this initial step is to identify a mobile phase that provides adequate separation of this compound from impurities before committing to the larger scale column.

  • Prepare a dilute solution of the crude this compound in dichloromethane.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in a series of solvent systems with varying polarities. A good starting point for ketones is a mixture of hexane and ethyl acetate.[7][8] Test various ratios, for example:

    • 9:1 Hexane:EtOAc

    • 8:2 Hexane:EtOAc

    • 7:3 Hexane:EtOAc

  • Visualize the plate under a UV lamp. If spots are not UV active, use a chemical stain.

  • Select the optimal solvent system that gives the target compound an Rƒ value between 0.3 and 0.4 and maximizes the separation from all other spots.[3] For this purification, a system of 85:15 Hexane:EtOAc is often a good starting point.

Step 2: Column Preparation (Slurry Packing Method)

Proper column packing is crucial to avoid channeling and ensure a high-resolution separation.

  • Secure the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column. Use a funnel to aid the process. Tap the side of the column gently to dislodge any air bubbles and encourage even packing.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Add more of the mobile phase as the silica packs to prevent the column from running dry. The top of the silica bed must always remain covered with solvent.

  • Add a thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.

Step 3: Sample Loading

The sample should be loaded in a concentrated band to ensure sharp separation.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as the "dry loading" method and generally provides better resolution.[7]

  • Carefully add the silica-adsorbed sample to the top of the column.

  • Gently cover the sample layer with another thin layer of sand.

Step 4: Elution and Fraction Collection

The elution process involves gradually increasing the polarity of the mobile phase to move compounds of increasing polarity through the column.

  • Fill the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Apply gentle air or nitrogen pressure to the top of the column to start the flow. The solvent should drip from the bottom at a steady rate (a flow rate of about 5 mL/min is a good starting point for a medium-sized column).[9]

  • Collect the eluent in numbered test tubes or a fraction collector. Initially, collect small fractions (e.g., 10-15 mL).

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, after a few column volumes of 95:5 Hexane:EtOAc, switch to 90:10, then 85:15, and so on. This allows for the elution of first the non-polar impurities, then the desired product, and finally the more polar impurities.

  • Monitor the separation by spotting every few fractions on a TLC plate. Develop and visualize the plate to see which fractions contain the desired compound.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Figure 1: Workflow for the purification of this compound.

Step 5: Fraction Analysis and Product Isolation
  • Run a TLC of the collected fractions. Spot several fractions on a single plate alongside a spot of the crude starting material for comparison.

  • Identify the fractions that contain the pure desired product (a single spot corresponding to the Rƒ of this compound).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.

dot graph G { rankdir=LR; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Figure 2: Decision process for pooling fractions based on TLC analysis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column was packed unevenly.- Sample band was too diffuse.- Re-optimize the solvent system using TLC. Aim for a larger ΔRƒ between spots.- Repack the column carefully, ensuring no air bubbles or cracks.- Use the dry loading method and a minimal amount of solvent.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Cracked Silica Bed - The column ran dry.- Always keep the silica bed covered with solvent. If a crack appears, the column may need to be repacked.
Product Degradation - The compound is unstable on silica gel.[10]- Perform a 2D TLC to check for stability.[7]- Consider using a different stationary phase like neutral alumina.[9]

Expected Results

Following this protocol, this compound should be isolated as a solid with high purity. The TLC of the final product should show a single spot. The overall yield will depend on the purity of the crude material, but this method is effective at removing both less polar and more polar impurities. For example, in the synthesis of similar chromanones, purification by column chromatography is a standard final step to afford the pure product.[11][12]

Conclusion

This application note details a robust and reliable method for the purification of this compound using flash column chromatography. By carefully selecting the solvent system through preliminary TLC analysis and adhering to proper column packing and elution techniques, researchers can achieve high purity of this important synthetic intermediate. The principles and troubleshooting guide provided herein are broadly applicable to the purification of other organic compounds of similar polarity.

References

  • Deepika, P. et al. Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. Available at: [Link]

  • Thomson Instrument Company. Alcohols / Amino Alcohols / Ketones. Thomson Instrument Company. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. University of Rochester. Available at: [Link]

  • PubChem. 7-Bromo-1-phenyl-1,4-dihydroisochromen-3-one. National Center for Biotechnology Information. Available at: [Link]

  • Physics Forums. Column Chromatography ketone/silica. Physics Forums. Available at: [Link]

  • PubChem. 7-Bromo-1-hydroxyisochromen-3-one. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. University of Colorado Boulder. Available at: [Link]

  • Professor Dave Explains. Thin Layer Chromatography (TLC). YouTube. Available at: [Link]

  • Wikipedia. Thin-layer chromatography. Wikipedia. Available at: [Link]

  • Chem Help ASAP. column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Biotage. Available at: [Link]

  • Columbia University. Column chromatography. Columbia University. Available at: [Link]

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Application Note: Comprehensive 1H and 13C NMR Signal Assignment for 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed methodology and theoretical framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 7-Bromochroman-3-one. This molecule serves as an excellent case study for researchers, scientists, and drug development professionals to understand the interplay of various structural elements—including a halogenated aromatic ring, a heterocyclic system, an ether linkage, and a carbonyl group—on NMR chemical shifts and coupling constants. This document outlines the predicted spectral data based on established principles, provides detailed experimental protocols for sample preparation and data acquisition, and introduces advanced techniques like DEPT for unambiguous carbon signal identification.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic ketone containing the chroman scaffold, which is a core structure in a multitude of biologically active compounds, including flavonoids and tocopherols (Vitamin E). The presence of a bromine atom at the C7 position and a carbonyl group at the C3 position introduces specific electronic and steric effects that are crucial for molecular interactions and can be precisely mapped using NMR spectroscopy. An accurate and complete NMR assignment is fundamental for structural verification, purity assessment, and for understanding the conformational dynamics of this and related molecules in solution, which is a critical step in any drug discovery and development pipeline.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by inductive effects, resonance, and magnetic anisotropy of the functional groups.

Aromatic Region (δ 7.0-8.0 ppm)

The benzene ring is substituted with a bromine atom and an ether linkage, leading to a specific splitting pattern for the three aromatic protons (H-5, H-6, and H-8).

  • H-5: This proton is ortho to the ether oxygen and meta to the bromine. The ether oxygen's lone pairs donate electron density into the ring via resonance, causing a shielding effect. However, the proximity to the electron-withdrawing carbonyl group (C-4 is part of the fused ring system) will have a deshielding influence. This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-8 (meta-coupling, J ≈ 2-3 Hz). Its chemical shift is predicted to be the most downfield of the aromatic protons due to the influence of the adjacent fused ring containing the carbonyl group.

  • H-6: This proton is situated between H-5 and the bromine atom at C-7. It will experience ortho-coupling to H-5 (J ≈ 8-9 Hz) and meta-coupling to H-8 is not expected. The bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance. This will result in a complex interplay of shielding and deshielding effects. It is expected to appear as a doublet.

  • H-8: This proton is ortho to the ether oxygen and meta to the bromine atom. Similar to H-5, it will be shielded by the ether oxygen. It will exhibit meta-coupling to H-5 (J ≈ 2-3 Hz) and will likely appear as a doublet or a narrow doublet of doublets.

Aliphatic Region (δ 3.0-5.0 ppm)

The heterocyclic ring contains two methylene groups (CH₂) at the C-2 and C-4 positions.

  • H-4 (Methylene protons adjacent to carbonyl): These two protons are alpha to the carbonyl group (C-3). The electron-withdrawing nature of the carbonyl group will cause significant deshielding, shifting their resonance downfield.[1] They are expected to appear as a singlet, as there are no adjacent protons to couple with. The predicted chemical shift is in the range of δ 3.5-4.0 ppm.

  • H-2 (Methylene protons adjacent to ether oxygen): These two protons are adjacent to the ether oxygen atom. The electronegative oxygen will deshield these protons, placing their signal in the δ 4.5-5.0 ppm region.[2] They are also expected to appear as a singlet due to the absence of vicinal protons.

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-5~7.8ddJortho ≈ 8-9, Jmeta ≈ 2-3Ortho to C4a, meta to Br
H-6~7.4dJortho ≈ 8-9Ortho to H-5 and Br
H-8~7.1dJmeta ≈ 2-3Ortho to ether O, meta to Br
H-4~3.7s-α to C=O
H-2~4.8s-α to ether O

Predicted ¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon.

Carbonyl and Aromatic Carbons (δ 110-200 ppm)
  • C-3 (Carbonyl Carbon): The ketone carbonyl carbon is highly deshielded and is expected to appear at the lowest field, typically in the range of δ 190-200 ppm.[3]

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will resonate in the typical aromatic region of δ 110-160 ppm.[4]

    • C-7 (Carbon bonded to Bromine): The carbon directly attached to the bromine atom will experience the "heavy atom effect," which, contrary to simple electronegativity predictions, results in a more shielded (upfield) signal than might be expected.[5] Its shift is predicted around δ 115-120 ppm.

    • C-8a and C-4a (Quaternary Carbons): These are the bridgehead carbons. C-8a, being attached to the ether oxygen, will be significantly deshielded. C-4a will also be downfield due to its connection to the aromatic system and proximity to the carbonyl group.

    • C-5, C-6, C-8 (Protonated Aromatic Carbons): Their chemical shifts will be influenced by the substituents. C-8, being ortho to the electron-donating ether oxygen, is expected to be more shielded (upfield) compared to C-6. C-5 will be influenced by its proximity to the fused ring.

Aliphatic Carbons (δ 40-80 ppm)
  • C-2 (Methylene carbon adjacent to ether oxygen): This carbon, bonded to the electronegative oxygen, will be deshielded and is expected in the δ 65-75 ppm range.

  • C-4 (Methylene carbon adjacent to carbonyl): The carbon alpha to the carbonyl group will be deshielded, with a predicted chemical shift in the δ 40-50 ppm region.

DEPT-135 and DEPT-90 Analysis

To definitively assign the carbon signals, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable.

  • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative (inverted) peaks. Quaternary carbons (C, C=O) will be absent. For this compound, C-2 and C-4 will appear as negative peaks, while C-5, C-6, and C-8 will be positive.

  • DEPT-90: In this spectrum, only CH signals appear as positive peaks.[6] Therefore, only C-5, C-6, and C-8 will be visible.

By combining the information from the broadband-decoupled ¹³C spectrum and the DEPT experiments, all carbon signals can be unambiguously assigned.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)DEPT-135 SignalDEPT-90 SignalRationale
C-3~195AbsentAbsentKetone C=O
C-8a~158AbsentAbsentAromatic C-O
C-4a~120AbsentAbsentAromatic Quaternary C
C-7~118AbsentAbsentAromatic C-Br
C-5~130PositivePositiveAromatic CH
C-6~128PositivePositiveAromatic CH
C-8~115PositivePositiveAromatic CH
C-2~70NegativeAbsentO-CH₂
C-4~45NegativeAbsentO=C-CH₂

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound and transfer it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing 0.03% TMS. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Ensure the sample is fully dissolved. Use a vortex mixer if necessary. The solution should be clear and free of any particulate matter.

  • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve Add ~0.7 mL CDCl3 transfer Transfer to NMR Tube dissolve->transfer Use Pasteur Pipette cap Cap Tube transfer->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are suggested starting parameters for acquiring high-quality spectra on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans: 8-16

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled (zgpg30 or similar)

  • Number of Scans: 1024 or more (dependent on sample concentration)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-220 ppm

  • Decoupling: Proton broadband decoupling

DEPT-135 and DEPT-90 Acquisition:

  • Utilize the standard DEPT pulse programs available on the spectrometer software. The number of scans will typically be higher than for a standard ¹H experiment but may be lower than for a full ¹³C spectrum due to the polarization transfer enhancement.

G cluster_acq NMR Data Acquisition Strategy H1 1. Acquire ¹H Spectrum C13 2. Acquire Broadband Decoupled ¹³C Spectrum H1->C13 DEPT 3. Acquire DEPT Spectra (DEPT-135 & DEPT-90) C13->DEPT Analysis 4. Correlate Data for Full Assignment DEPT->Analysis

Caption: Logical workflow for complete NMR spectral assignment.

Conclusion

The comprehensive NMR assignment of this compound can be achieved through a systematic approach combining predictive analysis based on fundamental principles and a suite of standard 1D NMR experiments. By understanding the influence of the aromatic system, halogen substituent, ether linkage, and carbonyl functionality on chemical shifts and coupling patterns, researchers can confidently elucidate the structure of this and related heterocyclic compounds. The protocols and predictive data presented herein provide a robust framework for scientists in organic synthesis and medicinal chemistry to verify their molecular structures, ensuring the integrity and quality of their research.

References

  • Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Brainly. (2025). In ¹H NMR, the chemical shifts for protons α to a carbonyl group. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of 7-Bromochroman-3-one for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromochroman-3-one is a pivotal heterocyclic scaffold in medicinal chemistry, offering two distinct and chemically orthogonal reaction sites: a reactive ketone at the C3 position and an aryl bromide at the C7 position. This guide provides an in-depth exploration of key derivatization strategies for this molecule, tailored for researchers, medicinal chemists, and drug development professionals. We present not just protocols, but the underlying strategic rationale, enabling the systematic generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Detailed, field-tested protocols for Reductive Amination and Suzuki-Miyaura Cross-Coupling are provided, accompanied by expert insights and troubleshooting guidance.

Introduction: The Strategic Value of the this compound Scaffold

The chroman ring system is a privileged structure found in a wide array of biologically active compounds, including those with anticancer, antiepileptic, and neuroprotective properties.[1][2] The this compound scaffold capitalizes on this core structure by incorporating two versatile chemical handles. The strategic placement of the bromine atom and the ketone functional group allows for selective modifications, making it an ideal starting point for exploring chemical space in drug discovery programs.[3]

Derivatization, the process of structurally modifying a lead compound, is fundamental to optimizing its pharmacological profile.[4] For this compound, this involves two primary vectors of modification:

  • C3-Position (Ketone): The carbonyl group is a prime target for nucleophilic addition and related reactions, allowing for the introduction of diverse functional groups that can modulate polarity, hydrogen bonding capacity, and stereochemistry.[5][6]

  • C7-Position (Aryl Bromide): The bromine atom serves as an excellent leaving group in modern transition-metal-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.[7][8]

This guide focuses on two high-impact derivatization reactions that leverage these sites: Reductive Amination at the C3-ketone and Suzuki-Miyaura coupling at the C7-bromide.

G cluster_c3 Pathways at C3 cluster_c7 Pathways at C7 A This compound (Starting Scaffold) B C3-Ketone Derivatization A->B e.g., Nucleophilic Attack C C7-Aryl Bromide Derivatization A->C e.g., Pd-Catalysis D Reductive Amination B->D E Reduction to Alcohol B->E F Grignard Addition B->F G Suzuki-Miyaura Coupling C->G H Buchwald-Hartwig Amination C->H

Figure 1: Key derivatization pathways for the this compound scaffold.

Derivatization at the C3-Carbonyl: Reductive Amination

Principle and Application

Reductive amination is a robust and highly efficient method for converting ketones into secondary or tertiary amines via an intermediate imine.[9] This one-pot reaction is a cornerstone of medicinal chemistry for introducing nitrogen-containing moieties, which are critical for modulating basicity, solubility, and target engagement. The reaction proceeds through the formation of an iminium ion intermediate from the ketone and an amine under weakly acidic conditions, which is then reduced in situ by a selective hydride agent.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting ketone, tolerates a wide range of functional groups, and does not require harsh acidic or basic conditions.[11]

Figure 2: General scheme for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-7-bromochroman-3-amine

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich
Benzylamine>99%Acros Organics
Sodium triacetoxyborohydride (STAB)95%Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Sigma-Aldrich
Glacial Acetic Acid (AcOH)ACS ReagentFisher Scientific
Saturated Sodium Bicarbonate (aq.)-Lab Prepared
Dichloromethane (DCM)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)-VWR

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 227 mg).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (10 mL). Add benzylamine (1.1 mmol, 118 mg, 120 µL) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL).

  • Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate the formation of the iminium ion intermediate.[10]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-7-bromochroman-3-amine.

Expert Insights & Data
  • Causality of Reagent Choice: The use of DCE as a solvent is preferred as it is compatible with the mild reducing agent and does not interfere with the reaction.[11] Acetic acid acts as a crucial catalyst to promote the initial condensation between the ketone and the amine to form the iminium ion, which is the species that is actually reduced.[12]

  • Troubleshooting: If the reaction stalls, a small additional charge of the amine and reducing agent can be added. Incomplete conversion may also suggest that the imine formation is unfavorable; in such cases, using molecular sieves to remove the water byproduct can drive the equilibrium forward.

  • Scope: This protocol is highly versatile and can be adapted for a wide range of primary and secondary amines to generate a diverse library of derivatives.

Table 1: Representative Amine Building Blocks for Reductive Amination

AmineExpected Product ClassKey Physicochemical Change
CyclopropylamineAlicyclic secondary amineIntroduces sp³ character, rigidity
AnilineAromatic secondary amineAdds aromatic scaffold
MorpholineHeterocyclic tertiary amineIncreases polarity, H-bond acceptor
Methylamine (as HCl salt)Simple secondary amineMinimal steric bulk

Derivatization at the C7-Aryl Bromide: Suzuki-Miyaura Coupling

Principle and Application

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] For the this compound scaffold, the aryl bromide at the C7 position is an ideal substrate for this reaction. This allows for the direct installation of various aryl, heteroaryl, vinyl, or even alkyl groups, profoundly altering the steric and electronic properties of the molecule.[8][13] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.[14]

Figure 3: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 7-Phenylchroman-3-one

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich
Phenylboronic Acid>95%Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeStrem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, powderJ.T. Baker
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich
Deionized Water-Lab Prepared
Ethyl Acetate (EtOAc)ACS ReagentVWR
Brine (Saturated NaCl aq.)-Lab Prepared

Step-by-Step Procedure

  • Reagent Preparation: To a microwave vial or Schlenk tube equipped with a stir bar, add this compound (0.5 mmol, 114 mg), phenylboronic acid (0.75 mmol, 91 mg), and potassium carbonate (1.5 mmol, 207 mg).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.025 mmol, 18 mg, 5 mol%).

  • Solvent Degassing (Critical Step): Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL). Seal the vessel. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C.

  • Reaction Monitoring: Stir the reaction at this temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-phenylchroman-3-one.

Expert Insights & Data
  • Trustworthiness of Protocol: The success of a Suzuki coupling is critically dependent on the exclusion of oxygen. Thorough degassing is non-negotiable. The use of a pre-catalyst like Pd(dppf)Cl₂ is convenient as it is air-stable and forms the active Pd(0) species in situ.[14]

  • Role of Base and Water: The base is essential for activating the boronic acid for the transmetalation step.[13] A biphasic solvent system like dioxane/water often accelerates the reaction and helps dissolve the inorganic base.[7]

  • Troubleshooting: Low yields can often be attributed to catalyst deactivation (incomplete degassing), inactive boronic acid (boronic acids can dehydrate to form unreactive boroxines upon storage), or a poor choice of base/solvent for a specific substrate. Screening different palladium catalysts (e.g., those with Buchwald ligands), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents may be necessary for challenging substrates.[14]

Table 2: Representative Boronic Acid Building Blocks for Suzuki Coupling

Boronic Acid / EsterExpected Product FeatureApplication Rationale
4-Methoxyphenylboronic acidElectron-donating groupModulate electronics, improve metabolic stability
3-Pyridinylboronic acidBasic nitrogen-containing heterocycleIntroduce H-bond acceptor, improve solubility
4-Fluorophenylboronic acidBioisostere for H, potential metabolic blockerFine-tune binding, block P450 oxidation
Vinylboronic acid pinacol esterAlkene functionalityIntroduce reactive handle for further chemistry

Conclusion

The this compound scaffold provides a robust and versatile platform for the rapid generation of diverse molecular libraries. By strategically employing reactions such as Reductive Amination at the C3-ketone and Suzuki-Miyaura coupling at the C7-bromide, researchers can efficiently probe the structure-activity relationships required to advance drug discovery projects. The protocols and insights provided herein serve as a validated foundation for these synthetic efforts.

References

  • Benchchem. Application Notes and Protocols: Derivatization of the Hydroxyl Group in 7-Bromochroman-3-OL.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Source Not Available].
  • Singh, P., & Kaur, M. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central.
  • Semantic Scholar. Synthesis and biological evaluation of chromone-3-carboxamides.
  • Benchchem. An In-depth Technical Guide to 7-Bromochroman-3-ol: Physicochemical Properties and Synthetic Protocols.
  • Wikipedia. Reductive amination. Available at: [Link]

  • Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Nucleophilic addition. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Chemistry LibreTexts. Derivatization. Available at: [Link]

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Protocol for scaling up 7-Bromochroman-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 7-Bromochroman-4-one

Authored by: A Senior Application Scientist

Introduction

The chromanone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, making them valuable building blocks for novel therapeutics. 7-Bromochroman-4-one, in particular, serves as a crucial intermediate for synthesizing targeted agents, including inhibitors of enzymes like Sirtuin 2 (SIRT2)[1]. The ability to produce this intermediate on a large scale is therefore critical for advancing preclinical and clinical research.

This document provides a comprehensive, field-proven guide for the scalable synthesis of 7-Bromochroman-4-one. We will depart from a rigid template to deliver a narrative grounded in chemical principles, explaining the causality behind each procedural choice. This guide is structured to be a self-validating system, ensuring that researchers, scientists, and drug development professionals can confidently replicate and scale this process.

A Note on Nomenclature: The target of this protocol is 7-Bromochroman-4 -one. The intramolecular Friedel-Crafts acylation strategy described herein is the most robust, high-yielding, and industrially scalable route for this class of compounds, leading specifically to the 4-keto isomer. The synthesis of the corresponding 7-Bromochroman-3 -one is a distinct and more complex synthetic challenge, often requiring a multi-step sequence from the 4-one, and is not amenable to a direct, large-scale cyclization. We focus on the 4-one as the practical and foundational scale-up target.

Overall Synthetic Strategy

The synthesis is a robust two-step process, beginning with commercially available starting materials.

  • Step 1: Michael Addition. Synthesis of the precursor, 3-(3-bromophenoxy)propanoic acid, via the reaction of 3-bromophenol with acrylic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation. Cyclization of the propanoic acid precursor to form the target chromanone ring system using a strong acid catalyst.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 3-Bromophenol 3-Bromophenol Precursor 3-(3-bromophenoxy)propanoic acid 3-Bromophenol->Precursor Michael Addition Acrylic Acid Acrylic Acid Acrylic Acid->Precursor Product 7-Bromochroman-4-one Precursor->Product Purified Intermediate Catalyst Eaton's Reagent Catalyst->Product Intramolecular Friedel-Crafts Acylation

Caption: High-level workflow for the two-step synthesis of 7-Bromochroman-4-one.

Part 1: Synthesis of 3-(3-bromophenoxy)propanoic acid

Scientific Rationale

The formation of the propanoic acid precursor is achieved via a conjugate (Michael) addition of the phenoxide of 3-bromophenol to acrylic acid. This reaction is base-catalyzed, where a base like sodium hydroxide deprotonates the phenol, forming a nucleophilic phenoxide. The phenoxide then attacks the β-carbon of the electron-deficient alkene in acrylic acid. The reaction is typically performed in a solvent that can facilitate the reaction and subsequent workup, such as water or a water/alcohol mixture. While other methods exist, this approach is advantageous for its operational simplicity and use of inexpensive, readily available reagents.[2][3][4][5]

Detailed Experimental Protocols
A. Laboratory Scale (100 g Scale)
  • Reagent Charging: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-bromophenol (173 g, 1.0 mol) and water (500 mL).

  • Base Addition: While stirring, add a solution of sodium hydroxide (44 g, 1.1 mol) in water (100 mL) portion-wise, ensuring the temperature does not exceed 40°C. Stir for 15 minutes until a clear solution of the sodium phenoxide is formed.

  • Michael Addition: Slowly add acrylic acid (79.3 g, 1.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until consumption of the 3-bromophenol is complete.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with dichloromethane (2 x 200 mL) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (~90 mL). A white precipitate will form.

  • Filtration & Drying: Collect the solid precipitate by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 250 mL) until the filtrate is neutral. Dry the solid in a vacuum oven at 50-60°C to a constant weight to afford 3-(3-bromophenoxy)propanoic acid as a white solid.

B. Pilot Scale (2.0 kg Scale)
  • Reagent Charging: To a 50 L glass-lined reactor equipped with a mechanical stirrer, heating/cooling jacket, and reflux condenser, charge 3-bromophenol (3.46 kg, 20.0 mol) and water (10 L).

  • Base Addition: Prepare a solution of sodium hydroxide (0.88 kg, 22.0 mol) in water (2 L). Add this solution to the reactor via an addition funnel over 30-45 minutes, maintaining an internal temperature below 40°C using the cooling jacket.

  • Michael Addition: Charge acrylic acid (1.59 kg, 22.0 mol) to the reactor over 30 minutes.

  • Reaction: Heat the reactor contents to 100°C and maintain at reflux for 16-24 hours. Take periodic samples for HPLC analysis to confirm reaction completion.

  • Work-up & Isolation: Cool the reactor contents to 20-25°C. Transfer the mixture to a suitable extraction vessel and extract with dichloromethane (2 x 4 L).

  • Acidification: Return the aqueous phase to the reactor and cool to 5-10°C. Slowly charge concentrated hydrochloric acid (approx. 1.8 L) while maintaining the temperature below 20°C until the pH of the slurry is 1-2.

  • Filtration & Drying: The resulting slurry is filtered using a Nutsche filter. The wet cake is washed with cold deionized water (3 x 5 L) until the washings are pH neutral. The product is then dried in a vacuum tray dryer at 60°C until a constant weight is achieved.

Data Summary: Reagent Table
ReagentLab Scale (1.0 mol)Pilot Scale (20.0 mol)Molar Ratio (vs. Phenol)
3-Bromophenol173 g3.46 kg1.0
Sodium Hydroxide44 g0.88 kg1.1
Acrylic Acid79.3 g1.59 kg1.1
Expected Yield 210-230 g (86-94%)4.2-4.6 kg (86-94%)N/A

Part 2: Intramolecular Friedel-Crafts Cyclization

Scientific Rationale & Choice of Reagent

The key step in forming the chromanone ring is an intramolecular Friedel-Crafts acylation.[6][7] This reaction involves the activation of the carboxylic acid to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.[8][9]

While polyphosphoric acid (PPA) is a traditional reagent for this transformation, it presents significant challenges on a large scale due to its high viscosity, which complicates stirring and heat transfer. Eaton's reagent , a 7-10% (w/w) solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), is a superior alternative for scale-up.[10][11] It is a strong, non-oxidizing acid that is significantly less viscous than PPA, allowing for better mixing and temperature control.[12] Its efficacy arises from the in situ generation of a potent mixed anhydride, which readily forms the required acylium ion.[13]

G cluster_0 Mechanism A Carboxylic Acid Precursor B Acylium Ion Intermediate A->B + Eaton's Reagent (-H₂O) C Arenium Ion Intermediate B->C Intramolecular Attack D 7-Bromochroman-4-one C->D Deprotonation (Re-aromatization)

Caption: Key mechanistic steps in the Eaton's Reagent-mediated cyclization.

Detailed Experimental Protocols
A. Laboratory Scale (50 g Scale)
  • Reagent Preparation: In a fume hood, prepare Eaton's Reagent by carefully and slowly adding phosphorus pentoxide (35 g) to ice-cold methanesulfonic acid (350 g, ~235 mL) with vigorous mechanical stirring. Caution: Highly exothermic reaction. Allow the reagent to cool to room temperature.

  • Reaction Setup: Charge 3-(3-bromophenoxy)propanoic acid (50 g, 0.204 mol) to a 1 L three-neck flask equipped with a mechanical stirrer and temperature probe.

  • Cyclization: Add the prepared Eaton's Reagent (400 g) to the starting material. Heat the mixture to 80-85°C and stir for 2-4 hours. Monitor the reaction by TLC/HPLC until completion.

  • Quenching: Allow the mixture to cool to room temperature. In a separate, larger beaker (5 L) containing crushed ice (1.5 kg), slowly and carefully pour the reaction mixture with vigorous stirring. Caution: Highly exothermic quench.

  • Extraction: Once the quench is complete and the mixture is at room temperature, extract the aqueous slurry with ethyl acetate (3 x 300 mL).

  • Washes: Combine the organic extracts and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 7-Bromochroman-4-one as a crystalline solid.[14][15]

B. Pilot Scale (1.0 kg Scale)
  • Reagent Preparation: In a dedicated, clean, and dry 20 L glass-lined reactor, charge methanesulfonic acid (7.0 kg, ~4.7 L). Cool the reactor to 0-5°C. Under a nitrogen atmosphere, slowly add phosphorus pentoxide (0.7 kg) in portions, ensuring the internal temperature does not exceed 25°C. Stir for 1 hour at 20°C after the addition is complete.

  • Reaction: Charge 3-(3-bromophenoxy)propanoic acid (1.0 kg, 4.08 mol) to the reactor.

  • Cyclization: Heat the reactor contents to 80-85°C and hold for 4-6 hours. Monitor by in-process HPLC analysis.

  • Quenching: In a separate 100 L reactor, charge crushed ice (30 kg). Once the reaction is complete, cool the reaction mixture to 20-30°C. Slowly transfer the reaction mixture into the ice-containing reactor over 1-2 hours, maintaining the quench temperature below 25°C.

  • Extraction: Add ethyl acetate (20 L) to the quenched mixture and stir for 30 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Washes: Wash the organic layer with water (10 L), 5% sodium bicarbonate solution (2 x 10 L), and 10% brine solution (10 L).

  • Solvent Swap & Crystallization: Concentrate the ethyl acetate solution by distillation to a volume of ~3-4 L. Add isopropanol (5 L) and continue distillation to remove the remaining ethyl acetate. Cool the resulting isopropanol slurry slowly to 0-5°C and hold for 2-3 hours to complete crystallization.

  • Isolation & Drying: Filter the product using a centrifuge or Nutsche filter, wash the cake with cold isopropanol (2 x 1 L), and dry in a vacuum tray dryer at 50°C to a constant weight.

Data Summary: Reagent Table
ReagentLab Scale (0.204 mol)Pilot Scale (4.08 mol)Molar Ratio / Purpose
3-(3-bromophenoxy)propanoic acid50 g1.0 kg1.0
Eaton's Reagent (10% P₂O₅ in MSA)400 g8.0 kgSolvent & Catalyst
Expected Yield 40-43 g (85-92%)0.80-0.86 kg (85-92%)N/A

Safety and Handling Precautions

  • Polyphosphoric Acid (PPA) / Eaton's Reagent: Both are extremely corrosive and hygroscopic. They can cause severe burns to skin and eyes.[16][17][18] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[19] Ensure emergency eyewash stations and safety showers are immediately accessible.[16][18] Spills should be neutralized with sodium bicarbonate and absorbed with an inert material.[19]

  • Quenching: The addition of PPA or Eaton's Reagent to water is highly exothermic and can cause violent boiling and splashing. Always add the acid mixture slowly to ice/water with efficient stirring; never add water to the acid.

  • General Precautions: All other reagents should be handled according to their respective Safety Data Sheets (SDS). Avoid inhalation of dust and vapors.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Step 1: Low Yield of Precursor Incomplete reaction.Increase reaction time or temperature slightly. Confirm base stoichiometry is correct.
Product lost during acidic workup.Ensure pH is lowered to 1-2 for complete precipitation. Cool thoroughly before filtration.
Step 2: Incomplete Cyclization Insufficiently active catalyst.Ensure P₂O₅ was fully dissolved and the reagent was protected from moisture. Increase reaction temperature to 90°C or extend reaction time.
Starting material is impure.Ensure the precursor acid is fully dried and free of inorganic salts from the previous step.
Step 2: Dark-colored Product Reaction temperature too high, causing decomposition.Maintain the reaction temperature strictly at 80-85°C. A charcoal treatment of the solution before crystallization may be necessary.
Purification Issues Oiling out during recrystallization.Ensure the correct solvent ratio is used. Add a seed crystal to induce crystallization. Cool the solution more slowly.
Product purity is low after crystallization.Re-slurry the product in a hot solvent (like isopropanol) and cool again, or perform a second recrystallization. Column chromatography can be used for small, highly pure batches.[20]

References

  • Safety Data Sheet: Polyphosphoric Acid. Carl ROTH. [Link]

  • Eaton's reagent - Wikipedia. Wikipedia. [Link]

  • POLYPHOSPHORIC ACID - Sdfine. Sdfine. [Link]

  • Material Safety Data Sheet - Polyphosphoric acid. Cole-Parmer. [Link]

  • Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. ResearchGate. [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. [Link]

  • CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][10][16]thiazepin-4(5 H )-one. ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Iranian Chemical Society. [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Friedel–Crafts acylation–cyclisation reactions of 3-bromophenyl ethers... Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Friedel-Crafts Reactions. NROChemistry. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Sirtuin 2 - Wikipedia. Wikipedia. [Link]

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Application Notes and Protocols for High-Throughput Screening of 7-Bromochroman-3-one Targeting p38α MAPK

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting p38α MAPK with Novel Chromanone Scaffolds

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation, apoptosis, and cell differentiation. Within this family, the p38 MAPK pathway, in particular, responds to pro-inflammatory cytokines and environmental stressors, making it a pivotal target in the development of therapeutics for a range of conditions such as rheumatoid arthritis, inflammatory bowel disease, and cancer.[1] The α-isoform of p38 MAPK is a key mediator in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, the discovery of potent and selective inhibitors of p38α MAPK is a significant focus in drug discovery.[1]

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many compounds with diverse biological activities. This versatile framework provides a unique three-dimensional architecture that can be readily functionalized to optimize target engagement and pharmacokinetic properties. The inherent potential of chromanone derivatives as enzyme inhibitors makes them compelling candidates for high-throughput screening (HTS) campaigns.

This application note details a comprehensive HTS workflow designed to identify and characterize inhibitors of p38α MAPK, with a focus on the novel compound 7-Bromochroman-3-one. We present a robust primary screening assay utilizing the sensitive and homogeneous AlphaLISA technology, followed by a confirmatory orthogonal assay using a LanthaScreen™ TR-FRET binding assay. The workflow encompasses initial hit identification, dose-response analysis, and strategies for eliminating false positives, providing a complete roadmap for researchers in drug discovery.

Scientific Rationale for Screening this compound

The selection of this compound as a candidate for screening against p38α MAPK is based on the established precedent of chromone-based molecules as effective kinase inhibitors. The chromone core can mimic the hinge-binding motifs of known ATP-competitive inhibitors. The bromine substitution on the chromanone ring can potentially form halogen bonds with the target protein, enhancing binding affinity and selectivity. Furthermore, the ketone at the 3-position offers a site for further chemical modification to explore structure-activity relationships (SAR) and develop more potent and specific inhibitors.

The p38α MAPK Signaling Pathway

The p38α MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases. These kinases, in turn, phosphorylate and activate p38α MAPK. The activated p38α MAPK then phosphorylates downstream transcription factors and other proteins, resulting in the production of pro-inflammatory cytokines.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_downstream Downstream Effects Stressors Stressors (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1) Stressors->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K Transcription_Factors Transcription Factors (e.g., ATF2) Cytokine_Production Pro-inflammatory Cytokine Production Transcription_Factors->Cytokine_Production MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38a p38α MAPK MKK3_6->p38a phosphorylates p38a->Transcription_Factors phosphorylates 7_Bromo This compound (Inhibitor) 7_Bromo->p38a inhibits AlphaLISA_Principle cluster_inhibition Inhibition cluster_activity Activity Inhibitor This compound p38_inhib p38α Inhibitor->p38_inhib ATF2_noP Biotin-ATF2 ATP_noP ATP ADP_noP ADP No_Signal No Signal p38_act p38α ATF2_P Biotin-ATF2-P p38_act->ATF2_P phosphorylates Donor Donor Bead ATF2_P->Donor binds Acceptor Acceptor Bead ATF2_P->Acceptor binds ATP_P ATP ADP_P ADP ATP_P->ADP_P Donor->Acceptor Energy Transfer Signal Light (615 nm) Acceptor->Signal

Figure 2: Principle of the p38α MAPK AlphaLISA inhibition assay.

Materials and Reagents
ReagentSupplierCatalog Number
p38α MAPK, activeMilliporeSigma14-460
Biotinylated ATF2 (1-109) substrateAnaSpecAS-61261
ATPSigma-AldrichA7699
AlphaLISA Streptavidin Donor BeadsPerkinElmerAL125C
AlphaLISA Anti-phospho-ATF2 (Thr71) Acceptor BeadsPerkinElmerALSU-PATF2-A
AlphaLISA Immunoassay Buffer (10X)PerkinElmerAL000C
384-well white OptiPlate™PerkinElmer6007290
Staurosporine (positive control inhibitor)Sigma-AldrichS4400
This compound(Internal Library)-
Protocol: Primary HTS in 384-Well Format
  • Prepare Reagents:

    • Prepare 1X AlphaLISA Immunoassay Buffer by diluting the 10X stock with deionized water.

    • Prepare a 2X p38α MAPK enzyme solution (e.g., 2 nM) in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 4X solution of Biotin-ATF2 substrate and ATP (e.g., 200 nM Biotin-ATF2 and 40 µM ATP) in 1X Kinase Buffer.

    • Prepare a 4X solution of the test compound (this compound) and control inhibitors (Staurosporine) in 1X Kinase Buffer with 4% DMSO. A typical screening concentration is 10 µM.

    • Prepare a 2X AlphaLISA bead mix containing Streptavidin Donor beads (40 µg/mL) and Anti-phospho-ATF2 Acceptor beads (40 µg/mL) in 1X AlphaLISA Immunoassay Buffer. Note: Prepare this solution in subdued light.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate. For control wells, add 5 µL of the buffer with 4% DMSO (negative control) or 4X Staurosporine solution (positive control).

    • Add 10 µL of the 2X p38α MAPK enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 4X Biotin-ATF2/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the 2X AlphaLISA bead mix to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader (e.g., EnVision® Multilabel Plate Reader) with excitation at 680 nm and emission at 615 nm.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

      • Signal_compound: Signal from wells with the test compound.

      • Signal_max: Average signal from negative control wells (DMSO only).

      • Signal_min: Average signal from positive control wells (Staurosporine).

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. [2] * Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • SD_max and Mean_max: Standard deviation and mean of the maximal signal (negative control).

      • SD_min and Mean_min: Standard deviation and mean of the minimal signal (positive control).

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [3][4][5]

  • Hit Criteria:

    • A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative control wells (typically >50% inhibition).

Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screen must undergo a rigorous confirmation process to eliminate false positives and verify their activity. This workflow involves re-testing in the primary assay, performing dose-response analysis, and validating the activity in an orthogonal assay.

Hit_Confirmation_Workflow Primary_Screen Primary HTS (AlphaLISA) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (TR-FRET) Dose_Response->Orthogonal_Assay Counterscreens Counterscreens (Assay Interference) Orthogonal_Assay->Counterscreens Confirmed_Hit Confirmed Hit Counterscreens->Confirmed_Hit

Figure 3: Workflow for hit confirmation and validation.

Dose-Response Analysis and IC₅₀ Determination

Confirmed hits are subjected to a dose-response analysis to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound over a range of concentrations (typically an 8- to 12-point serial dilution).

The resulting data are plotted with the log of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis. The data are then fitted to a four-parameter logistic equation to calculate the IC₅₀ value. [6][7]

Orthogonal Assay: LanthaScreen™ TR-FRET Kinase Binding Assay

An orthogonal assay uses a different detection technology to confirm the activity of the primary hits, thereby reducing the likelihood of technology-specific false positives. A LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Binding Assay is an excellent choice for an orthogonal screen. This assay directly measures the binding of the inhibitor to the p38α MAPK.

The LanthaScreen™ TR-FRET assay is a competitive binding assay. A fluorescently labeled "tracer" that binds to the ATP pocket of the kinase is used. The p38α MAPK is tagged (e.g., with GST), and a terbium-labeled anti-tag antibody serves as the FRET donor. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a high TR-FRET signal. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the TR-FRET signal. [8]

Protocol: LanthaScreen™ TR-FRET Assay in 384-Well Format
  • Prepare Reagents:

    • Prepare 1X Kinase Buffer A.

    • Prepare a 4X solution of the test compound serial dilutions in 1X Kinase Buffer A with 4% DMSO.

    • Prepare a 4X solution of GST-tagged p38α MAPK (e.g., 20 nM) and Terbium-labeled anti-GST antibody (e.g., 8 nM) in 1X Kinase Buffer A.

    • Prepare a 2X solution of the kinase tracer (e.g., at its Kd concentration) in 1X Kinase Buffer A.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 4X p38α MAPK/antibody solution to all wells.

    • Add 10 µL of the 2X tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 495 nm (donor) and 520 nm (acceptor).

Counterscreening for False Positives

It is crucial to perform counterscreens to identify and eliminate compounds that interfere with the assay technology rather than the biological target. For the AlphaLISA primary screen, a counterscreen can be performed in the absence of the p38α MAPK enzyme to identify compounds that directly quench or enhance the AlphaLISA signal. Similarly, for the TR-FRET assay, a counterscreen without the kinase can identify fluorescent compounds that interfere with the FRET signal.

Conclusion

This application note provides a detailed and robust HTS workflow for the identification and characterization of inhibitors of p38α MAPK, using this compound as a representative compound from the promising chromanone class. The combination of a highly sensitive AlphaLISA primary screen and a confirmatory TR-FRET orthogonal assay provides a high degree of confidence in the identified hits. The outlined protocols for assay execution, data analysis, and hit confirmation are designed to be readily implemented in a drug discovery laboratory setting, facilitating the discovery of novel therapeutics targeting the p38 MAPK signaling pathway.

References

Sources

Topic: Application Note & Protocol: Safe Handling and Storage of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 7-Bromochroman-3-one, a halogenated heterocyclic ketone. As a member of the chromanone family, this compound and its analogues are recognized as valuable scaffolds in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] The introduction of a bromine atom modulates the physicochemical properties of the parent molecule, making it a key intermediate in synthetic chemistry.[1] However, its halogenated and reactive nature necessitates stringent safety protocols. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols grounded in established safety principles to ensure personnel safety, experimental integrity, and environmental compliance.

Compound Identification and Physicochemical Properties

This compound belongs to the chromanone class, a heterocyclic system featuring a pyranone ring fused to a benzene ring. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on data from closely related analogues, such as 7-bromochroman-4-one, and general principles of organic chemistry.[2]

Table 1: Physicochemical Characteristics of this compound and Analogues

PropertyValue / DescriptionSource / Rationale
IUPAC Name 7-Bromo-2,3-dihydro-4H-chromen-3-oneStandard Nomenclature
Molecular Formula C₉H₇BrO₂---
Molecular Weight 227.05 g/mol ---
CAS Number 944904-11-4BenchChem[1]
Appearance White to yellow solid (Predicted)Analogy to 7-bromochroman-4-one[3]
Boiling Point 336.6 ± 42.0 °C (Predicted)Based on 7-bromochroman-4-one[3]
Density 1.621 ± 0.06 g/cm³ (Predicted)Based on 7-bromochroman-4-one[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol); sparingly soluble in water (Predicted).General principle for chromanone structures[2]

Hazard Identification and Risk Mitigation

As a halogenated organic compound, this compound requires a thorough risk assessment. Safety Data Sheets (SDS) for structurally similar compounds indicate significant hazards.

Primary Hazards:

  • Corrosive Effects: Causes severe skin burns and eye damage.[4] Contact can lead to irritation, defatting, and dermatitis with prolonged exposure.[5]

  • Inhalation Toxicity: Vapors or dusts are harmful if inhaled, potentially causing respiratory tract irritation. High concentrations of related halogenated solvents can lead to central nervous system (CNS) depression, dizziness, and headache.[5]

  • Organ Toxicity: May cause damage to the liver and kidneys with prolonged or repeated exposure.[5]

  • Environmental Hazard: Very toxic to aquatic life.[4] Discharges into the environment must be strictly avoided.

Causality of Hazards: The carbon-bromine bond and the ketone functional group contribute to the molecule's reactivity. Halogenated compounds can be absorbed through the skin and often exhibit toxicity due to their ability to interfere with biological processes.

Risk Mitigation Framework: A multi-layered approach to safety, known as the Hierarchy of Controls, is mandatory. This framework prioritizes the most effective control measures.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as compound is required Substitution Substitution Substitute with a less hazardous chemical (Often not possible in specific synthesis) Elimination->Substitution Engineering Engineering Controls Use a certified chemical fume hood. Utilize closed systems for transfers. Substitution->Engineering Admin Administrative Controls Develop Standard Operating Procedures (SOPs). Provide mandatory safety training. Establish designated work areas. Engineering->Admin PPE Personal Protective Equipment (Least Effective) Mandatory use of gloves, lab coat, eye protection. Admin->PPE cluster_storage Chemical Storage Segregation cluster_incompatible Incompatible Materials (Store Separately) Chem This compound Oxidizers Strong Oxidizers (e.g., Nitric Acid, Peroxides) Bases Strong Bases (e.g., NaOH, KOH) Acids Strong Acids Metals Reactive Metals (e.g., Na, K, Al powder)

Caption: Segregate this compound from incompatible chemical classes.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

6.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. [4]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give plenty of water to drink. Seek immediate medical attention. [4] 6.2. Spill Response Protocol This protocol applies to small spills (<100 mL) that can be managed by trained laboratory personnel. For large spills, evacuate the area and call emergency services.

cluster_spill Small Spill Response Workflow A 1. Alert Personnel & Assess Alert others in the lab. Ensure spill is contained in fume hood. B 2. Don Full PPE If not already worn, don: - Double nitrile gloves - Goggles & Face Shield - Lab Coat A->B C 3. Contain & Absorb Cover spill with inert absorbent material (e.g., vermiculite, sand, Chemizorb®). Do NOT use combustible materials like paper towels or sawdust. B->C D 4. Collect Waste Carefully scoop absorbed material into a labeled, sealable container for halogenated chemical waste. C->D E 5. Decontaminate Area Wipe the spill area with a suitable solvent. Place all cleaning materials in the waste container. D->E F 6. Dispose & Report Seal waste container and label properly. Dispose via institutional chemical waste program. Report incident to Lab Supervisor. E->F

Caption: Step-by-step workflow for managing a small chemical spill.

Waste Disposal Protocol

Chemical waste must be managed as hazardous.

  • Waste Segregation: All waste contaminated with this compound must be collected in a dedicated "Halogenated Organic Waste" container. [8]2. Container Type: Use a compatible container, such as a polyethylene carboy. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal. [8]3. Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Keep waste containers tightly closed except when adding waste. Store them in a secondary containment bin in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount down the drain. [4]

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group. URL: [Link]

  • Method of stabilizing halogenated ketones. Source: Google Patents.
  • Halogenated Solvents Safety . Source: University of Washington Environmental Health & Safety. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Bromochroman-3-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to synthesize this important heterocyclic intermediate. The chroman-3-one scaffold is a valuable structural motif, but its synthesis, particularly with specific substitution patterns like the 7-bromo group, can present unique challenges that impact reaction efficiency and overall yield.

This guide moves beyond simple procedural outlines to provide in-depth, field-proven insights into the critical parameters governing the synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and offer optimized protocols to enhance the reliability and yield of your reactions. Our goal is to empower you with the knowledge to not only replicate a synthesis but to understand and control it.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for preparing the this compound scaffold?

The most prevalent and industrially scalable route to chromanones is the intramolecular Friedel-Crafts acylation of a 3-aryloxypropionic acid precursor.[1] For this compound, this involves a two-step sequence:

  • Precursor Synthesis: Nucleophilic addition of 3-bromophenol to a three-carbon electrophile (like β-propiolactone or acrylic acid) to form 3-(3-bromophenoxy)propanoic acid.

  • Intramolecular Cyclization: Treatment of the resulting acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which promotes electrophilic aromatic substitution to form the fused ring system.

This method is generally favored for its use of readily available starting materials and a convergent synthetic design.

Q2: Why are yields for the intramolecular cyclization step often moderate to low?

The primary challenge stems from the electronic nature of the starting material. The bromine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[2] The Friedel-Crafts acylation is a classic electrophilic aromatic substitution, and this deactivation makes the ring-closing step inherently more difficult than for an unsubstituted or electron-rich analogue. Consequently, harsher reaction conditions (higher temperatures, stronger acids) are required, which can unfortunately lead to a higher incidence of side reactions and degradation, thereby suppressing the yield.[3]

Q3: How critical is the purity of the 3-(3-bromophenoxy)propanoic acid precursor?

It is absolutely critical. Impurities in the starting acid can significantly complicate the reaction and purification. Potential issues include:

  • Unreacted 3-bromophenol: Can lead to undesired side reactions with the strong acid catalyst or complicate the purification of the final product.

  • Isomeric Precursors: If the starting bromophenol was not isomerically pure, you will form a mixture of bromochromanone isomers that can be very difficult to separate.

  • Residual Solvents or Water: Water will quench and deactivate strong acid catalysts like PPA, requiring larger amounts of the catalyst and potentially stalling the reaction.

We strongly recommend purifying the 3-(3-bromophenoxy)propanoic acid by recrystallization until a sharp melting point is observed and its structure is confirmed by ¹H NMR before proceeding to the cyclization step.

Troubleshooting Guide: Intramolecular Cyclization

This section addresses specific issues that may arise during the critical ring-closing reaction.

Problem 1: Consistently low or no yield of this compound.

This is the most common issue, often related to the reaction conditions being insufficient to overcome the deactivated aromatic ring.

G start Low/No Yield Observed check_catalyst Is the Cyclizing Agent Sufficiently Strong and Active? start->check_catalyst check_temp Is the Reaction Temperature Optimal? check_catalyst->check_temp [ Yes ] sol_catalyst Solution: Use Eaton's Reagent (P₂O₅/MsOH) instead of PPA. It offers higher reactivity at lower temps. check_catalyst->sol_catalyst [ No ] check_anhydrous Were Anhydrous Conditions Maintained? check_temp->check_anhydrous [ Yes ] sol_temp Solution: Cautiously increase temperature in 5-10°C increments. Monitor for charring (darkening). check_temp->sol_temp [ No ] check_time Was the Reaction Time Sufficient? check_anhydrous->check_time [ Yes ] sol_anhydrous Solution: Flame-dry glassware. Use fresh, anhydrous reagents. Run under an inert atmosphere (N₂ or Ar). check_anhydrous->sol_anhydrous [ No ] sol_time Solution: Extend reaction time. Monitor progress by TLC (quench a small aliquot for analysis). check_time->sol_time [ No ]

Troubleshooting Decision Tree for Low Yield.

Problem 2: The reaction mixture turns into a dark, intractable tar.

This indicates product or starting material degradation, a common outcome when forcing the reaction with excessive heat.

  • Causality: Polyphosphoric acid (PPA) becomes highly corrosive and can promote polymerization and charring at temperatures exceeding ~100-120°C. The electron-withdrawing nature of the substrate makes it susceptible to decomposition under these harsh conditions.

  • Solution 1: Immediately reduce the reaction temperature. If using PPA, aim for a temperature range of 70-90°C.

  • Solution 2: Switch to a more potent but lower-temperature cyclizing agent. Eaton's reagent is often effective at temperatures between 40-60°C, minimizing thermal decomposition.

  • Solution 3: Ensure efficient stirring. Poor mixing can create local hot spots where the temperature is much higher than the oil bath reading, initiating decomposition.

Problem 3: TLC analysis shows multiple product spots that are difficult to separate.

This suggests the formation of isomers or byproducts.

  • Causality: The primary cause is often impure 3-(3-bromophenoxy)propanoic acid. If trace amounts of 2- or 4-bromophenol were present in the initial step, you would generate isomeric acids, leading to the formation of 5-bromo- and 9-bromochroman-3-one, respectively. Another possibility is intermolecular condensation, forming poly-aromatic ketones.

  • Solution 1 (Preventative): Re-purify the 3-(3-bromophenoxy)propanoic acid starting material. This is the most effective solution.

  • Solution 2 (Post-Facto): Attempt a careful purification using column chromatography with a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 15%).[4] Isomeric chromanones often have very similar polarities, making this challenging.

Problem 4: Difficulty purifying the final product.

  • Causality: The crude product can be contaminated with residual PPA or methanesulfonic acid, which can complicate extraction and crystallization. The product itself may also be an oil or low-melting solid.

  • Solution 1 (Work-up): After quenching the reaction on ice, allow the mixture to stir for at least 30-60 minutes to ensure complete hydrolysis of the acid. Neutralize the aqueous layer carefully with a base (e.g., solid NaOH or 10M aq. NaOH) until it is basic to pH paper before extraction. This ensures all acidic residues are converted to salts and remain in the aqueous phase.

  • Solution 2 (Purification): If the product is an oil, silica gel chromatography is the best approach. If it is a solid, attempt recrystallization from a mixed solvent system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists, then allow to cool slowly.[5]

Optimized Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 3-(3-Bromophenoxy)propanoic Acid (Precursor)
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenol (10.0 g, 57.8 mmol) in toluene (100 mL).

  • Reaction Initiation: Add β-propiolactone (4.58 g, 63.6 mmol, 1.1 equiv.) to the solution. Caution: β-propiolactone is a suspected carcinogen and should be handled with extreme care in a chemical fume hood.

  • Catalysis: Add triethylamine (0.58 g, 5.78 mmol, 0.1 equiv.) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (~110°C) and stir for 12-18 hours. Monitor the reaction by TLC (50% EtOAc/Hexane), observing the consumption of the 3-bromophenol spot.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove triethylamine.

  • Extraction: Extract the organic layer with 2M NaOH (3 x 50 mL). The product will move into the basic aqueous layer as its carboxylate salt.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of the product should form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. Recrystallize the crude solid from hot water or an ethanol/water mixture to yield 3-(3-bromophenoxy)propanoic acid as a white crystalline solid. Confirm purity by ¹H NMR and melting point analysis before proceeding.

Protocol 2: Intramolecular Cyclization to this compound

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification setup1 Add PPA to a flame-dried flask under N₂ atmosphere. setup2 Heat PPA to 70°C with mechanical stirring. setup1->setup2 setup3 Add purified precursor acid in portions over 15 min. setup2->setup3 react1 Increase temp to 85-90°C. Maintain for 3-5 hours. setup3->react1 react2 Monitor by TLC: - Quench 0.1 mL aliquot in ice water. - Extract with EtOAc. - Spot on silica plate. react1->react2 workup1 Cool reaction to ~60°C. Pour slowly onto crushed ice. workup2 Stir until PPA is hydrolyzed. Neutralize with 10M NaOH to pH > 9. workup1->workup2 workup3 Extract with Ethyl Acetate (3x). workup2->workup3 workup4 Wash combined organics with brine, dry over Na₂SO₄, and concentrate. workup3->workup4 purify Purify by column chromatography (5-15% EtOAc/Hexane gradient). workup4->purify

Workflow for this compound Synthesis.

  • Reaction Setup: To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA, 100 g). Begin vigorous stirring and heat the PPA to 70°C.

  • Addition of Precursor: Slowly add the purified 3-(3-bromophenoxy)propanoic acid (10.0 g, 40.8 mmol) in portions to the hot PPA over 15 minutes. The mixture will become thick.

  • Reaction: After the addition is complete, increase the temperature to 85-90°C. The mixture should become less viscous and darken slightly. Maintain this temperature for 3-5 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (20% EtOAc/Hexane). To take a sample, carefully remove ~0.1 mL of the reaction mixture and quench it in a vial containing ice and ethyl acetate.

  • Quenching: Once the reaction is complete, allow the mixture to cool to about 60°C and then very slowly and carefully pour it onto a vigorously stirred beaker of crushed ice (500 g). This is an exothermic process.

  • Work-up: Stir the resulting slurry until all the PPA has dissolved. Carefully neutralize the acidic solution by adding solid NaOH or 10M NaOH solution until the pH is > 9.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of 5% to 15% ethyl acetate in hexanes to afford pure this compound.

Data Summary: Impact of Conditions on Yield

The following table summarizes expected outcomes based on adjustments to key reaction parameters for the intramolecular cyclization step. These are illustrative and serve as a guide for optimization.

ParameterCondition A (Standard)Condition B (Forced)Condition C (Optimized)Expected Yield RangeCausality
Catalyst Polyphosphoric Acid (PPA)Polyphosphoric Acid (PPA)Eaton's ReagentPPA: 30-55%Eaton's reagent is a stronger acylating agent, enabling lower temperatures and reducing degradation.[6]
Temperature 85-90°C110-120°C50-60°CEaton's: 50-75%Higher temperatures increase reaction rate but drastically increase charring and side reactions, lowering isolated yield.[3]
Reaction Time 3-5 hours1-2 hours4-6 hours-The optimized conditions are milder and may require slightly longer reaction times for full conversion.

References

  • This cit
  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Available at: [Link]

  • This cit
  • This cit
  • ACS Applied Polymer Materials. (2022). Optimization of the Friedel–Crafts alkylation for the synthesis of hypercrosslinked polymers. Available at: [Link]

  • This cit
  • This cit
  • ResearchGate. (2014). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Available at: [Link]

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  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

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Technical Support Center: Synthesis of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromochroman-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.

Q1: My primary challenge is the formation of isomeric impurities. How can I improve the regioselectivity of the bromination step?

A1: The formation of isomeric byproducts, such as 5-Bromochroman-3-one, is a frequent issue in the synthesis of this compound. The key to minimizing these impurities lies in controlling the electrophilic aromatic substitution (bromination) step.

Underlying Cause: The hydroxyl group of the phenol starting material is a strongly activating ortho-, para-director. During Friedel-Crafts type reactions, this directing effect can lead to substitution at multiple positions on the aromatic ring.

Strategies for Enhanced Regioselectivity:

  • Choice of Brominating Agent: While elemental bromine (Br₂) is a common brominating agent, N-bromosuccinimide (NBS) can offer improved regioselectivity in some cases. NBS provides a slow, constant source of electrophilic bromine, which can favor the thermodynamically more stable para-substituted product.

  • Solvent Selection: The polarity of the solvent can influence the isomer ratio. Less polar solvents are often preferred as they can help to moderate the reactivity of the brominating agent.

  • Temperature Control: Lowering the reaction temperature can significantly enhance selectivity by favoring the product with the lowest activation energy barrier, which is often the desired 7-bromo isomer.

Q2: I'm observing a significant amount of polybrominated side-products. What are the best methods to prevent this?

A2: Polybromination is a common side reaction when the aromatic ring is highly activated. The initial bromination can further activate the ring, leading to the addition of a second bromine atom.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to polybromination. A good starting point is 1.05 to 1.1 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring multiple substitutions on the same molecule.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Q3: The intramolecular cyclization step to form the chromanone ring is giving me a low yield. What factors could be at play?

A3: The intramolecular Friedel-Crafts acylation to form the chromanone ring is a critical step that can be influenced by several factors.[1]

Potential Causes and Solutions:

  • Deactivation of the Ring: The carboxylic acid group can deactivate the aromatic ring, making the intramolecular cyclization less favorable. Conversion of the carboxylic acid to a more reactive acyl chloride is a common and effective strategy.

  • Inappropriate Lewis Acid: The choice and amount of Lewis acid are crucial. Strong Lewis acids like aluminum chloride (AlCl₃) are typically used. Ensure the Lewis acid is fresh and anhydrous, as moisture will deactivate it. The stoichiometry of the Lewis acid is also important; often, more than a stoichiometric amount is required as it can complex with both the acyl chloride and the resulting ketone.

  • High Reaction Temperature: While heat is often required to drive the cyclization, excessive temperatures can lead to decomposition and the formation of tar-like byproducts. Optimize the temperature to find a balance between reaction rate and product stability.

Q4: I'm struggling with the purification of this compound from the reaction mixture. What are the recommended purification techniques?

A4: Effective purification is essential to obtain a high-purity final product. A combination of techniques is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After quenching the reaction, perform an aqueous workup to remove the Lewis acid and other water-soluble impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution), and finally brine.

  • Crystallization: this compound is a solid at room temperature, making crystallization an excellent purification method.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good recovery and high purity.

  • Column Chromatography: If crystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from closely related impurities.

II. Frequently Asked Questions (FAQs)

This section addresses general questions about the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: A widely employed route involves a multi-step synthesis starting from 3-bromophenol. The key steps are:

  • O-alkylation: Reaction of 3-bromophenol with a three-carbon synthon, such as acrylic acid or a derivative, to form 3-(3-bromophenoxy)propanoic acid.[3]

  • Intramolecular Cyclization: Conversion of the propanoic acid to its acyl chloride followed by an intramolecular Friedel-Crafts acylation to yield 7-Bromochroman-4-one.[4]

  • α-Bromination: Bromination at the α-position of the ketone to give 3,7-dibromochroman-4-one.

  • Reduction/Rearrangement: This step can be complex and may involve a Favorskii-type rearrangement or other methods to arrive at the this compound structure. A more direct approach might involve the synthesis of a suitable precursor that already contains the 3-oxo functionality.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are critical for a successful synthesis:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Temperature Control: As discussed in the troubleshooting section, temperature plays a vital role in controlling selectivity and minimizing side reactions.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions, particularly when using air-sensitive reagents.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Bromine and Brominating Agents: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. NBS is a safer alternative but should still be handled with care.

  • Lewis Acids: Lewis acids like AlCl₃ react violently with water. Handle them in a dry environment and quench them carefully.

  • Acyl Chlorides: Acyl chlorides are corrosive and react with moisture to release HCl gas. Handle them in a fume hood.

III. Experimental Protocols & Data

Recommended Protocol for Intramolecular Cyclization of 3-(3-bromophenoxy)propanoic acid
  • Acyl Chloride Formation: To a solution of 3-(3-bromophenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Friedel-Crafts Cyclization: In a separate flask, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM at 0 °C. Slowly add the freshly prepared acyl chloride solution to the AlCl₃ suspension. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Data Presentation: Common Side-Products and Their Identification
Side-ProductPotential Cause1H NMR Chemical Shift (δ ppm, indicative)
5-Bromochroman-3-oneLack of regioselectivity in brominationAromatic protons will show a different splitting pattern compared to the 7-bromo isomer.
Polybrominated speciesExcess brominating agentAdditional signals in the aromatic region, reduced integration of aromatic protons.
Unreacted starting materialIncomplete reactionPresence of signals corresponding to the starting phenol or phenoxypropanoic acid.
Decarboxylated byproductsHigh reaction temperaturesLoss of the carboxylic acid proton signal; potential for other degradation products.[5]

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. It is crucial to compare with reference spectra when available.

IV. Visualizing Reaction Mechanisms

Mechanism: Intramolecular Friedel-Crafts Acylation

G cluster_0 Acyl Chloride Formation cluster_1 Acylium Ion Formation cluster_2 Intramolecular Cyclization Acid 3-(3-bromophenoxy)propanoic acid AcylChloride 3-(3-bromophenoxy)propanoyl chloride Acid->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride AcylChloride_2 3-(3-bromophenoxy)propanoyl chloride AcyliumIon Acylium Ion Intermediate AcylChloride_2->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AcyliumIon_2 Acylium Ion Cyclization Electrophilic Aromatic Substitution AcyliumIon_2->Cyclization Product 7-Bromochroman-4-one Cyclization->Product

Caption: Key steps in the formation of the chromanone ring.

Pathway: Side-Product Formation

G cluster_main Desired Pathway cluster_side Side Reactions Start 3-Bromophenol Alkylation O-Alkylation Start->Alkylation Polybromination Polybromination Start->Polybromination Excess Br₂ Cyclization Intramolecular Cyclization Alkylation->Cyclization AlphaBromination α-Bromination Cyclization->AlphaBromination Isomerization Isomeric Products Cyclization->Isomerization Poor Regiocontrol Decomposition Decomposition/Tar Cyclization->Decomposition High Temperature FinalProduct This compound AlphaBromination->FinalProduct

Caption: Competing reaction pathways in the synthesis.

V. References

  • Bandyopadhyay, A., et al. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 2021.

  • Du, D., & Wu, H. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][6][7]thiazepin-4(5H)-one. ResearchGate, 2020.

  • Moczulski, M., et al. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing, 2021.

  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]

  • Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

  • Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

  • Shaikh, J. U., et al. 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 2013.

  • PubChem. 7-Bromo-1-phenyl-1,4-dihydroisochromen-3-one. [Link]

  • PubMed. 3-Bromo-chroman-4-one. [Link]

  • Ewies, F. E. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 2014.

  • ResearchGate. Synthesis and chemical properties of chromone-3-carboxylic acid (review). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Farooq, U., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2019.

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Google Patents. WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.

  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

  • PubMed. New Twists in Nazarov Cyclization Chemistry. [Link]

  • University of Nottingham. (Br) Bromine NMR. [Link]

  • PubMed. Racemization in Prins Cyclization Reactions. [Link]

  • PubMed Central. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. [Link]

  • PubMed Central. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromochroman-3-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important heterocyclic ketone. Here, we provide troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target compound.

Introduction: A Strategic Overview of the Synthesis

The synthesis of this compound is typically not a single transformation but a multi-step sequence. A common and logical pathway involves three key stages:

  • Formation of the Precursor: Synthesis of 7-Bromochroman-4-one via an intramolecular Friedel-Crafts cyclization.

  • Reduction to the Intermediate: Conversion of 7-Bromochroman-4-one to the corresponding secondary alcohol, 7-Bromochroman-3-ol.

  • Oxidation to the Final Product: Oxidation of 7-Bromochroman-3-ol to the target ketone, this compound.

This guide is structured to address each of these stages, providing specific troubleshooting advice and optimized protocols.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow A 3-(3-Bromophenoxy)propanoic Acid B 7-Bromochroman-4-one A->B Intramolecular Friedel-Crafts Cyclization C 7-Bromochroman-3-ol B->C Reduction (e.g., NaBH4) D This compound C->D Oxidation (e.g., Swern, DMP)

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 7-Bromochroman-4-one (Precursor)

The most common route to the chromanone core is through an intramolecular Friedel-Crafts cyclization of a 3-phenoxypropanoic acid derivative.[1]

Frequently Asked Questions & Troubleshooting

Q1: My Friedel-Crafts cyclization to form 7-Bromochroman-4-one is resulting in a low yield. What are the common causes?

A1: Low yields in this intramolecular acylation are frequently traced back to several key factors:

  • Catalyst Inactivity: The Lewis acids or proton acids used for this cyclization are highly susceptible to deactivation by moisture.[2] Ensure that your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Insufficient Catalyst: Unlike many catalytic reactions, intramolecular Friedel-Crafts acylations can require stoichiometric amounts of the promoter, especially if a Lewis acid is used that complexes with the product ketone.[2]

  • Suboptimal Reaction Temperature: The activation energy for this cyclization can be significant. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to charring and side-product formation. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Purity of Starting Material: Ensure your starting material, 3-(3-bromophenoxy)propanoic acid, is pure. Impurities can interfere with the catalyst and the reaction pathway.

Q2: I am observing significant amounts of polymeric or tar-like material in my reaction flask. How can I prevent this?

A2: Polymerization is a common side reaction in Friedel-Crafts chemistry, arising from intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the cyclic product:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.

  • Controlled Addition: Slowly adding the substrate to a pre-heated solution of the cyclizing agent can help maintain a low instantaneous concentration of the starting material, thus minimizing intermolecular side reactions.

Q3: Are there alternative, milder catalysts to strong Lewis acids like AlCl₃ or strong acids like polyphosphoric acid (PPA)?

A3: Yes, acid-activated clays such as Montmorillonite K-10 have been successfully used for the cyclization of 3-aryloxypropionic acids to form chroman-4-ones.[3] This method offers the advantages of being heterogeneous (allowing for easier catalyst removal by filtration), often requiring milder conditions, and producing cleaner reaction profiles.

Optimized Protocol: Intramolecular Cyclization using Montmorillonite K-10

This protocol is adapted from a reported procedure for the synthesis of chroman-4-ones.[3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly activated Montmorillonite K-10 clay (300% by weight of the starting acid).

  • Reaction Setup: Add anhydrous toluene (2 mL) to the flask.

  • Cyclization: Heat the mixture to reflux under an inert atmosphere for 30-45 minutes. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add dichloromethane (CH₂Cl₂) (10-15 mL).

  • Purification: Filter off the Montmorillonite K-10 clay and wash it twice with CH₂Cl₂. Concentrate the combined organic filtrate under reduced pressure. The crude mass can be further purified by recrystallization from hexane or by flash column chromatography.

ParameterRecommended Condition
Starting Material 3-(3-Bromophenoxy)propanoic Acid
Catalyst Acid-Activated Montmorillonite K-10
Solvent Anhydrous Toluene
Temperature Reflux
Reaction Time 30-45 minutes
Typical Yield ~85%[3]

Part 2: Reduction of 7-Bromochroman-4-one to 7-Bromochroman-3-ol (Intermediate)

The reduction of the 4-keto group to a secondary alcohol is a standard transformation, typically achieved with high efficiency using sodium borohydride.

Frequently Asked Questions & Troubleshooting

Q1: My reduction of 7-Bromochroman-4-one is incomplete, and I still see starting material by TLC. What should I do?

A1: Incomplete reduction is uncommon for this type of transformation but can occur. Consider the following:

  • Reagent Stoichiometry: While NaBH₄ is a potent reducing agent, ensure you are using a sufficient molar excess (typically 1.5 to 2.0 equivalents) to drive the reaction to completion.

  • Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a desiccator. Use a fresh bottle of the reagent if you suspect it has lost activity.

  • Reaction Temperature: These reductions are often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature. Ensure the reaction has been stirred for a sufficient time at room temperature (1-2 hours) after the addition of NaBH₄.

Q2: Are there any potential side reactions during the reduction step?

A2: This reduction is generally very clean. The primary concern would be ensuring that the reaction is properly quenched. The addition of water or a mild acid (like dilute HCl) should be done carefully, especially at a low temperature, to neutralize any remaining borohydride and hydrolyze the borate-ester intermediate.

Optimized Protocol: Reduction to 7-Bromochroman-3-ol
  • Dissolution: Dissolve 7-Bromochroman-4-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 7-Bromochroman-3-ol, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.

Part 3: Oxidation of 7-Bromochroman-3-ol to this compound (Final Product)

The final step requires a mild oxidation of the secondary alcohol to a ketone. Harsh oxidizing agents should be avoided to prevent unwanted side reactions on the electron-rich aromatic ring. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are excellent choices.[4][5]

Frequently Asked Questions & Troubleshooting

Q1: My Swern oxidation is giving a low yield of the desired this compound. What are the likely issues?

A1: The Swern oxidation is a powerful but technically demanding reaction. Low yields often point to issues with the reaction setup and execution:[6]

  • Strict Anhydrous Conditions: All reagents (DMSO, oxalyl chloride, dichloromethane) and glassware must be scrupulously dry. Any moisture will quench the highly reactive electrophilic species.[6]

  • Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath) during the formation of the reactive intermediate and the addition of the alcohol. Allowing the reaction to warm prematurely can lead to side reactions and decomposition of the activated DMSO.[7]

  • Order of Addition: The correct order of addition is crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the tertiary amine base (e.g., triethylamine).

Q2: I have an unpleasant smell of rotten cabbage in the lab after performing a Swern oxidation. How can I mitigate this?

A2: The characteristic smell is due to the formation of dimethyl sulfide (DMS) as a byproduct.[8] All manipulations should be performed in a well-ventilated fume hood. To neutralize the odor in the glassware after the experiment, rinse it with a bleach (sodium hypochlorite) solution, which oxidizes the volatile DMS to odorless dimethyl sulfoxide (DMSO).[4]

Q3: Is the Dess-Martin Periodinane (DMP) oxidation a good alternative to the Swern oxidation?

A3: Absolutely. The DMP oxidation is often preferred for its milder reaction conditions (typically room temperature), simpler workup, and avoidance of foul-smelling byproducts.[5][9] It is highly selective for primary and secondary alcohols and tolerant of many functional groups.[9] The main drawback is the potential for the DMP reagent to be shock-sensitive, so care should be taken in its handling.

Diagram: Troubleshooting Logic for Alcohol Oxidation

Oxidation_Troubleshooting Start Low Yield of This compound Check_Method Which oxidation method was used? Start->Check_Method Swern Swern Oxidation Check_Method->Swern Swern DMP DMP Oxidation Check_Method->DMP DMP Swern_Moisture Check for Moisture: - Anhydrous solvents? - Oven-dried glassware? Swern->Swern_Moisture DMP_Reagent Check DMP Quality: - Reagent decomposed? DMP->DMP_Reagent Swern_Temp Verify Temperature: - Maintained at -78°C? Swern_Moisture->Swern_Temp Swern_Reagents Reagent Quality: - Fresh DMSO/Oxalyl Chloride? Swern_Temp->Swern_Reagents DMP_Stoich Verify Stoichiometry: - Sufficient DMP used? (1.1-1.5 eq) DMP_Reagent->DMP_Stoich DMP_Time Check Reaction Time: - Monitored to completion by TLC? DMP_Stoich->DMP_Time

Caption: Troubleshooting workflow for the oxidation step.

Optimized Protocol 1: Swern Oxidation
  • Activator Preparation: In a flame-dried, three-necked flask under argon, add anhydrous dichloromethane (CH₂Cl₂) (10 mL) and cool to -78 °C. Add dimethyl sulfoxide (DMSO) (2.2 mmol) followed by the slow, dropwise addition of oxalyl chloride (1.1 mmol). Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve 7-Bromochroman-3-ol (1.0 mmol) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N) (5.0 mmol) dropwise, and stir the reaction for an additional 30 minutes at -78 °C.

  • Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water (10 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Optimized Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a solution of 7-Bromochroman-3-ol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) at room temperature, add Dess-Martin periodinane (1.2 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining DMP. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄ and concentrate. Purify by flash column chromatography.

ParameterSwern OxidationDess-Martin Oxidation
Key Reagents DMSO, (COCl)₂, Et₃NDess-Martin Periodinane
Temperature -78 °C to RTRoom Temperature
Advantages Inexpensive reagentsMild conditions, easy workup
Disadvantages Strict temp/anhydrous control, odorReagent cost, potential sensitivity

References

  • Alfa Chemistry. (n.d.). Swern Oxidation.
  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Chromones.
  • Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
  • Organic Chemistry Tutor. (2019, July 25). 07.13 Dess-Martin Periodinane [Video]. YouTube.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of different 3‐substituted chromones.
  • Rao, A. V., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online.
  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • MDPI. (2023, March 6). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Retrieved from [Link]

  • PubMed. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • ChemRxiv. (2025, March 6). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.

Sources

Technical Support Center: 7-Bromochroman-3-one Purification

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for 7-bromochroman-3-one?

A1: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the scale of the purification and the nature of the impurities. Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is effective for removing small amounts of impurities from a larger batch of solid material.

Q2: What is the expected appearance and stability of pure this compound?

A2: Pure this compound is expected to be a white to off-white or pale yellow solid.[1] While specific stability data for this compound is not extensively published, related chromanone structures can be sensitive to light and strong bases.[2] Long-term storage at low temperatures (2-8°C) is recommended.[1] Degradation may manifest as a darkening of the material.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on its chemical structure, which includes a polar ketone and ether functional group, as well as a less polar brominated aromatic ring, this compound is expected to be soluble in moderately polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[3] It will likely have lower solubility in nonpolar solvents like hexanes and limited solubility in highly polar solvents like water.[4]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for purifying this compound, but it can present challenges.[5] This section addresses common issues and provides solutions.

Issue 1: Poor Separation of this compound from Impurities

Probable Cause: An inappropriate solvent system (eluent) is the most common reason for poor separation. If the eluent is too polar, all compounds will travel down the column quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.[5]

Solution:

  • Optimize the Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound.

  • Use a Solvent Gradient: If a single solvent mixture (isocratic elution) doesn't resolve the impurities, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate.[6]

Recommended Starting Solvent Systems for TLC Analysis:

Solvent System (v/v)Expected Rf of this compoundNotes
10% Ethyl Acetate/HexanesLowGood starting point for initial analysis.
20% Ethyl Acetate/HexanesModerateLikely to be in the optimal range.
30% Ethyl Acetate/HexanesModerate to HighUse if the compound is not moving in less polar systems.
50% Dichloromethane/HexanesModerateAn alternative solvent system to explore.
Issue 2: The Compound is Crashing Out (Precipitating) on the Column

Probable Cause: The compound has low solubility in the chosen eluent. This can happen if the sample is loaded in a strong solvent, which is then diluted by a weaker (less polar) eluent at the top of the column.

Solution:

  • Load the Sample in a Minimal Amount of a Stronger Solvent: Dissolve the crude this compound in a small volume of a solvent it is highly soluble in, such as dichloromethane.[6]

  • Dry Loading: For compounds with limited solubility, "dry loading" is the preferred method. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry, free-flowing powder containing the adsorbed compound can then be carefully added to the top of the packed column.

Experimental Workflow: Column Chromatography of this compound

G start Crude Product Dissolved in Hot Solvent cool Allow Solution to Cool Slowly start->cool outcome Crystals Form? cool->outcome success Isolate Crystals by Filtration outcome->success Yes failure No Crystals or Oiled Out outcome->failure No boil Boil Off Excess Solvent failure->boil seed Add Seed Crystal failure->seed scratch Scratch Inner Wall of Flask failure->scratch reshoot Try a Different Solvent System failure->reshoot boil->cool seed->cool scratch->cool reshoot->start

Sources

Resolving broad or tailing peaks in HPLC of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving common chromatographic issues encountered during the HPLC analysis of 7-Bromochroman-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common challenge observed with this compound: poor peak shape.

Q1: Why am I seeing broad and/or tailing peaks for this compound in my reversed-phase HPLC analysis?

A1: Broad or tailing peaks for this compound are typically symptomatic of undesirable secondary interactions between the analyte and the stationary phase, or issues related to the HPLC system itself. The primary causes include:

  • Secondary Silanol Interactions: The ketone functional group in this compound can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions create a secondary, non-hydrophobic retention mechanism, leading to peak tailing.[2][4]

  • Metal Chelation: The ketone moiety can chelate with trace metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column packing material itself).[5][6] This interaction can cause significant peak distortion and reduced recovery.

  • Mobile Phase pH Issues: If the mobile phase pH is not optimized, it can influence both the ionization state of the analyte and the surface charge of the silica, exacerbating tailing.[7][8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[10][11][12]

Q2: What is the quickest way to diagnose the cause of my peak shape problem?

A2: A systematic approach is best. Start by injecting a neutral, non-chelating compound of similar hydrophobicity (e.g., a simple aromatic hydrocarbon) under the same conditions. If this compound yields a sharp, symmetrical peak, the issue is likely specific to the chemical properties of this compound (silanol interactions or metal chelation). If the neutral compound also shows a poor peak shape, the problem is more likely related to the system (e.g., extra-column volume, column void) or a fundamental method parameter.[13]

Part 2: In-Depth Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving the root cause of poor peak shapes for this compound.

Initial Diagnosis & System Health Check

Before modifying the method chemistry, it's crucial to rule out common system-level problems.

dot graph TD { A[Start: Poor Peak Shape Observed] --> B{Inject Neutral Test Compound}; B --> C{Peak Shape Good?}; B --> D{Peak Shape Poor?}; C --> E[Proceed to Chemical Troubleshooting]; D --> F[System/Hardware Issue Likely]; F --> G[Check for Leaks, Bad Connections, Column Void]; G --> H[Address Hardware Issues & Re-test]; subgraph Chemical Troubleshooting E --> I{Hypothesis 1: Silanol Interaction}; I --> J[Modify Mobile Phase pH]; J --> K[Use End-capped Column]; E --> L{Hypothesis 2: Metal Chelation}; L --> M[Add Chelating Agent to Mobile Phase]; M --> N[Passivate HPLC System]; end A[Start] --> B; B --> C; B --> D; C --> E; D --> F; F --> G; G --> H; E --> I; I --> J; J --> K; E --> L; L --> M; M --> N; H --> B; } node C, D, E, F { style fill:#F1F3F4, stroke:#5F6368, stroke-width:2px; fontcolor:#202124 } node A, G, H, J, K, M, N { style fill:#4285F4, stroke:#202124, stroke-width:2px; fontcolor:#FFFFFF } node B, I, L { style fill:#FBBC05, stroke:#202124, stroke-width:2px; fontcolor:#202124 } edge[color="#34A853"] A -- B; B -- C; B -- D; C -- E; D -- F; F -- G; G -- H; E -- I; I -- J; J -- K; E -- L; L -- M; M -- N; H -- B; end Caption: Initial troubleshooting workflow for peak shape issues.

Chemical and Method-Based Solutions

If the system health check passes, the focus should shift to the chemical interactions within the column.

Residual silanol groups on silica-based columns are acidic (pKa ~3.5-4.5) and can become ionized, leading to strong electrostatic interactions with polar analytes like ketones.[14][15]

Strategy 1: Mobile Phase pH Adjustment Operating at a lower pH (e.g., pH 2.5-3.0) can suppress the ionization of silanol groups, ensuring they remain protonated (Si-OH).[2][16] This minimizes the ion-exchange interactions that cause peak tailing.[4]

Mobile Phase pHSilanol StateInteraction with KetoneExpected Peak Shape
< 3.5 Predominantly Si-OH (Neutral)Reduced polar interactionImproved Symmetry
> 4.5 Predominantly SiO- (Anionic)Strong ion-exchangeSignificant Tailing

Strategy 2: Increase Buffer Concentration Increasing the ionic strength of the mobile phase can also help to mask the active silanol sites and improve peak shape.[14][17] A higher concentration of buffer salts will compete with the analyte for interaction with the ionized silanols.

Strategy 3: Use a Modern, End-Capped Column Modern HPLC columns often feature "end-capping," where residual silanol groups are chemically deactivated with a small, non-polar silane reagent.[3][15] Using a high-purity, well-end-capped C18 or C8 column can dramatically reduce secondary interactions and improve peak shape for polar compounds like ketones.[12]

dot graph TD { A[Analyte Approaches Silica Surface] --> B{Is Silanol Group Ionized (SiO-)?}; B -- Yes --> C[Strong Ionic Interaction]; C --> D[Peak Tailing]; B -- No --> E[Weak Polar Interaction]; E --> F[Symmetrical Peak]; G[Low pH Mobile Phase] --> H[Suppresses Silanol Ionization]; H --> B; I[End-Capped Column] --> J[Reduces Available Silanols]; J --> B; } node A, G, H, I, J { style fill:#4285F4, stroke:#202124, stroke-width:2px; fontcolor:#FFFFFF } node B { style fill:#FBBC05, stroke:#202124, stroke-width:2px; fontcolor:#202124 } node C, E { style fill:#F1F3F4, stroke:#5F6368, stroke-width:2px; fontcolor:#202124 } node D, F { style fill:#EA4335, stroke:#202124, stroke-width:2px; fontcolor:#FFFFFF } edge[color="#34A853"] A -- B; B -- C; C -- D; B -- E; E -- F; G -- H; H -- B; I -- J; J -- B; end Caption: Mechanism of silanol interaction and mitigation.

The carbonyl group of the ketone and potentially the oxygen of the chromanone ring can form chelation complexes with metal ions leached from the HPLC system.[5][6] This is a common issue with stainless steel components.[18]

Strategy 1: Use a Mobile Phase Additive Adding a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the mobile phase can effectively sequester metal ions and prevent them from interacting with the analyte.[19]

Strategy 2: System and Column Passivation Passivation is a process that cleans the metal surfaces of the HPLC system and forms a protective oxide layer, reducing the leaching of metal ions.[18][20][21] This is a more robust, long-term solution compared to using mobile phase additives.

Part 3: Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study
  • Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of phosphate or acetate buffer at pH 2.5, 3.5, and 4.5.

  • Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with the appropriate amount of organic modifier (e.g., acetonitrile or methanol). Ensure the pH of the aqueous portion is measured before adding the organic solvent.[22]

  • Equilibrate the System: For each new mobile phase, flush the column with at least 10-15 column volumes before the first injection.

  • Inject Standard: Inject a standard solution of this compound at each pH condition.

  • Analyze Results: Compare the peak asymmetry factor (As) and theoretical plates (N) for each run. Select the pH that provides the best peak symmetry (As closest to 1.0).

Protocol 2: HPLC System Passivation with Acid

Caution: This procedure involves strong acids and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated area. Always consult your HPLC instrument manual before performing passivation.

  • Disconnect the Column: Remove the HPLC column and replace it with a union or a restrictor capillary.

  • Prepare Passivation Solution: Prepare a solution of 6M nitric acid or 30% phosphoric acid in HPLC-grade water.[21]

  • Flush the System:

    • Flush all pump lines with HPLC-grade water for 15 minutes.

    • Introduce the acid passivation solution into the system and flush at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[18]

  • Rinse the System:

    • Flush the system thoroughly with HPLC-grade water until the eluent is pH neutral. This is a critical step to remove all traces of acid.[19]

    • Flush the system with isopropanol or methanol to remove the water.

  • Re-equilibrate: Reinstall the column and equilibrate with your mobile phase until a stable baseline is achieved.

Part 4: Summary and Key Takeaways

  • Systematic Approach: Always rule out system-level issues before adjusting method chemistry.

  • Silanol Interactions are Key: For polar ketones like this compound, secondary interactions with residual silanols are a primary cause of peak tailing.

  • Control the pH: Operating at a low pH (2.5-3.0) is the most effective way to suppress silanol activity.

  • Consider the Hardware: Metal chelation can be a hidden cause of poor peak shape. System passivation or the use of chelating additives can resolve this.

  • Modern Columns Help: Employing a high-quality, end-capped column provides a significant advantage in preventing unwanted secondary interactions.

By following this structured troubleshooting guide, researchers can effectively diagnose and resolve issues with broad and tailing peaks, leading to robust and reliable HPLC methods for this compound and related compounds.

References

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017). LCGC International. Retrieved from [Link]

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Chromatography Today. Retrieved from [Link]

  • HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Fronting. (2019). Chiralizer. Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023). LCGC International. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. Retrieved from [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. (2004). PubMed. Retrieved from [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. (2020). LCGC International. Retrieved from [Link]

  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (n.d.). LCGC International. Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). YouTube. Retrieved from [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube. Retrieved from [Link]

  • Cleaning and Passivation of Liquid Chromatography. (2024). Welch Materials. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Support. Retrieved from [Link]

  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (2025). ResearchGate. Retrieved from [Link]

  • Discover the Art of Buffer selection in HPLC Development part 2. (2025). PharmaCores. Retrieved from [Link]

  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc. Retrieved from [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. (2001). PubMed. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Hawach Scientific. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]

  • LC Technical Tip. (n.d.). Phenomenex. Retrieved from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC International. Retrieved from [Link]

Sources

Technical Support Center: 7-Bromochroman-3-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromochroman-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Here, we address common challenges and questions related to its stability and degradation, providing not just answers but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The stability of this compound is primarily influenced by its chemical environment. The key stress factors are:

  • pH: The chromanone core, particularly the ether linkage and the α-keto methylene group, is susceptible to both strongly acidic and basic conditions, which can catalyze ring-opening or side reactions.[1]

  • Light: Aromatic brominated compounds are known to be photosensitive. Exposure to high-intensity visible or ultraviolet (UV) light can induce photolytic cleavage of the carbon-bromine (C-Br) bond.[2]

  • Temperature: While generally stable at recommended storage temperatures, elevated temperatures can provide the activation energy for various degradation pathways, including potential polymerization or decomposition, especially during prolonged heating in reaction setups.[3]

  • Nucleophiles and Bases: The electrophilic carbonyl carbon and the adjacent methylene protons are reactive sites. Strong bases can induce enolate formation, leading to self-condensation or other rearrangements, while potent nucleophiles can attack the carbonyl group.[4][5]

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability and purity, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). A storage temperature of 2-8°C is recommended.[6] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Q3: I'm planning a reaction under basic conditions. What should I be concerned about?

Using this compound with strong bases requires careful consideration. The protons on the C2 carbon are acidic due to the adjacent C3-ketone. A strong base can deprotonate this position to form an enolate intermediate. This enolate can then participate in undesired side reactions, such as aldol-type self-condensation or reactions with other electrophiles in your mixture. Furthermore, harsh basic conditions could potentially lead to the hydrolysis and opening of the pyranone ring. It is advisable to use milder bases or protect the ketone if it is not the intended reaction site.

Q4: What are the most likely degradation products I might encounter?

Based on the structure's vulnerabilities, the most common degradation products include:

  • Debrominated Species (Chroman-3-one): Arising from photolytic or reductive processes.[2][7]

  • Ring-Opened Products: Such as 3-(3-Bromo-phenoxy)-propionic acid derivatives, resulting from hydrolysis of the ether linkage under harsh pH conditions.

  • Aldol Condensation Products: Dimeric or polymeric species formed under basic conditions.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q5: My reaction is showing an unexpected loss of the bromine atom from my starting material. What is the likely cause?

Answer: The loss of the bromine atom, or debromination, is a common issue with brominated aromatic compounds. The primary culprits are typically light exposure or the presence of unintended reducing agents.

  • Causality (Photodegradation): The C-Br bond on the benzene ring has lower bond energy compared to C-C or C-H bonds, making it susceptible to cleavage upon absorbing UV or even high-energy visible light.[2] This process often proceeds via a radical mechanism, where the bromine atom is abstracted, and the resulting aryl radical is quenched by a hydrogen source from the solvent or another reagent. This is a well-documented pathway for brominated flame retardants, which share structural motifs with your compound.[2][7]

  • Causality (Reductive Debromination): Certain reagents or conditions can facilitate reductive debromination. This can include trace metal impurities (e.g., from a spatula or reactor), certain catalysts, or hydride sources used in the reaction. Hydrodebromination is a known process for remediating brominated aromatic pollutants and typically involves a metal catalyst and a hydrogen source.[8]

Troubleshooting Steps:

  • Protect from Light: Conduct your reaction in a flask wrapped in aluminum foil or in an amber glass vessel. Minimize the exposure of the compound to ambient light during weighing and preparation.

  • Solvent Purity: Ensure solvents are properly degassed and free from peroxide impurities, which can initiate radical reactions.

  • Reagent Purity: Scrutinize all reagents for potential reducing capabilities or metallic impurities.

Q6: During an aqueous basic workup, I experienced a significant loss of my compound and the formation of a more polar, water-soluble impurity. Why?

Answer: This observation strongly suggests base-catalyzed hydrolysis of the pyranone ring.

  • Causality (Ring-Opening Hydrolysis): The chromanone structure contains an ether linkage that is part of a six-membered ring. Under strong basic conditions (e.g., concentrated NaOH or KOH), hydroxide ions can act as a nucleophile and attack the electrophilic carbonyl carbon (C3). While this is often reversible, a more critical pathway involves the cleavage of the aryl ether bond (O1-C9). This opens the ring to form a more polar phenoxide and a carboxylic acid (after acidification), or the corresponding carboxylate salt, which would exhibit high water solubility and would likely be lost to the aqueous phase during extraction. The classical synthesis of chromones often involves an intramolecular condensation under acidic conditions, and the reverse reaction can be favored under harsh basic conditions.[9]

Troubleshooting Steps:

  • Use Milder Bases: For workups, switch to a weaker inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Control Temperature: Perform the basic wash at a lower temperature (e.g., 0°C) to reduce the rate of hydrolysis.

  • Minimize Contact Time: Do not let the organic layer remain in contact with the basic aqueous solution for extended periods. Perform the wash and phase separation swiftly.

  • Alternative Workup: Consider a non-aqueous workup or quenching the reaction with a mild acid like ammonium chloride (NH₄Cl) solution.

Q7: I am running a reaction at high temperatures and observing the formation of several high-molecular-weight species. What is happening?

Answer: The formation of high-molecular-weight byproducts at elevated temperatures points towards thermal degradation, which can manifest as polymerization or condensation reactions.[10]

  • Causality (Thermal Degradation): The β-keto functional group in this compound can be susceptible to thermal stress.[3] At high temperatures, molecules can gain sufficient energy to overcome activation barriers for less favorable reactions. This could involve enolate-mediated self-condensation (as discussed in Q3) or other complex intermolecular reactions. The process of thermal degradation often involves chain scission and cross-linking, leading to a complex mixture of oligomeric or polymeric materials.[10]

Troubleshooting Steps:

  • Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

  • Check for Hot Spots: Ensure uniform heating of the reaction vessel. Localized overheating can accelerate degradation.

  • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions.

  • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). The presence of oxygen at high temperatures can lead to thermal-oxidative degradation, which is often more aggressive.[10]

Investigative Protocols & Data

To proactively assess the stability of this compound in your specific experimental matrix, conducting a forced degradation study is highly recommended.

Forced Degradation Study Design

A forced degradation or stress testing study systematically exposes the compound to harsh conditions to identify potential degradation pathways and products.

Table 1: Typical Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl1 mg/mL60 °C24-72 h
Base Hydrolysis 0.1 M NaOH1 mg/mLRoom Temp2-24 h
Oxidation 3% H₂O₂1 mg/mLRoom Temp24 h
Thermal Solid or in SolutionN/A80 °C72 h
Photolytic Solution (in Quartz)1 mg/mLRoom Temp24 h (ICH Option 1)

This method provides a baseline for separating this compound from its potential degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Analysis: Monitor for new peaks and a decrease in the area of the main this compound peak. Use a photodiode array (PDA) detector to check for peak purity.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Samples: For each condition (Table 1), mix the stock solution with the specified stressor solution in a 1:1 ratio (final compound concentration ~0.5 mg/mL). For thermal and photolytic studies, use the stock solution directly.

  • Control Samples: Prepare control samples stored at 2-8°C, protected from light. One control should be the stock solution itself, and another should be the stock mixed with the reaction buffer/solvent without the stressor.

  • Incubation: Place the samples under the specified conditions for the designated time.

  • Sampling & Quenching: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including controls, by the HPLC method described above. Compare the chromatograms to identify and quantify degradation products.

  • Characterization: If significant degradation is observed (>5-10%), use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information for the new peaks to help elucidate their structures.

Visualizing Degradation & Workflows

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed in this guide.

G cluster_light Photodegradation cluster_base Strong Base cluster_acid Strong Acid main This compound photo_prod Chroman-3-one (Debromination) main->photo_prod UV Light / hv base_prod1 Ring-Opened Products main->base_prod1 NaOH / H₂O base_prod2 Aldol Condensation Products main->base_prod2 NaH / Anhydrous acid_prod Ring-Opened/ Rearranged Products main->acid_prod H₂SO₄ / Heat

Caption: Key degradation pathways for this compound.

Experimental Workflow for a Forced Degradation Study

This workflow provides a visual guide to executing the stability testing protocol.

G start Prepare Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxid.) start->stress incubate Incubate at Specified Temp/Time stress->incubate quench Sample & Quench/ Neutralize incubate->quench analyze Analyze by HPLC-PDA/MS quench->analyze end Characterize Degradants analyze->end

Caption: Workflow for a forced degradation (stress testing) study.

References

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. Available at: [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. National Institutes of Health (NIH). Available at: [Link]

  • 3-Bromochroman-4-one. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][11]thiazepin-4(5 H )-one. ResearchGate. Available at: [Link]

  • Thermal decomposition. Wikipedia. Available at: [Link]

  • Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. ResearchGate. Available at: [Link]

  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. National Institutes of Health (NIH). Available at: [Link]

  • Multiple deprotonation paths of the nucleophile 3'-OH in the DNA synthesis reaction. National Institutes of Health (NIH). Available at: [Link]

  • 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

  • Thermal degradation of polymers. Wikipedia. Available at: [Link]

  • THERMAL DEGRADATION KINETICS OF CHROME-TANNED LEATHER: EFFECT OF RE-TANNING AND FAT-LIQUORING. FLOGEN Star Outreach. Available at: [Link]

  • 3.1.1 – Introduction to Nucleophiles, Electrophiles and Curved Arrows. Open Library Publishing Platform. Available at: [Link]

  • Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. RSC Publishing. Available at: [Link]

  • Sirtuin 2. Wikipedia. Available at: [Link]

  • A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. ResearchGate. Available at: [Link]

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Technical Support Center: Improving the Solubility of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromochroman-3-one. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule & Initial Steps

FAQ 1: What are the key physicochemical properties of this compound that affect its solubility?
  • Structure: It possesses a chromanone core, which is a moderately polar heterocyclic system, a ketone group (a hydrogen bond acceptor), and a bromine atom.

  • Lipophilicity: The presence of the bicyclic ring system and the bromine atom suggests the molecule is moderately lipophilic (hydrophobic). This is the primary reason it will exhibit poor solubility in purely aqueous solutions like assay buffers or cell culture media.

  • Physical State: It is predicted to be a solid at room temperature, meaning that energy is required to break its crystal lattice structure before it can dissolve.[1][2] Improving the solubility of a solid involves overcoming these crystal lattice forces.[3]

Based on these features, this compound is expected to be soluble in polar aprotic organic solvents and sparingly soluble in water.[4]

FAQ 2: What is the best solvent to use for preparing a primary stock solution?

Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock solution.[5][6]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.[5][7] Its miscibility with water and cell culture media is a key advantage for its use in biological assays.[5] However, it's important to be aware that DMSO itself can have biological effects, sometimes stimulating cell growth at low concentrations and inhibiting or killing cells at higher concentrations.[5]

Initial Protocol:

  • Attempt to dissolve this compound in 100% anhydrous DMSO to create a 10 mM or higher stock solution.

  • Use gentle warming (37°C) and vortexing or sonication to aid dissolution. Crystalline compounds can be slow to dissolve.[8]

  • Once dissolved, store the stock solution properly. Best practices recommend storing in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption.[9][10] DMSO is hygroscopic (absorbs water from the air), and water uptake can significantly decrease the solubility of compounds, leading to precipitation upon freezing and thawing.[8]

Section 2: Troubleshooting & Advanced Strategies

FAQ 3: My compound won't dissolve in DMSO, even at a modest concentration. What should I do next?

If solubility in 100% DMSO is limited, a tiered approach is recommended. Do not immediately move to a different solvent. Instead, explore co-solvents or other formulation aids.

Tier 1: Co-Solvents A co-solvent is a water-miscible organic solvent added to the primary solvent to enhance drug solubility.[7]

Co-SolventProperties & Use CasesMax Recommended % in Assays
N,N-Dimethylformamide (DMF) A strong polar aprotic solvent, similar to DMSO. Can be effective for highly insoluble compounds.< 0.5%
Ethanol (EtOH) A polar protic solvent. Less toxic to cells than DMSO or DMF.[11] Often used in combination with other solvents.< 1%
Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer that can increase solubility. Useful for in vivo and in vitro applications.[12]< 1%

Tier 2: Advanced Excipients If co-solvents are insufficient or cause assay interference, consider using solubilizing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form "inclusion complexes" with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part of the drug and presenting a water-soluble exterior.[14][15] This enhances apparent water solubility and can improve stability.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for research applications.

FAQ 4: My compound dissolves in the stock solvent, but precipitates when I dilute it into my aqueous assay buffer or cell media. How can I fix this?

This is the most common solubility issue. It occurs when the concentration of the compound in the final assay solution exceeds its maximum aqueous solubility. The DMSO from the stock solution is diluted, and the water-based medium cannot keep the lipophilic compound in solution.[6][18]

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Media check_dmso Is final DMSO concentration <1%? start->check_dmso reduce_dmso Reduce stock concentration to lower final DMSO % check_dmso->reduce_dmso No check_compound Is final compound concentration too high? check_dmso->check_compound Yes reduce_dmso->check_compound lower_conc Lower the final test concentration check_compound->lower_conc Yes use_serum Does media contain serum (e.g., FBS)? check_compound->use_serum No end_solve Problem Solved lower_conc->end_solve add_serum Increase serum percentage (protein binding aids solubility) use_serum->add_serum Yes no_serum Serum-free media is more challenging use_serum->no_serum No add_serum->end_solve use_excipient Use Advanced Solubilization (e.g., Cyclodextrin) no_serum->use_excipient use_excipient->end_solve

Caption: Troubleshooting workflow for precipitation in aqueous media.

Key Strategies:

  • Reduce Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells and can also cause proteins in the media to denature, which can lead to compound precipitation.[11] Always aim for the lowest possible final concentration of your organic solvent (ideally ≤0.5% DMSO).[12]

  • Lower Compound Concentration: Determine the maximum achievable concentration of this compound in your final assay buffer. You may need to work at a lower concentration than initially planned.

  • Leverage Serum: If using cell culture media, fetal bovine serum (FBS) or other serum proteins can bind to hydrophobic compounds and help keep them in solution. If your assay permits, ensure an adequate serum concentration is present.

  • Use Pluronic F-68: This is a non-ionic surfactant that can help prevent precipitation and is generally well-tolerated by cells at low concentrations (e.g., 0.01-0.1%).

  • Pre-dilution Strategy: Instead of adding the DMSO stock directly to the final large volume of media, perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 into media (now 1 mM in 10% DMSO), vortex immediately, and then perform the final dilution into the assay plate. This gradual reduction in solvent concentration can sometimes prevent shocking the compound out of solution.

Section 3: Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured way to identify an optimal solvent system.

Objective: To determine the best solvent or co-solvent system for creating a stable, high-concentration stock solution of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Anhydrous Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Vortex mixer, Sonicator

  • Microcentrifuge tubes

Procedure:

  • Initial Test in DMSO:

    • Weigh out a small amount of this compound (e.g., 1-2 mg) into a microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve a target concentration of 10 mM.

    • Vortex vigorously for 2 minutes. If not fully dissolved, sonicate for 10 minutes. If still not dissolved, warm at 37°C for 15 minutes with intermittent vortexing.

    • Visually inspect for any remaining solid particles. If clear, this is your stock solvent.

  • Co-Solvent Testing (if needed):

    • If the compound does not dissolve in 100% DMSO, prepare co-solvent mixtures. Common starting points are:

      • 90% DMSO / 10% Ethanol

      • 80% DMSO / 20% DMF

    • Repeat step 1 with the co-solvent mixtures.

  • Stability Check:

    • Once a clear solution is achieved, let it stand at room temperature for at least 2 hours and then at 4°C overnight.

    • Visually inspect for any signs of precipitation or crystallization. A stable stock solution should remain clear.

G start Start: Weigh Compound add_dmso Add 100% DMSO (Target: 10 mM) start->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve check_sol Is solution clear? dissolve->check_sol stable Success: Stable Stock Solution check_sol->stable Yes fail Insoluble check_sol->fail No add_cosolvent Try Co-Solvent Mix (e.g., DMSO/EtOH) fail->add_cosolvent add_cosolvent->dissolve

Caption: Decision workflow for initial stock solution preparation.

Protocol 2: Assay Solvent Tolerance Test

Objective: To determine the maximum concentration of your chosen solvent system that does not interfere with the biological assay readout (e.g., cell viability, enzyme activity).

Procedure:

  • Prepare a "vehicle" control solution using the exact solvent or co-solvent mixture used for your compound stock (e.g., 100% DMSO).

  • Set up your standard biological assay.

  • In addition to your positive and negative controls, add a dilution series of the vehicle control. For example, test final concentrations of 2%, 1%, 0.5%, 0.25%, and 0.1% of the vehicle.

  • Run the assay and measure the results.

  • Plot the assay signal versus the vehicle concentration. The highest concentration that does not cause a significant deviation from the untreated control is your maximum tolerated solvent concentration. This is a critical step to ensure that any observed biological effect is due to your compound, not the solvent.[5]

References

  • Wikipedia contributors. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-1-phenyl-1,4-dihydroisochromen-3-one. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromochroman-4-one. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-3-chloroisoquinoline. PubChem. [Link]

  • Gautam, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Fujita, T. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Kozlowski, M. C., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Asgharian, R., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Todkar, S. S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Al-Absi, H. R., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Gautam, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • BioPharma Services Inc. (2023). Navigating Compounding in Early Phase Drug Development and ADF Studies. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. [Link]

  • Iyer, K. R., et al. (2012). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Pharmaceutical Technology. (2011). Strategies for High Containment. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]

  • Kovvasu, S. P., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. [Link]

  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. [Link]

  • Institute for Safe Medication Practices (ISMP). (2022). 2022 ISMP Guidelines for Sterile Compounding and the Safe Use of Sterile Compounding Technology. [Link]

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Technical Support Center: Catalyst Selection for 7-Bromochroman-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromochroman-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.

I. Overview of Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step sequence:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable precursor, such as 3-(4-bromophenoxy)propanoic acid, to form the chromanone core, yielding 7-bromochroman-4-one. The choice of catalyst is critical in this step.

  • Oxidation: Conversion of the resulting 7-bromochroman-4-one at the C3 position to afford the target this compound.

This guide will focus primarily on the catalyst selection and troubleshooting for the key intramolecular cyclization step, as it is often the most challenging aspect of the synthesis.

II. Catalyst Selection for Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation to form the 6-membered heterocyclic ring of the chromanone is the cornerstone of this synthesis. The selection of an appropriate catalyst is paramount for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of 7-bromochroman-4-one via intramolecular Friedel-Crafts acylation?

A1: The most common catalysts are strong Lewis acids and Brønsted acids. Aluminum chloride (AlCl₃) is a classic and potent Lewis acid catalyst for Friedel-Crafts reactions.[1][2] However, due to its high reactivity, it can sometimes lead to side reactions. Alternative and often milder catalysts include:

  • Polyphosphoric acid (PPA): A widely used Brønsted acid catalyst that acts as both a catalyst and a solvent. It is particularly effective for the cyclization of phenolic carboxylic acids.[3]

  • Acid-activated Montmorillonite K-10: A solid acid catalyst that offers the advantages of easy separation from the reaction mixture and potentially milder reaction conditions.[4]

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful dehydrating agent and acid catalyst.

  • Boron trifluoride etherate (BF₃·Et₂O): A versatile Lewis acid catalyst.[5]

Q2: How does the electronic nature of the aromatic ring affect catalyst choice?

A2: The presence of the bromine atom on the aromatic ring deactivates it towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect. However, the ether oxygen is an activating group. The overall reactivity will be a balance of these effects. For deactivated or moderately activated rings, a strong Lewis acid like AlCl₃ may be necessary to drive the reaction to completion.[6] For more activated systems, milder catalysts like PPA or Montmorillonite K-10 can be effective and may offer better control and selectivity.

Q3: What is the mechanism of the Friedel-Crafts acylation in this context?

A3: The reaction proceeds through the generation of an acylium ion electrophile from the carboxylic acid precursor. The Lewis or Brønsted acid catalyst facilitates the formation of this electrophile, which is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the cyclic ketone.[1][2]

III. Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common issues encountered during the synthesis of 7-bromochroman-4-one.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Inactive Catalyst. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[6] Any residual water in the solvent or on the glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Handle hygroscopic catalysts under an inert atmosphere (e.g., in a glovebox).

  • Potential Cause 2: Insufficient Catalyst Loading. In Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid catalyst, effectively sequestering it.[1][7]

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required.[1][7] For solid acid catalysts, increasing the weight percentage relative to the starting material can improve yields.[8]

  • Potential Cause 3: Inadequate Reaction Temperature or Time. The cyclization may be slow, especially with a deactivated aromatic ring.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[9]

Problem 2: Formation of Side Products

  • Potential Cause 1: Intermolecular Polymerization. At high concentrations, the starting material may react with itself intermolecularly instead of cyclizing.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

  • Potential Cause 2: Isomer Formation. Although the ether linkage directs the cyclization, there is a possibility of forming isomeric products if the reaction conditions are too harsh.

    • Solution: Use a milder catalyst and lower reaction temperatures to improve regioselectivity.

  • Potential Cause 3: Decomposition of Starting Material or Product. Strong acids and high temperatures can lead to degradation.

    • Solution: Carefully control the reaction temperature and consider using a milder catalyst.

Problem 3: Difficult Product Purification

  • Potential Cause: Contamination with Catalyst Residues. Residual acid catalysts can complicate the work-up and purification.

    • Solution: For reactions using Lewis acids like AlCl₃, a careful aqueous workup is necessary to hydrolyze the catalyst-product complex.[10] For solid acid catalysts like Montmorillonite K-10, simple filtration can remove the catalyst. Column chromatography is often necessary for final purification.[11]

Data Presentation: Comparison of Catalytic Systems
Catalyst SystemTypical LoadingSolventTemperature (°C)AdvantagesDisadvantages
AlCl₃ StoichiometricDichloromethane, 1,2-Dichloroethane0 - RefluxHigh reactivityMoisture sensitive, requires stoichiometric amounts, harsh conditions
Polyphosphoric Acid (PPA) Used as solventNone80 - 120Good for less reactive substrates, acts as solventViscous, difficult work-up
Montmorillonite K-10 300% by weightTolueneRefluxHeterogeneous (easy to remove), milder conditionsMay require higher catalyst loading and longer reaction times
BF₃·Et₂O Catalytic to StoichiometricDichloromethane0 - RTVersatile, commercially availableMoisture sensitive

IV. Experimental Protocol: Synthesis of 7-Bromochroman-4-one using Montmorillonite K-10

This protocol is adapted from a general procedure for the synthesis of chroman-4-ones.[4]

Materials:

  • 3-(4-bromophenoxy)propanoic acid

  • Acid-activated Montmorillonite K-10

  • Toluene (anhydrous)

  • Dichloromethane

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-bromophenoxy)propanoic acid (1.0 mmol) and toluene (2 mL).

  • Add freshly activated Montmorillonite K-10 (300% by weight of the starting material).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 30-45 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (10-15 mL) and filter the solid catalyst. Wash the catalyst twice with dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Extract the crude product with hexane (10-15 mL) to afford the pure 7-bromochroman-4-one.

V. Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Intramolecular Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation Start 3-(4-bromophenoxy)propanoic acid Reaction Cyclization Start->Reaction Catalyst Catalyst (e.g., Montmorillonite K-10) Catalyst->Reaction Product1 7-Bromochroman-4-one Reaction->Product1 Oxidation Oxidation at C3 Product1->Oxidation Oxidant Oxidizing Agent Oxidant->Oxidation FinalProduct This compound Oxidation->FinalProduct

Sources

Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up Production of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromochroman-3-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important heterocyclic building block from bench-scale discovery to pilot-plant or manufacturing scale. As a key intermediate, achieving a robust, scalable, and cost-effective synthesis is paramount.

This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that directly address the complex challenges encountered in the field. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to not only solve immediate problems but also to proactively design more resilient scale-up processes.

Synthetic Pathway Overview

The synthesis of a chroman-3-one scaffold presents different challenges compared to the more common chroman-4-one. A typical industrial approach for this compound would prioritize regiochemical control and atom economy. The following pathway starts with 3-bromophenol to set the bromine position unambiguously, avoiding downstream separation of isomers.

G cluster_0 Phase 1: Side-Chain Construction cluster_1 Phase 2: Claisen Condensation & Cyclization A 3-Bromophenol B Potassium 3-bromophenoxide A->B + KOH C Ethyl 2-(3-bromophenoxy)acetate B->C + Ethyl bromoacetate (Williamson Ether Synthesis) D 3-(3-Bromophenoxy)-2-oxopropanoate intermediate C->D + Diethyl oxalate (Claisen Condensation) C->D E 7-Bromo-3-hydroxy-2H-chromene-2-carboxylate D->E Intramolecular Cyclization (Acid-catalyzed) D->E F This compound E->F Hydrolysis & Decarboxylation E->F

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up of the proposed synthesis. Each answer provides both a direct solution and an explanation of the underlying chemical principles.

Category 1: Williamson Ether Synthesis & Side-Chain Construction

Q1: During the synthesis of Ethyl 2-(3-bromophenoxy)acetate, we are seeing significant C-alkylation alongside the desired O-alkylation. How can we improve selectivity at scale?

A1: This is a classic issue of ambident nucleophilicity in phenoxides. The phenoxide ion has electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant byproduct under certain conditions.

  • Causality: Harder electrophiles (like ethyl bromoacetate) and polar aprotic solvents (like DMF or DMSO) tend to favor O-alkylation. However, at the higher concentrations typical of scale-up, intermolecular reactions leading to C-alkylation can increase. Inadequate temperature control can also exacerbate this issue.

  • Troubleshooting & Optimization:

    • Solvent Choice: Ensure you are using a polar aprotic solvent such as Acetone, DMF, or Acetonitrile. These solvents solvate the potassium cation, leaving a more "naked" and highly reactive phenoxide oxygen, which favors O-alkylation.

    • Temperature Control: Maintain a moderate and consistent reaction temperature (typically 50-80°C). Runaway temperatures can lead to decreased selectivity. For large batches, ensure your reactor has adequate heat transfer capabilities.

    • Counter-ion Effect: Potassium (from KOH or K₂CO₃) is generally preferred over sodium as the counter-ion. The weaker K-O bond makes the oxygen more nucleophilic, promoting the desired reaction.

Category 2: Intramolecular Cyclization & Ring Formation

Q2: Our intramolecular cyclization step to form the chromene ring is sluggish, with low yields and significant starting material recovery. What are the critical parameters to optimize?

A2: Intramolecular cyclizations are kinetically controlled and highly dependent on achieving the correct molecular conformation for ring closure. Failure to do so results in either no reaction or intermolecular side reactions like polymerization.[1]

  • Causality: The reaction requires a strong acid catalyst to protonate the ester carbonyl, making the alpha-carbon susceptible to nucleophilic attack by the aromatic ring. Insufficient catalysis, the presence of water, or incorrect reaction conditions will stall the reaction.

  • Troubleshooting & Optimization:

    • Catalyst Selection & Stoichiometry: Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are effective. On a large scale, PPA can be difficult to handle due to its viscosity. Eaton's reagent (P₂O₅ in methanesulfonic acid) is an excellent alternative that often gives higher yields and cleaner reactions. Ensure a stoichiometric excess of the catalyst to drive the equilibrium forward.

    • Anhydrous Conditions: Water will hydrolyze the intermediates and deactivate the acid catalyst. Ensure all reagents, solvents, and the reactor itself are scrupulously dry. This is a critical parameter for success at scale.

    • High Dilution Principle: While seemingly counterintuitive for scale-up, maintaining a relatively low concentration of the reactant is key to favoring the intramolecular pathway over the intermolecular pathway that leads to polymers. This is known as the high-dilution principle. Rather than running one massive, highly concentrated batch, it may be more efficient to run several batches at optimal dilution or use a continuous flow reactor setup.[2]

G Start Low Cyclization Yield Observed Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Catalyst Is catalyst choice & amount optimal? Check_Anhydrous->Check_Catalyst Yes Action_Dry Action: Dry all solvents/reagents. Use N2 atmosphere. Check_Anhydrous->Action_Dry No Check_Conc Is reactant concentration too high? Check_Catalyst->Check_Conc Yes Action_Catalyst Action: Switch to Eaton's Reagent. Increase catalyst loading. Check_Catalyst->Action_Catalyst No Action_Dilute Action: Decrease reactant concentration. Consider semi-batch or flow addition. Check_Conc->Action_Dilute Yes Success Yield Improved Check_Conc->Success No Action_Dry->Check_Catalyst Action_Catalyst->Check_Conc Action_Dilute->Success

Caption: Troubleshooting workflow for low cyclization yield.

Category 3: Purification & Impurity Profile

Q3: After the final hydrolysis and decarboxylation step, our crude this compound is contaminated with a closely related, polar impurity. How can we achieve >99% purity at scale?

A3: Achieving high purity is often the most significant scale-up challenge. The choice between recrystallization and chromatography depends on the impurity profile, required throughput, and cost.[3]

  • Causality: The impurity is likely an uncyclized or partially reacted intermediate. These species often have similar polarities to the final product, making separation difficult. Over-exposure to harsh acidic or basic conditions during workup can also generate degradation products.

  • Troubleshooting & Optimization:

    • Work-up Neutralization: Carefully control the pH during the work-up after the cyclization and hydrolysis steps. Use a buffered solution or a slow, cooled addition of base to avoid localized pH spikes that could cause product degradation.

    • Recrystallization Development: This is the most economical method for large-scale purification. A thorough solvent screen is essential. Test solvent systems like isopropanol/water, ethyl acetate/heptane, or toluene. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in the mother liquor.[4]

    • Chromatography: If recrystallization fails to provide the required purity, flash column chromatography is the next option. For multi-kilogram scale, automated flash systems or medium-pressure liquid chromatography (MPLC) are necessary.

      • Eluent System: Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase polarity to elute the product.[5][6]

      • Loading: Adsorb the crude product onto silica gel ("dry loading") before adding it to the column. This results in better separation and sharper bands compared to liquid loading a concentrated solution.[5]

Purification MethodThroughputCostSeparation PowerIdeal For
Recrystallization HighLowModerateRemoving impurities with different solubility profiles.
Flash Chromatography Low-MediumHighHighSeparating closely related isomers or impurities.[4]
Distillation HighMediumLowNot suitable for high-boiling point, solid compounds.
Category 4: Safety & Handling at Scale

Q4: What are the primary safety concerns when scaling up this process from grams to kilograms?

A4: Scaling up introduces hazards that may not be apparent at the bench. The primary concerns are thermal management, handling of hazardous reagents, and pressure control.[7]

  • Exotherm Control: The acid-catalyzed cyclization and subsequent neutralization are highly exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. A runaway reaction can lead to boiling, pressure buildup, and reactor failure.

    • Solution: Use a jacketed reactor with a reliable cooling system. For highly exothermic steps, add the reactive agent slowly (semi-batch addition) to control the rate of heat generation.

  • Reagent Handling:

    • Corrosives: Strong acids like PPA or Eaton's reagent are highly corrosive. Ensure all transfer lines and reactor components are made of compatible materials (e.g., glass-lined steel).

    • Solvents: The use of large volumes of flammable organic solvents requires proper grounding of all equipment to prevent static discharge and explosion-proof electrical fittings.[7]

  • Personal Protective Equipment (PPE): At scale, the risk of significant exposure increases. Full personal protective equipment, including acid-resistant gloves, flame-retardant lab coats, and face shields, is mandatory.[8]

Detailed Experimental Protocols

Protocol 1: Scale-Up of Intramolecular Cyclization & Hydrolysis

This protocol is designed for a 50 L glass-lined reactor and assumes the successful prior synthesis of the Ethyl 2-(3-bromophenoxy)acetate precursor.

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with an inert nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with Eaton's Reagent (7.5 kg P₂O₅ in 40 L methanesulfonic acid) under a nitrogen blanket. Start agitation at 100 RPM.

  • Reactant Addition: Dissolve Ethyl 2-(3-bromophenoxy)acetate (5.0 kg) in anhydrous toluene (10 L). Using a metering pump, add this solution to the reactor over a period of 2-3 hours.

  • Reaction & Monitoring: Maintain the internal temperature between 80-85°C. Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC until the starting material is <2% of the total peak area.

  • Hydrolysis: Once the cyclization is complete, cool the reactor to 20°C. In a separate vessel, prepare a 20% aqueous solution of sodium hydroxide (approx. 30 L). Slowly pump the NaOH solution into the reactor to initiate hydrolysis and decarboxylation, ensuring the internal temperature does not exceed 40°C.

  • Work-up & Isolation: After stirring for 4 hours, stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic (toluene) layer with water (2 x 20 L) and then with brine (1 x 20 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to yield crude this compound as an oil or semi-solid.

  • Purification: Proceed with purification via recrystallization from an optimized ethyl acetate/heptane solvent system.

References

  • Illuminati, G., & Mandolini, L. (n.d.). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

  • CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements.[Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.[Link]

  • Kilo, S., & Glaser, T. (2022). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Molecules. [Link]

  • MDPI. (2017). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate.[Link]

  • Kotha, S., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • NIH. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.[Link]

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Technical Support Center: Reaction Monitoring for 7-Bromochroman-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 7-Bromochroman-3-one. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring. Our focus is on providing practical, field-proven insights to ensure the accuracy and efficiency of your experimental workflows.

General FAQs: Choosing Your Monitoring Technique

This section addresses common initial questions to help you select the most appropriate technique for your specific needs.

Q1: When should I choose TLC over LC-MS for monitoring my reaction?

A: The choice between TLC and LC-MS depends on the stage of your research, the required level of detail, and available resources.

  • TLC is an excellent choice for rapid, qualitative assessments of reaction progress.[1][2] It is inexpensive, fast, and requires minimal sample preparation, making it ideal for quickly determining the presence of starting material and the formation of the product.[2][3]

  • LC-MS provides more detailed and quantitative information.[4] It is the preferred method when you need to confirm the molecular weight of your product, identify byproducts, or quantify the conversion of starting material to product with high sensitivity and selectivity.[4][5][6]

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Speed Very fast (minutes)Slower (minutes to an hour)
Cost LowHigh
Information Qualitative (presence/absence of spots)Quantitative and structural (molecular weight, fragmentation)
Sensitivity LowerHigher
Sample Prep MinimalMore involved
Best For Rapid reaction progress checksDetailed reaction analysis, byproduct identification

Q2: How can I confirm the reaction is complete using these techniques?

A: A reaction is generally considered complete when the starting material is no longer detectable.

  • On a TLC plate, this is observed as the disappearance of the spot corresponding to the starting material. Using a "cospot" lane, where the reaction mixture is spotted on top of the starting material, is crucial to confidently identify the starting material spot, especially if the product's Rf is very close to that of the starting material.[7]

  • In an LC-MS analysis, completion is determined by the absence of the peak corresponding to the starting material in the chromatogram and its associated mass spectrum.

Q3: What are some common impurities I might see in the synthesis of this compound?

A: Besides unreacted starting material (7-Bromochroman-4-one), potential impurities could include over-reduction products (e.g., 7-Bromochroman-3-ol) if a strong reducing agent is used, or byproducts from side reactions depending on the specific synthetic route. LC-MS is particularly useful for identifying these unknown impurities by their mass-to-charge ratio.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a powerful tool for real-time reaction monitoring, but it can sometimes yield ambiguous results. This section addresses common issues.

Workflow for TLC Reaction Monitoring

cluster_prep Preparation cluster_run Execution cluster_viz Analysis prep_plate Prepare TLC Plate & Chamber spot_plate Spot Plate: 1. Starting Material (SM) 2. Cospot (SM + Rxn) 3. Reaction Mixture (Rxn) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize interpret Interpret Results visualize->interpret cluster_lc LC System cluster_ms MS System cluster_sample Sample start Problem Observed (e.g., No Signal, Poor Peak Shape) lc_check Check LC Parameters: - Mobile Phase - Flow Rate - Column Integrity start->lc_check Is it a chromatography issue? ms_check Check MS Parameters: - Ion Source Settings - Mass Analyzer Calibration - Detector Function start->ms_check Is it a mass detection issue? sample_check Check Sample: - Concentration - Degradation - Matrix Effects start->sample_check Is it a sample issue? resolve_lc Resolve LC Issue lc_check->resolve_lc Identify LC Fault resolve_ms Resolve MS Issue ms_check->resolve_ms Identify MS Fault resolve_sample Resolve Sample Issue sample_check->resolve_sample Identify Sample Fault

Caption: A logical approach to troubleshooting LC-MS issues.

Q7: How do I interpret the mass spectrum to confirm I've made this compound?

A: The key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio. [8][9]This results in a characteristic "doublet" for any ion containing a bromine atom.

  • Molecular Ion Peak (M+): You should see two peaks of nearly equal intensity separated by 2 m/z units. [8][9][10][11]For this compound (C9H7BrO2), the expected molecular weights are:

    • With 79Br: ~225.97 g/mol

    • With 81Br: ~227.97 g/mol

  • Look for [M+H]+: In positive ion mode using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), you will likely detect the protonated molecule, [M+H]+. [12]Therefore, you should look for peaks at approximately m/z 227 and 229 of similar abundance.

Ionm/z with 79Brm/z with 81BrExpected Intensity Ratio
[M+H]+ ~227~229~1:1

Q8: I am not detecting my compound, or the signal is very weak. What could be the problem?

A: A lack of signal can stem from issues with the chromatography, the ionization source, or the sample itself. [13][14]

  • Inappropriate Ionization Technique: this compound is a relatively small, moderately polar molecule.

    • Solution: Both ESI and APCI are suitable ionization techniques. [15][16]If one doesn't work well, try the other. APCI can sometimes be more effective for less polar compounds. [15][16]For highly non-polar compounds, Atmospheric Pressure Photoionization (APPI) could be considered. [16][17]* Ion Suppression: Components of your reaction mixture (e.g., salts, non-volatile buffers) can interfere with the ionization of your target compound in the MS source, a phenomenon known as ion suppression. [18][12] * Solution: Ensure proper sample cleanup. A simple filtration or a solid-phase extraction (SPE) step can remove many interfering substances. [12]Also, ensure your mobile phase additives are volatile and LC-MS compatible (e.g., formic acid, acetic acid, ammonium formate). [19][14]* Incorrect MS Settings: The instrument may not be set to detect your ion of interest.

    • Solution: Verify that the mass range being scanned includes the m/z of your target compound. [13]Check that the ion source parameters (e.g., temperatures, gas flows, voltages) are appropriate for your analyte and flow rate. [13] Q9: My chromatographic peaks are broad or splitting. What should I investigate?

A: Poor peak shape in LC-MS is often a chromatographic issue. [14]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds from previous injections, or the stationary phase can degrade. [14] * Solution: Try flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced. [13]* Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. [13]* System Leaks or Blockages: A leak in the system can cause pressure fluctuations and distorted peaks. A partial blockage can also lead to peak splitting.

    • Solution: Systematically check all fittings for leaks and ensure there are no blockages in the tubing or injector. [13] By systematically addressing these common issues, researchers can effectively utilize TLC and LC-MS to monitor the synthesis of this compound, leading to more efficient reaction optimization and a deeper understanding of the reaction chemistry.

References

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available from: [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press. Available from: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available from: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. PubMed. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]

  • Mass spectral interpretation. Wikipedia. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Troubleshooting LC-MS. LCGC International. Available from: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available from: [Link]

  • LCMS-guided detection of halogenated natural compounds. a Five... ResearchGate. Available from: [Link]

  • Identification and Quantitation of Brominated Fire Retardants. ASTM Digital Library. Available from: [Link]

  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. Available from: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available from: [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available from: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Available from: [Link]

  • Basics of LC/MS. Available from: [Link]

  • Liquid chromatography–mass spectrometry. Wikipedia. Available from: [Link]

  • LC-MS Troubleshooting. Element Lab Solutions. Available from: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available from: [Link]

  • The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Austin Chromatography. Available from: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available from: [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. Available from: [Link]

  • Lecture 15: LC-MS. Available from: [Link]

  • Determining a solvent system. University of York Department of Chemistry. Available from: [Link]

  • TLC trouble shooting. ResearchGate. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. WSU. Available from: [Link]

  • SUZUKI REACTION MONITORING. Available from: [Link]

  • Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Advion, Inc. Available from: [Link]

  • How To: Monitor by TLC. University of Rochester Department of Chemistry. Available from: [Link]

  • Monitoring reaction progress? [closed]. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ]t[20][21]hiazepin-4(5 H )-one. ResearchGate. Available from: [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c]t[20][10][21]riazines. PMC - NIH. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 7-Bromochroman-3-one and 7-Bromochroman-4-one: Exploring Biological Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromanone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The introduction of a bromine substituent can significantly modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This guide provides a comparative analysis of two constitutional isomers, 7-Bromochroman-3-one and 7-Bromochroman-4-one, for researchers, scientists, and drug development professionals. While direct comparative biological data is scarce, this document synthesizes available information on related compounds and outlines key experimental protocols to facilitate further investigation into their therapeutic potential.

Chemical Structures and Isomeric Distinction

The fundamental difference between this compound and 7-Bromochroman-4-one lies in the position of the carbonyl group on the dihydropyranone ring. This seemingly subtle structural variation can lead to significant differences in chemical reactivity, three-dimensional conformation, and ultimately, biological activity.

CompoundStructureIUPAC Name
This compound 7-bromo-2,3-dihydrochromen-3-one
7-Bromochroman-4-one 7-bromochroman-4-one

Note: As actual images of the chemical structures were not available from the search, placeholder images are used. In a real-world scenario, these would be replaced with accurate chemical drawings.

Comparative Biological Activity: An Overview

Direct experimental comparisons of the biological activities of this compound and 7-Bromochroman-4-one are not extensively documented in publicly available literature. However, by examining studies on related chromanone derivatives, we can infer potential areas of interest for each isomer.

Chromanone derivatives have been reported to possess a wide range of biological activities, including anticancer, antibiotic, and antiviral properties[1]. The presence and position of substituents on the chromanone ring are critical determinants of these activities.

7-Bromochroman-4-one and its Derivatives: Emerging Evidence

There is a growing body of research on the biological activities of 7-Bromochroman-4-one and its derivatives. Notably, certain substituted chroman-4-ones have shown promise as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in tumorigenesis and neurodegenerative diseases. For instance, (S)-2-Pentyl-6-chloro,8-bromo-chroman-4-one has been identified as a highly selective SIRT2 inhibitor with an IC50 of 1.5 µM[2]. This suggests that the 7-bromo-chroman-4-one scaffold could be a valuable starting point for the design of novel SIRT2 inhibitors.

Furthermore, the broader class of 4-chromanone derivatives has been investigated for antibacterial and antifungal activities[3]. While specific data for 7-Bromochroman-4-one is not detailed, related brominated flavonoid derivatives have demonstrated antimicrobial properties[4][5].

This compound: An Unexplored Frontier

In contrast to its isomer, there is a significant lack of specific biological activity data for this compound in the available literature. A technical guide on the related compound, 7-Bromochroman-3-ol, notes its synthesis from 7-Bromochroman-4-one and alludes to its potential for biological activities, though without providing concrete experimental evidence[6]. The biological potential of 3-amino-7-bromochroman-4-one as an anticancer, antimicrobial, and anti-inflammatory agent has been suggested, but this is a distinct derivative[7]. Given the diverse activities of the chromanone class, this compound remains a compelling yet underexplored molecule that warrants further investigation.

Summary of Potential Biological Activities

Biological ActivityThis compound7-Bromochroman-4-one & DerivativesSupporting Evidence for Related Compounds
SIRT2 Inhibition Not ReportedPotentialA substituted 8-bromo-chroman-4-one is a selective SIRT2 inhibitor[2].
Anticancer InferredInferredChromanone derivatives exhibit anticancer properties[1]. Brominated quinone analogs show cytotoxic activity against breast cancer cells[8].
Antimicrobial InferredInferred4-Chromanone derivatives have antibacterial and antifungal activity[3]. Brominated flavonoids show antimicrobial effects[4][5].
Anti-inflammatory InferredInferredFlavonoids are known for their anti-inflammatory properties[4].

Experimental Protocols for Biological Evaluation

To systematically evaluate and compare the biological activities of this compound and 7-Bromochroman-4-one, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for researchers.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds add_inoculum Inoculate diluted compounds in 96-well plate prep_compound->add_inoculum prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic Determine MIC (lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

  • Preparation of Compounds: Prepare a stock solution of each bromochromanone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[9].

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (inoculum without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed[10][11][12]. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromochromanones for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[13][14][15].

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader[13][14]. Cell viability is proportional to the absorbance, and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

SIRT2 Inhibition Assay

This fluorometric assay measures the deacetylase activity of SIRT2.

Hypothetical SIRT2 Signaling Pathway Modulation:

SIRT2_Pathway cluster_inhibition Inhibition cluster_sirt2 SIRT2 Activity cluster_downstream Downstream Effects inhibitor 7-Bromochromanone (Potential Inhibitor) sirt2 SIRT2 inhibitor->sirt2 inhibits deacetylated_substrate Deacetylated Substrate sirt2->deacetylated_substrate deacetylates acetylated_substrate Acetylated Substrate (e.g., α-tubulin, p53) acetylated_substrate->sirt2 cell_cycle Cell Cycle Progression deacetylated_substrate->cell_cycle regulates apoptosis Apoptosis deacetylated_substrate->apoptosis regulates

Caption: Hypothetical pathway showing SIRT2 inhibition.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human SIRT2 enzyme, a fluorogenic SIRT2 substrate, and NAD+. Dissolve the test compounds in DMSO.

  • Enzyme Reaction: In a 96-well plate, incubate the SIRT2 enzyme with various concentrations of the test compound for a short period.

  • Initiation of Reaction: Initiate the deacetylase reaction by adding the fluorogenic substrate and NAD+.

  • Development: After a set incubation time (e.g., 30-60 minutes at 37°C), add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal[16][17].

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The decrease in fluorescence signal corresponds to the inhibition of SIRT2 activity, from which the IC50 value can be determined.

Conclusion and Future Directions

The comparative analysis of this compound and 7-Bromochroman-4-one highlights a significant knowledge gap, particularly for the 3-one isomer. While the 4-one scaffold shows promise for the development of SIRT2 inhibitors and potentially other therapeutic agents, the biological profile of this compound remains largely uncharted territory. The provided experimental protocols offer a robust framework for a systematic investigation into the antimicrobial, anticancer, and enzyme-inhibitory activities of both isomers. Such studies are crucial to elucidate their structure-activity relationships and unlock their full potential in drug discovery. The distinct positioning of the carbonyl group will undoubtedly influence their interaction with biological targets, making a head-to-head comparison a scientifically compelling endeavor.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • Shaikh, R. P., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. Available at: [Link]

  • Wikipedia. (n.d.). Sirtuin 2. Available at: [Link]

  • Gawel, J. M., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3998. Available at: [Link]

  • Wąs-Gubala, J., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. Available at: [Link]

  • Bouzroura, S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(19), 6667. Available at: [Link]

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A Comparative Analysis of Halogenated Chromanone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The chromanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1] Halogenation of this core has emerged as a powerful strategy to modulate the physicochemical properties and enhance the biological efficacy of these derivatives.[2] This guide provides a comprehensive comparative analysis of halogenated chromanone derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in key biological assays. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Strategic Advantage of Halogenation

Halogen atoms, through their unique electronic and steric properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of fluorine, chlorine, bromine, or iodine to the chromanone skeleton can lead to:

  • Enhanced Lipophilicity: Generally, halogenation increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach intracellular targets.[3]

  • Modulated Electronic Effects: The electron-withdrawing nature of halogens can alter the electron density of the chromanone ring system, influencing its reactivity and interaction with target proteins.

  • Improved Metabolic Stability: Halogenation can block sites of metabolic attack, thereby increasing the half-life of the compound in biological systems.

  • Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its receptor.

These modifications collectively contribute to the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of chromanone derivatives, ultimately impacting their therapeutic potential.[4]

Synthesis of Halogenated Chromanone Derivatives

The synthesis of halogenated chromanones can be broadly approached through two main strategies: pre-functionalization of starting materials or late-stage halogenation of the chromanone core.

General Synthetic Workflow

A common route involves the cyclization of a halogenated 2'-hydroxyacetophenone derivative. The specific halogen and its position on the aromatic ring can be introduced in the starting phenol.

SynthesisWorkflow Start Halogenated 2'-Hydroxyacetophenone Step1 Condensation (e.g., with an aldehyde or ester) Start->Step1 Intermediate Chalcone or β-Diketone Intermediate Step1->Intermediate Step2 Cyclization (Acid or Base Catalyzed) Intermediate->Step2 Product Halogenated Chromanone Derivative Step2->Product

Caption: Generalized synthetic workflow for halogenated chromanone derivatives.

Experimental Protocol: Synthesis of a 6-Bromo-4-Chromanone Derivative

This protocol provides a representative example of the synthesis of a halogenated chromanone.

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Mannich Reaction: A mixture of 5'-bromo-2'-hydroxyacetophenone (1 eq.), paraformaldehyde (2 eq.), and pyrrolidine (1.1 eq.) in dioxane is heated at reflux for 2 hours. The solvent is then removed under reduced pressure.

  • Cyclization: The residue is dissolved in ethanol, and concentrated HCl is added. The mixture is refluxed for 4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 6-bromo-4-chromanone.

Comparative Physicochemical Properties

The nature and position of the halogen substituent significantly influence the physicochemical properties of chromanone derivatives. These properties, in turn, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Table 1: Calculated Physicochemical Properties of Representative Halogenated Chromanone Derivatives

CompoundHalogenPositionMolecular Weight ( g/mol )LogPWater Solubility (LogS)
4-Chromanone--148.161.58-2.13
6-Fluoro-4-chromanoneF6166.151.83-2.45
6-Chloro-4-chromanoneCl6182.602.24-2.89
6-Bromo-4-chromanoneBr6227.052.45-3.15
6-Iodo-4-chromanoneI6274.052.89-3.67

Note: LogP and LogS values are computationally predicted and serve as a comparative guide.[5]

As depicted in the table, there is a clear trend of increasing lipophilicity (higher LogP) and decreasing aqueous solubility (more negative LogS) as the atomic weight of the halogen increases from fluorine to iodine. This trend has significant implications for drug design, as it affects membrane permeability and formulation strategies.[4]

Comparative Biological Activities

Halogenated chromanone derivatives have demonstrated a broad spectrum of biological activities, with their potency and selectivity often being dependent on the specific halogen and its substitution pattern.

Anticancer Activity

Numerous studies have highlighted the potential of halogenated chromanones as anticancer agents.[6] Their cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Table 2: Comparative Anticancer Activity (IC50, µM) of Halogenated Chromanone Analogs

Compound IDHalogenCancer Cell LineIC50 (µM)Reference
Series A
Compound 1aClMCF-7 (Breast)15.2 ± 1.3[6]
Compound 1bBrMCF-7 (Breast)9.8 ± 0.9[6]
Series B
Compound 2aFA549 (Lung)25.6 ± 2.1[7]
Compound 2bClA549 (Lung)18.4 ± 1.5[7]
Compound 2cBrA549 (Lung)12.1 ± 1.1[7]

The data suggests that brominated derivatives often exhibit superior anticancer activity compared to their chlorinated or fluorinated counterparts.[3] This could be attributed to a combination of factors, including increased lipophilicity leading to better cell penetration and more favorable interactions with the target protein.

One of the proposed mechanisms for the anticancer activity of some chromanone derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis.[8][9]

Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by halogenated chromanones.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10] Several chromanone derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[11][12]

Table 3: Comparative Anti-inflammatory Activity of Halogenated Chromanone Derivatives

CompoundHalogenAssayEndpoint% Inhibition at 10 µMReference
Chromanone-X1ClLPS-stimulated RAW 264.7 cellsNO Production55 ± 4[13]
Chromanone-X2BrLPS-stimulated RAW 264.7 cellsNO Production72 ± 6[13]
Chromanone-Y1ClNF-κB Luciferase Reporter AssayLuciferase Activity65 ± 5[14]
Chromanone-Y2BrNF-κB Luciferase Reporter AssayLuciferase Activity81 ± 7[14]

The data indicates that halogenated chromanones can effectively suppress inflammatory responses, with brominated analogs again showing enhanced activity in some cases. This inhibition is often linked to the suppression of NF-κB activation.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates Chromanone Halogenated Chromanone Chromanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by halogenated chromanones.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of halogenated chromanone derivatives on cancer cell lines.

Materials:

  • Halogenated chromanone derivatives

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the halogenated chromanone derivatives in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

Objective: To assess the in vivo anti-inflammatory activity of halogenated chromanone derivatives.[16]

Materials:

  • Halogenated chromanone derivative

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the halogenated chromanone derivative or vehicle orally or intraperitoneally to the respective groups of animals. The standard drug is administered to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion and Future Perspectives

This guide has provided a comparative overview of halogenated chromanone derivatives, highlighting the impact of halogenation on their synthesis, physicochemical properties, and biological activities. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery. Brominated derivatives frequently demonstrate enhanced anticancer and anti-inflammatory properties, suggesting that this particular halogen may be a key focus for future optimization.

Further research should aim to expand the library of halogenated chromanones with diverse substitution patterns to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation chromanone-based therapeutics with improved efficacy and safety profiles.

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A Definitive Guide to the Structural Elucidation of 7-Bromochroman-3-one Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 7-Bromochroman-3-one. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices and present a self-validating system for structural confirmation, grounded in authoritative spectroscopic principles.

The Challenge: Positional Isomerism in Chromanone Synthesis

The synthesis of substituted chromanones can often yield a mixture of positional isomers. For instance, Friedel-Crafts type reactions or cyclization of substituted phenoxypropionic acids may lead to ambiguity in the final structure. In the case of this compound, it is critical to differentiate it from other possible isomers, such as 5-Bromo-, 6-Bromo-, or 8-Bromochroman-3-one. While 1D NMR (¹H and ¹³C) provides initial clues, overlapping signals and complex coupling patterns in the aromatic region can preclude a definitive assignment. 2D NMR spectroscopy, however, offers a powerful solution by spreading spectral information across two dimensions, resolving ambiguities and revealing the intricate connectivity of the molecular framework.[1][2]

Strategic Application of 2D NMR for Unambiguous Validation

Core Principles of the 2D NMR Techniques Employed:
  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] The presence of a cross-peak in a COSY spectrum indicates that the two protons are part of the same spin system.[4][5]

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH).[6][7][8] It is exceptionally sensitive and allows for the unambiguous assignment of protons to their corresponding carbons.[7]

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[6][7][9] HMBC is particularly crucial for identifying connectivity across quaternary carbons (like carbonyls or substituted aromatic carbons) and for piecing together different molecular fragments.[4][10][11]

Predicted ¹H and ¹³C NMR Data for this compound

Before delving into the 2D spectra, it is essential to predict the approximate chemical shifts for the protons and carbons of this compound based on established principles of NMR spectroscopy. The electron-withdrawing effects of the bromine atom, the carbonyl group, and the ether oxygen will significantly influence the chemical shifts.

Position Atom Predicted Chemical Shift (ppm) Rationale
H-2¹H~4.6 - 4.8Methylene protons adjacent to the ether oxygen and alpha to the carbonyl group, expected to be significantly deshielded.
H-4¹H~3.0 - 3.2Methylene protons adjacent to the aromatic ring and beta to the carbonyl group.
H-5¹H~7.4 - 7.6Aromatic proton ortho to the ether oxygen, expected to be deshielded.
H-6¹H~7.0 - 7.2Aromatic proton meta to the bromine atom and ortho to H-5 and H-8.
H-8¹H~7.2 - 7.4Aromatic proton ortho to the bromine atom.
C-2¹³C~75 - 80Carbon adjacent to the ether oxygen and alpha to the carbonyl group.
C-3¹³C~200 - 205Carbonyl carbon, highly deshielded.
C-4¹³C~40 - 45Methylene carbon adjacent to the aromatic ring.
C-4a¹³C~120 - 125Quaternary aromatic carbon.
C-5¹³C~128 - 132Aromatic CH carbon.
C-6¹³C~125 - 128Aromatic CH carbon.
C-7¹³C~115 - 120Aromatic carbon directly attached to bromine.
C-8¹³C~118 - 122Aromatic CH carbon.
C-8a¹³C~155 - 160Quaternary aromatic carbon attached to the ether oxygen.

Experimental Workflow and Data Interpretation

The following section details the step-by-step process for acquiring and interpreting the 2D NMR data to validate the structure of this compound.

Step 1: COSY - Establishing Proton-Proton Connectivity

The COSY spectrum is the first step in mapping the proton spin systems within the molecule.

Experimental Protocol: A standard COSY-90 experiment is performed. The key is to achieve sufficient resolution in both dimensions to resolve the coupling between the aromatic protons.

Interpretation:

  • Aliphatic Region: A cross-peak will be observed between the protons at the C-2 and C-4 positions, confirming their adjacency in the heterocyclic ring.

  • Aromatic Region: Cross-peaks will reveal the connectivity of the aromatic protons. We expect to see a correlation between H-5 and H-6, and between H-6 and H-8. The absence of a correlation between H-5 and H-8 confirms their meta relationship.

Step 2: HSQC - Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond proton-carbon correlations, allowing for the confident assignment of carbon signals that have attached protons.

Experimental Protocol: A phase-sensitive HSQC experiment with multiplicity editing (e.g., HSQC-EDIT) is highly recommended. This will not only show the C-H correlations but also differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing an additional layer of validation.

Interpretation: Each proton signal will show a cross-peak to the carbon it is directly attached to. For example:

  • The proton signal at ~4.7 ppm (H-2) will correlate with the carbon signal at ~77 ppm (C-2).

  • The proton signal at ~3.1 ppm (H-4) will correlate with the carbon signal at ~42 ppm (C-4).

  • The aromatic proton signals will correlate with their respective aromatic carbon signals in the ~118-132 ppm range.

This experiment is crucial for assigning the protonated carbons in the ¹³C spectrum.

Diagram: HSQC Experimental Workflow

HSQC_Workflow cluster_workflow HSQC Data Acquisition and Interpretation Acquisition Acquire Phase-Sensitive HSQC Spectrum Processing Process 2D Data (FT, Phasing) Acquisition->Processing Correlation Identify ¹H-¹³C Cross-Peaks Processing->Correlation Assignment Assign Directly Bonded C-H Pairs Correlation->Assignment

Caption: Workflow for HSQC-based structural validation.

Step 3: HMBC - Assembling the Molecular Skeleton

The HMBC spectrum is the final and most powerful tool in this workflow. It reveals the connectivity between protons and carbons over two and three bonds, allowing us to piece together the entire molecular structure, including the connections to non-protonated quaternary carbons.

Experimental Protocol: An HMBC experiment optimized for a long-range coupling constant (J) of 8-10 Hz is typically a good starting point.

Interpretation - The Key Correlations for this compound:

  • Confirming the Heterocyclic Ring Structure:

    • H-2 protons (~4.7 ppm): Will show correlations to the carbonyl carbon C-3 (~202 ppm) and the methylene carbon C-4 (~42 ppm). The correlation to C-3 is a critical piece of evidence for the position of the carbonyl group.

    • H-4 protons (~3.1 ppm): Will show correlations to the carbonyl carbon C-3 (~202 ppm), the methylene carbon C-2 (~77 ppm), and the aromatic quaternary carbon C-4a .

  • Placing the Bromine Atom at Position 7:

    • H-5 proton (~7.5 ppm): Will show a three-bond correlation to the bromine-bearing carbon C-7 . This is a definitive correlation that places the bromine atom at the 7-position. It will also show correlations to C-4a and C-8a.

    • H-8 proton (~7.3 ppm): Will show a two-bond correlation to the bromine-bearing carbon C-7 and a three-bond correlation to C-6.

    • H-6 proton (~7.1 ppm): Will show correlations to C-4a, C-8, and C-5.

The combination of these long-range correlations provides an interlocking web of evidence that unambiguously confirms the structure as this compound. For example, if the bromine were at the 6-position, the HMBC correlation patterns for the aromatic protons would be distinctly different.

Diagram: Key HMBC Correlations for Structural Confirmation

HMBC_Correlations cluster_molecule This compound mol H2 H-2 C3 C-3 (C=O) H2->C3 HMBC H4 H-4 H4->C3 HMBC C4a C-4a H4->C4a HMBC H5 H-5 C7 C-7 H5->C7 HMBC H8 H-8 H8->C7 HMBC

Caption: Definitive HMBC correlations for this compound.

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating workflow for the structural elucidation of this compound. The COSY spectrum establishes the proton spin systems, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum provides the long-range connectivity that pieces the entire molecular puzzle together. The specific HMBC correlations from the aromatic protons to the bromine-substituted carbon (C-7) and the correlations from the aliphatic protons to the carbonyl carbon (C-3) are the linchpins of this analysis, leaving no room for ambiguity. This multi-faceted approach ensures the highest level of scientific integrity and provides the definitive structural proof required for publication, patent filings, and regulatory submissions.

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A Comparative Guide to the Cross-Reactivity Profile of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the chromanone scaffold is recognized as a "privileged structure," forming the foundation of numerous compounds with significant pharmacological potential.[1][2] 7-Bromochroman-3-one, a halogenated derivative of this family, represents a molecule of interest for synthetic chemists and drug development professionals. While its direct biological activities and cross-reactivity profile are not extensively documented, its structural similarity to a wide array of bioactive chromones and chromanones suggests a potential for interactions with various biological targets.[3][4][5] This guide provides a comprehensive analysis of the theoretical cross-reactivity of this compound, offers a comparative framework against relevant alternative compounds, and details experimental protocols to empirically validate these predictions. Our objective is to equip researchers with the foundational knowledge and practical methodologies to thoroughly characterize this and similar compounds.

The Chromanone Scaffold: A Hub of Biological Activity

Chromanone derivatives have been reported to exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][6] This broad spectrum of activity stems from the ability of the chromanone core to interact with multiple biological targets. Understanding these interactions is crucial for predicting the potential cross-reactivity of novel derivatives like this compound.

dot

Caption: Diverse biological activities associated with the chromanone scaffold.

Predicted Cross-Reactivity Profile of this compound

Based on the known pharmacology of structurally related chromanones, we can hypothesize potential cross-reactivity targets for this compound. The presence of the bromine atom and the ketone group at the 3-position are key structural features that will influence its binding profile.

Key Potential Cross-Reactivity Targets:

  • Monoamine Oxidases (MAO-A and MAO-B): Chromone and chromanone derivatives are well-documented as potent and selective inhibitors of MAO-B, enzymes crucial in the metabolism of neurotransmitters.[7][8]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease, and several chromone derivatives have shown activity against these enzymes.[9][10]

  • Sirtuins (SIRT1, SIRT2, SIRT3): Certain substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in aging-related diseases.[11]

  • Sigma Receptors (σ1 and σ2): (Aminoalkoxy)chromones have been shown to bind with high affinity to sigma receptors, which are implicated in various neurological disorders.[12][13]

  • Aldose Reductase: This enzyme is involved in diabetic complications, and various flavonoids and chroman derivatives have demonstrated inhibitory activity.[14]

Comparative Analysis: this compound vs. Established Bioactive Chromanones

To provide a practical context for evaluating the cross-reactivity of this compound, we will compare it with two well-characterized chromanone derivatives that are known to be active at some of the predicted target classes.

CompoundStructurePrimary Biological Target(s)Key Features for Comparison
This compound this compoundHypothesized: MAOs, Cholinesterases, Sirtuins, Sigma ReceptorsBromine at C7, Ketone at C3
6,8-Dibromo-2-pentylchroman-4-one 6,8-Dibromo-2-pentylchroman-4-oneSIRT2 Inhibitor[11]Dibromo substitution, Alkyl chain at C2, Ketone at C4
6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-oneDual AChE and MAO-B inhibitor, Sigma receptor ligand[9]Aminoalkoxy side chain at C6, Chromone core

This comparative framework allows for a systematic investigation into how the specific substitutions on the chromanone ring of this compound influence its binding profile relative to compounds with known activities.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for these investigations.

Protocol 1: Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for assessing the inhibitory activity of this compound against MAOs, cholinesterases, and sirtuins.

Principle: The inhibitory effect of a compound on enzyme activity is measured by monitoring the rate of the enzymatic reaction in the presence and absence of the compound.[15][16]

dot

Caption: Workflow for a typical enzyme inhibition assay.

Materials:

  • Purified enzyme (e.g., human MAO-B, human AChE, human SIRT2)

  • Specific substrate for the enzyme

  • This compound and comparator compounds

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds in DMSO. Create a serial dilution in assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing either the test compounds, a known inhibitor (positive control), or buffer (negative control).

  • Pre-incubation: Incubate the plate to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence of the product at appropriate time intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 2: Receptor Binding Assay (General Protocol)

This protocol is designed to assess the binding affinity of this compound to sigma receptors.

Principle: A competitive binding assay is used where the test compound competes with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human σ1 receptor)

  • Radiolabeled ligand (e.g., [³H]-(+)-pentazocine)

  • This compound and comparator compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the receptor-containing membranes, the radiolabeled ligand, and varying concentrations of the test compound or a known ligand (positive control).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).

Protocol 3: Cell-Based Assay for Target Engagement

Cell-based assays provide a more physiologically relevant context to assess a compound's activity.[17][18][19][20][21]

Principle: Evaluate the effect of the compound on a specific cellular pathway or phenotype that is modulated by the target of interest.

dot

Caption: General workflow for a cell-based assay.

Example (SIRT2 Target Engagement):

  • Cell Line: Use a human cell line that expresses SIRT2 (e.g., U2OS).

  • Treatment: Treat the cells with varying concentrations of this compound and comparator compounds.

  • Lysis: After incubation, lyse the cells to extract proteins.

  • Western Blot Analysis: Perform a Western blot to measure the acetylation level of a known SIRT2 substrate (e.g., α-tubulin). An increase in acetylation would indicate SIRT2 inhibition.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the compounds on substrate acetylation.

Conclusion and Future Directions

While direct experimental data on the cross-reactivity of this compound is currently lacking, its structural relationship to a plethora of bioactive chromanones provides a strong basis for predicting its potential biological targets. This guide has outlined a logical framework for investigating this cross-reactivity, from identifying likely targets to providing detailed experimental protocols for validation. By systematically applying these methodologies, researchers can elucidate the pharmacological profile of this compound and contribute valuable knowledge to the broader understanding of the structure-activity relationships within the chromanone family. Such studies are essential for the rational design of more selective and potent therapeutic agents.

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A Comparative Guide to the Synthetic Routes of 7-Bromochroman-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromochroman-3-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chroman core with a bromine substituent and a ketone functionality, presents a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a valuable building block for creating libraries of compounds for high-throughput screening. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Multi-step Synthesis from 3-Bromophenol via Claisen Rearrangement and Intramolecular Cyclization

This route is a classic and reliable approach that builds the chroman ring system through a series of well-established organic transformations. The key steps involve the formation of an allyl ether, a thermal sigmatropic rearrangement, and a subsequent intramolecular cyclization.

Causality Behind Experimental Choices

The choice of 3-bromophenol as the starting material is strategic as it directly incorporates the required bromine substituent at the desired position in the final product. The O-allylation is a straightforward and high-yielding reaction to introduce the necessary three-carbon unit for the subsequent Claisen rearrangement. The Claisen rearrangement is a powerful tool for forming a C-C bond at the ortho-position of the phenol, which is essential for the final ring closure. The subsequent epoxidation and intramolecular cyclization provide a reliable method to construct the heterocyclic ring with the desired hydroxyl group at the 3-position, which is then oxidized to the target ketone.

Experimental Protocol

Step 1: O-Allylation of 3-Bromophenol

To a solution of 3-bromophenol (1 equivalent) in acetone, anhydrous potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature. Allyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-bromo-3-(allyloxy)benzene, which can be used in the next step without further purification.

Step 2: Claisen Rearrangement

1-Bromo-3-(allyloxy)benzene (1 equivalent) is dissolved in N,N-dimethylaniline and heated to 180-200°C for 4-6 hours under an inert atmosphere. The progress of the rearrangement is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed successively with 1M HCl, water, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated. The crude product, 2-allyl-5-bromophenol, is purified by column chromatography on silica gel. The regioselectivity of the Claisen rearrangement is generally directed to the ortho position for meta-substituted allyl phenyl ethers with electron-withdrawing groups like bromine.[1][2][3]

Step 3: Epoxidation of 2-Allyl-5-bromophenol

To a solution of 2-allyl-5-bromophenol (1 equivalent) in dichloromethane at 0°C, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude epoxide, 2-(oxiran-2-ylmethyl)-5-bromophenol.

Step 4: Intramolecular Cyclization

The crude epoxide is dissolved in methanol, and a catalytic amount of a base, such as sodium methoxide, is added. The mixture is stirred at room temperature for 2-3 hours. The reaction leads to the intramolecular opening of the epoxide ring by the phenolic hydroxyl group to form 7-bromochroman-3-ol. The solvent is evaporated, and the residue is purified by column chromatography.

Step 5: Oxidation to this compound

To a solution of 7-bromochroman-3-ol (1 equivalent) in dichloromethane, pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel is added, and the mixture is stirred at room temperature for 2-3 hours. The progress of the oxidation is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Data Summary
ParameterRoute 1
Starting Material 3-Bromophenol
Key Reactions O-allylation, Claisen rearrangement, Epoxidation, Intramolecular cyclization, Oxidation
Reagents Allyl bromide, K₂CO₃, N,N-dimethylaniline, m-CPBA, NaOMe, PCC
Overall Yield Moderate
Scalability Good
Safety Concerns Use of high temperatures for Claisen rearrangement, handling of m-CPBA (potential explosive) and PCC (toxic).
Workflow Diagram

Route 1: Synthesis from 3-Bromophenol A 3-Bromophenol B 1-Bromo-3-(allyloxy)benzene A->B Allyl bromide, K₂CO₃ C 2-Allyl-5-bromophenol B->C Claisen Rearrangement (Heat, N,N-dimethylaniline) D 2-(Oxiran-2-ylmethyl)-5-bromophenol C->D m-CPBA E 7-Bromochroman-3-ol D->E Intramolecular Cyclization (NaOMe) F This compound E->F Oxidation (PCC)

Caption: Synthetic pathway for this compound starting from 3-Bromophenol.

Route 2: Synthesis from 3-Bromophenol via Reaction with Epichlorohydrin

This alternative route offers a more convergent approach to the chroman ring system, potentially reducing the number of synthetic steps compared to Route 1. The key transformation is the reaction of the starting phenol with epichlorohydrin, followed by a base-catalyzed cyclization.

Causality Behind Experimental Choices

This route is designed to be more atom-economical. The reaction of 3-bromophenol with epichlorohydrin in the presence of a base directly forms a glycidyl ether intermediate. This intermediate is primed for an intramolecular cyclization, where the phenoxide attacks the epoxide ring to form the six-membered chroman ring and a hydroxyl group at the 3-position. This is then followed by a simple oxidation step. This approach avoids the high-temperature Claisen rearrangement.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-(oxiran-2-ylmethoxy)benzene

To a mixture of 3-bromophenol (1 equivalent) and epichlorohydrin (1.5 equivalents), a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide is added. An aqueous solution of sodium hydroxide (2 equivalents) is then added dropwise at room temperature, and the mixture is stirred vigorously for 12-16 hours. The reaction mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude glycidyl ether.

Step 2: Intramolecular Cyclization to 7-Bromochroman-3-ol

The crude 1-bromo-3-(oxiran-2-ylmethoxy)benzene is dissolved in a suitable solvent such as methanol or tert-butanol. A strong base, for instance, sodium hydride or potassium tert-butoxide (1.2 equivalents), is added portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude 7-bromochroman-3-ol is purified by column chromatography.

Step 3: Oxidation to this compound

The oxidation of 7-bromochroman-3-ol to this compound is carried out using the same procedure as described in Step 5 of Route 1, employing an oxidizing agent such as PCC or Dess-Martin periodinane.

Data Summary
ParameterRoute 2
Starting Material 3-Bromophenol
Key Reactions Glycidyl ether formation, Intramolecular cyclization, Oxidation
Reagents Epichlorohydrin, NaOH, Phase-transfer catalyst, NaH or KOtBu, Oxidizing agent
Overall Yield Potentially higher than Route 1
Scalability Good
Safety Concerns Epichlorohydrin is a carcinogen and toxic. Use of strong bases like NaH requires careful handling.
Workflow Diagram

Route 2: Synthesis via Epichlorohydrin A 3-Bromophenol B 1-Bromo-3-(oxiran-2-ylmethoxy)benzene A->B Epichlorohydrin, NaOH, Phase-transfer catalyst C 7-Bromochroman-3-ol B->C Intramolecular Cyclization (NaH or KOtBu) D This compound C->D Oxidation

Caption: Alternative synthesis of this compound using epichlorohydrin.

Comparison and Conclusion

Both synthetic routes presented here offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is a well-established and robust method. The individual steps are high-yielding and the procedures are well-documented in the chemical literature for analogous systems. However, it is a longer route, and the Claisen rearrangement requires high temperatures, which might not be suitable for all substrates and could be energy-intensive on a larger scale.

Route 2 is a more convergent and potentially more efficient route in terms of step economy. It avoids the harsh conditions of the Claisen rearrangement. However, the use of epichlorohydrin, a known carcinogen, requires stringent safety precautions. The intramolecular cyclization step using a strong base also necessitates careful handling and anhydrous conditions.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and safety considerations. For small-scale laboratory synthesis where the necessary precautions can be taken, Route 2 may offer a quicker path to the target molecule. For larger-scale synthesis or when avoiding hazardous reagents is a priority, the longer but more traditional Route 1 might be preferable.

It is recommended that researchers carefully evaluate the safety data for all reagents and perform a thorough risk assessment before undertaking any of the described synthetic procedures.

References

  • Organic Syntheses Procedure, o-BROMOPHENOL. Available at: [Link]

  • Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. Cambridge: Cambridge University Press; 2024. Available at: [Link]

  • Synthesis of allyl 3-bromophenyl ether - PrepChem.com. Available at: [Link]

  • Claisen rearrangement - Wikipedia. Available at: [Link]

  • Synthesis of 2-Aryl-Substituted Chromans by Intramolecular C-O Bond Formation - Sci-Hub. Available at: [Link]

  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. Cambridge: Cambridge University Press; 2025. Available at: [Link]

  • Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. Cambridge: Cambridge University Press; 2024. Available at: [Link]

  • 3-Bromophenol | C6H5BrO - PubChem. Available at: [Link]

  • Epoxidation of Allylic Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC. Available at: [Link]

  • THE THERMAL[4][4] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO - LOCKSS. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthetic 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic compound is the bedrock of reliable and reproducible results. 7-Bromochroman-3-one, a key heterocyclic intermediate, is no exception. Its purity can significantly influence reaction yields, downstream product profiles, and the interpretation of biological data. This guide provides an in-depth, objective comparison of the primary analytical methodologies for assessing the purity of synthetic this compound, complete with supporting experimental frameworks and data interpretation insights.

The Analytical Imperative: Why Purity Assessment of this compound is Critical

This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields or the formation of unintended byproducts.

  • Misleading Biological Data: In drug discovery pipelines, impurities may exhibit their own biological activity or toxicity, confounding screening results.

  • Compromised Final Product Integrity: For active pharmaceutical ingredients (APIs), stringent purity thresholds are non-negotiable for safety and efficacy.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control.

A Comparative Overview of Core Purity Assessment Techniques

The choice of analytical technique for purity determination depends on the nature of the expected impurities, the required level of sensitivity, and the intended application of the compound. For a brominated organic molecule like this compound, four principal methods stand out: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

Each method offers a unique lens through which to view the sample's composition. Relying on a single technique can lead to an incomplete picture; for instance, HPLC may not detect highly volatile impurities, while GC-MS is unsuitable for non-volatile or thermally labile compounds. A combination of chromatographic and spectroscopic methods provides the most comprehensive and trustworthy assessment.[][2]

Data Summary: Performance Comparison of Analytical Methods
Method Principle Primary Use Case Key Advantages Limitations Typical Purity Range (%)
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantifying non-volatile and thermally stable impurities.High resolution, reproducibility, and wide applicability.[3]May not detect impurities without a UV chromophore; not suitable for volatile compounds.95.0 - 99.9+
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identifying and quantifying volatile and semi-volatile impurities.High sensitivity, excellent for identifying unknown volatile impurities.[4][5]Not suitable for non-volatile or thermally labile compounds.95.0 - 99.9+
qNMR Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information.Absolute purity determination without a specific reference standard; structural confirmation.Provides structural and quantitative data simultaneously; non-destructive.[6]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.90.0 - 99.5
Elemental Analysis Combustion of the sample to determine the mass fractions of C, H, N, S, and O.Verifying the elemental composition against the theoretical formula.Provides fundamental confirmation of the compound's identity and purity.[7][8]Does not distinguish between the target compound and isomers or impurities with the same elemental composition. Purity is inferred, not directly measured.Confirms composition within ±0.4% of theoretical values.[9]

The Analytical Workflow: A Self-Validating Approach

A robust purity assessment strategy follows a logical progression, starting with a high-resolution separation technique and complemented by methods that confirm identity and elemental composition. This multi-pronged approach ensures that the purity value is both accurate and defensible.

cluster_0 Purity Assessment Workflow for this compound cluster_1 Primary Chromatographic Analysis cluster_2 Structural & Elemental Confirmation synthesis Crude Synthetic This compound hplc HPLC-UV Analysis (Primary Purity Assay) synthesis->hplc Primary Screen gcms GC-MS Analysis (Volatile Impurity Profile) synthesis->gcms Parallel Screen qnmr qNMR Analysis (Structural Confirmation & Orthogonal Purity) hplc->qnmr Confirm Identity report Final Purity Report & Certificate of Analysis hplc->report gcms->report ea Elemental Analysis (Elemental Composition Verification) qnmr->ea Confirm Formula qnmr->report ea->report

Caption: High-level workflow for comprehensive purity validation.

In-Depth Protocols and Methodologies

The trustworthiness of any purity claim rests on the quality of the experimental protocol. Here, we provide detailed, step-by-step methodologies for the two most critical techniques: HPLC and GC-MS. The causality behind key experimental choices is explained to provide a deeper understanding of the method's design.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar, non-volatile organic compounds like this compound. A C18 column is chosen for its hydrophobicity, which provides excellent retention and separation for aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable timeframe.[3]

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-31 min: 95% to 30% B

      • 31-40 min: Hold at 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: This wavelength is commonly used for aromatic compounds and provides a good response for the chroman-3-one core.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Rationale: Filtering removes any particulate matter that could clog the column.

  • Analysis and Purity Calculation:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all integrated peaks.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Rationale: GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile organic compounds.[10] This is crucial for detecting residual solvents from the synthesis or volatile byproducts. Electron ionization (EI) is used to fragment the molecules, creating a characteristic mass spectrum that acts as a "fingerprint" for identification.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

    • Capillary column suitable for semi-polar analytes (e.g., DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 20 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

      • Rationale: This temperature program allows for the separation of highly volatile compounds at the beginning and ensures that less volatile components are eluted from the column.

    • Injection Mode: Split (e.g., 50:1 ratio). Rationale: A split injection prevents column overloading and ensures sharp peaks for major components.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40–450. Rationale: This range covers the expected mass of the parent compound and potential fragments/impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Transfer to a GC vial.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to determine the area percentage of all detected peaks.

    • The mass spectrum of each peak is compared against a spectral library (e.g., NIST) to tentatively identify impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful tool for identifying bromine-containing impurities.[11]

Visualizing the HPLC Protocol

A detailed workflow diagram ensures that the protocol is followed consistently, which is key to achieving reproducible results.

cluster_0 Step-by-Step HPLC Purity Analysis Workflow prep_sample 1. Sample Preparation (1 mg/mL in Methanol) filter_sample 2. Syringe Filtration (0.45 µm Filter) prep_sample->filter_sample setup_hplc 3. System Setup & Equilibration (C18 Column, 30% B) filter_sample->setup_hplc Load into Autosampler inject 4. Sample Injection (5 µL) setup_hplc->inject run_gradient 5. Gradient Elution Run (40 min) inject->run_gradient detect 6. UV Detection (254 nm) run_gradient->detect integrate 7. Peak Integration detect->integrate calculate 8. Purity Calculation (% Area) integrate->calculate

Caption: Detailed workflow for the HPLC purity analysis protocol.

Conclusion: An Integrated Strategy for Trustworthy Results

The purity assessment of a synthetic intermediate like this compound is a multifaceted task that demands more than a single analytical measurement. A scientifically sound and defensible purity claim is built upon an orthogonal testing strategy.

  • Primary Assay: For routine quality control, HPLC-UV provides a robust, high-resolution method for quantifying non-volatile impurities.

  • Complementary Analysis: GC-MS is essential for profiling volatile impurities and residual solvents, which are often invisible to HPLC.

  • Definitive Confirmation: For critical applications, such as the development of a pharmaceutical candidate, qNMR offers an orthogonal purity value and confirms the structure, while Elemental Analysis verifies the fundamental elemental composition.

By judiciously combining these techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable science and safer products.

References

  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Environmental Health Perspectives. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]

  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. Available at: [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

  • PubMed Central. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for column chromatography. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • PubMed. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Available at: [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Available at: [Link]

  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Available at: [Link]

  • PubMed. (2012). Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography with fluorescence detection. Available at: [Link]

  • Asian SNP. (n.d.). Validated HPLC method for mitragynine quantification in Kratom extract. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column. Available at: [Link]

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Benchmarking 7-Bromochroman-3-one: A Comparative Analysis Against Known BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology and inflammatory diseases. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and other proteins to recruit transcriptional machinery to chromatin, thereby activating key oncogenes such as MYC.[1][2][3] The development of small molecule inhibitors that disrupt this interaction has shown significant promise. This guide introduces a novel chromanone derivative, 7-Bromochroman-3-one, and provides a comprehensive framework for its evaluation against well-established BRD4 inhibitors.

While direct experimental data on this compound is nascent, its structural motif suggests potential activity against bromodomains. This guide, therefore, serves as a proactive benchmarking protocol. We will compare its hypothetical performance against three widely characterized BRD4 inhibitors: JQ1 , a pioneering thienotriazolodiazepine BET inhibitor[4][5]; OTX-015 (Birabresib) , a clinical-stage BET inhibitor[6][7][8]; and I-BET762 (Molibresib) , another clinically investigated BET inhibitor.[9][10][11]

This document provides detailed experimental methodologies, data interpretation frameworks, and the scientific rationale behind each step, empowering researchers to rigorously assess the potential of this compound as a novel BRD4-targeting therapeutic agent.

Comparative Inhibitor Overview

A successful benchmarking study relies on well-characterized reference compounds. The selected inhibitors represent different scaffolds and have extensive preclinical and clinical data.

  • JQ1: The quintessential tool compound for BET inhibition, JQ1 potently inhibits all BET family members (BRD2, BRD3, BRD4, and BRDT).[4] While its pharmacokinetic properties are not ideal for clinical use, its well-documented biological effects make it an essential benchmark.[4]

  • OTX-015 (Birabresib): An orally bioavailable BET inhibitor that has undergone clinical investigation.[7][8] It demonstrates potent inhibition of BRD2, BRD3, and BRD4.[7]

  • I-BET762 (Molibresib): A potent and specific BET inhibitor that has also been evaluated in clinical trials.[10][11][12] It effectively down-regulates MYC expression in various cancer models.[10]

Biochemical Evaluation: Assessing Direct Target Engagement

The initial step in characterizing a novel inhibitor is to determine its direct binding affinity and selectivity for the target protein. Here, we outline two robust biochemical assays.

AlphaScreen™ Proximity Assay for BRD4 Bromodomain Binding

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a sensitive, bead-based method to quantify the binding of inhibitors to the individual bromodomains of BRD4 (BD1 and BD2).[13][14][15][16] The assay measures the displacement of a biotinylated histone peptide from a GST-tagged BRD4 bromodomain.

Experimental Rationale: This assay provides a quantitative measure of the inhibitor's potency (IC50) in disrupting the interaction between BRD4 and its natural ligand (acetylated histones). Running the assay for both BD1 and BD2 allows for an initial assessment of selectivity within the BRD4 protein.

Experimental Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Bead Addition & Incubation cluster_2 Signal Detection A GST-BRD4(BD1/BD2) + Biotinylated Histone H4 Peptide + Inhibitor B Add Glutathione Acceptor Beads (bind to GST-BRD4) A->B C Add Streptavidin Donor Beads (bind to Biotin-Peptide) B->C D No Inhibitor: Beads in Proximity -> Signal C->D Binding E With Inhibitor: Beads Separate -> No Signal C->E Displacement F Read on EnVision® Reader (680nm excitation, 520-620nm emission) D->F E->F

Caption: AlphaScreen assay workflow for BRD4 inhibitor screening.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and the reference inhibitors (JQ1, OTX-015, I-BET762) in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).

    • Dilute recombinant GST-tagged BRD4(BD1) or BRD4(BD2) and biotinylated tetra-acetylated histone H4 peptide to their optimal concentrations in assay buffer.[14][17]

  • Assay Plate Setup (384-well OptiPlate™):

    • Add 5 µL of the inhibitor dilutions to the appropriate wells.

    • Add 5 µL of the GST-BRD4 bromodomain solution to all wells.

    • Add 5 µL of the biotinylated histone H4 peptide solution to all wells.

    • Incubate at room temperature for 30 minutes.[17]

  • Bead Addition:

    • In subdued light, add 5 µL of Glutathione Acceptor beads diluted in assay buffer to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Streptavidin Donor beads diluted in assay buffer to all wells.[18]

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an EnVision® or similar plate reader capable of AlphaScreen detection.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[19][20][21]

Experimental Rationale: Unlike displacement assays, ITC provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[19][22] This level of detail is invaluable for understanding the driving forces behind inhibitor binding and for lead optimization.

Experimental Workflow Diagram:

G cluster_0 ITC Setup cluster_1 Titration cluster_2 Data Acquisition & Analysis A Fill Syringe with Inhibitor (e.g., this compound) C Inject Small Aliquots of Inhibitor into Sample Cell A->C B Fill Sample Cell with BRD4 Bromodomain Protein B->C D Measure Heat Change After Each Injection E Plot Heat Change vs. Molar Ratio D->E F Fit Data to a Binding Model to Determine Kd, ΔH, ΔS, and n E->F

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified BRD4 bromodomain protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve the inhibitors in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the BRD4 protein solution into the sample cell of the calorimeter.

    • Load the concentrated inhibitor solution into the injection syringe.

    • Perform a series of small (e.g., 2 µL) injections of the inhibitor into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters.

Table 1: Hypothetical Biochemical Performance Data

CompoundBRD4(BD1) IC50 (nM) (AlphaScreen)BRD4(BD2) IC50 (nM) (AlphaScreen)BRD4(BD1) Kd (nM) (ITC)
This compound TBDTBDTBD
JQ1773350
OTX-01511292110
I-BET762253530

Data for JQ1, OTX-015, and I-BET762 are representative values from public sources.[1][6][23]

Cellular Evaluation: Assessing Pharmacological Effects

Demonstrating activity in a cellular context is a critical step in inhibitor validation. This involves assessing the compound's ability to engage its target in cells and elicit a downstream biological response.

c-Myc Expression Assay in MV4-11 Cells

The human acute myeloid leukemia (AML) cell line MV4-11 is highly dependent on BRD4 for the expression of the MYC oncogene.[14][24] Inhibition of BRD4 leads to a rapid downregulation of MYC transcription and protein levels.

Experimental Rationale: This assay directly measures the on-target effect of the inhibitor in a cancer cell line known to be sensitive to BRD4 inhibition. A reduction in c-Myc protein levels provides strong evidence of cellular target engagement.[25][26][27]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in appropriate media.

    • Treat the cells with a dose-response range of this compound and the reference inhibitors for 6-24 hours.

  • Western Blot Analysis:

    • Harvest the cells and prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against c-Myc, BRD4, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • qRT-PCR Analysis (Optional):

    • To determine if the effect is at the transcriptional level, extract total RNA from treated cells.

    • Perform reverse transcription followed by quantitative PCR using primers specific for MYC and a housekeeping gene.

Cell Proliferation/Viability Assay

The ultimate goal of an anticancer agent is to inhibit tumor cell growth. A cell proliferation assay quantifies the effect of the inhibitors on the viability and growth of cancer cells over time.

Experimental Rationale: This assay provides a key functional readout of the inhibitor's anticancer activity. The GI50 (concentration for 50% growth inhibition) is a standard metric for comparing the potency of different compounds.

Detailed Protocol:

  • Cell Seeding:

    • Seed MV4-11 cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and the reference inhibitors.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.

    • Measure luminescence or absorbance according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot cell viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.

Table 2: Hypothetical Cellular Performance Data in MV4-11 Cells

Compoundc-Myc Downregulation (EC50, nM)Cell Proliferation (GI50, nM)
This compound TBDTBD
JQ1~150~200
OTX-015~100~150
I-BET762~80~120

Data for JQ1, OTX-015, and I-BET762 are representative values from public sources.[6][10][14]

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial characterization and benchmarking of this compound, a novel compound with a potential role in BRD4 inhibition. By systematically evaluating its biochemical and cellular activities against well-established inhibitors like JQ1, OTX-015, and I-BET762, researchers can generate a comprehensive data package to assess its therapeutic potential.

Positive results from these assays would warrant further investigation, including selectivity profiling against the broader BET family and other bromodomain-containing proteins, pharmacokinetic studies, and in vivo efficacy testing in xenograft models.[28][29] The methodologies described herein represent the foundational steps in the rigorous, data-driven evaluation of a promising new chemical entity in the exciting field of epigenetic therapy.

References

  • Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays. PubMed. [Link]

  • JQ1. Wikipedia. [Link]

  • A bead-based proximity assay for BRD4 ligand discovery. PMC - NIH. [Link]

  • BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. NIH. [Link]

  • JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms. PubMed. [Link]

  • (-)-JQ1 BRD4 27335. BPS Bioscience. [Link]

  • The Bromodomain BET Inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma. AACR Journals. [Link]

  • The BRD4 Inhibitor I-BET-762 Reduces HO-1 Expression in Macrophages and the Pancreas of Mice. PubMed. [Link]

  • Screening for Inhibitors of BRD4 Bromodomain Using a Homogeneous Proximity Assay. Agilent Technologies. [Link]

  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. NIH. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PMC - NIH. [Link]

  • Computational discovery of BRD4 inhibitors for neuroblastoma therapy using pharmacophore screening and molecular simulations. PubMed Central. [Link]

  • Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. NIH. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [Link]

  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]

  • The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. ACS Publications. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit, 32514. Amsbio. [Link]

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Publications. [Link]

  • BRD4 Assay Service (AlphaScreen). Reaction Biology. [Link]

  • BRD4 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Reduction of c-Myc expression via BRD4 inhibition involves p21. ResearchGate. [Link]

  • Bay-299 inhibits the growth of MV4-11 and NB4 cells. ResearchGate. [Link]

  • What are BRD4 inhibitors and how do you quickly get the latest development progress? Synapse - PatSnap. [Link]

  • BRD4-2 Bromodomain Assay Service (AlphaScreen). Reaction Biology. [Link]

  • BRD4 (BD2) Inhibitor Screening Assay Kit, AMS.32524. Amsbio. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. ResearchGate. [Link]

  • A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells. Pathology and Oncology Research. [Link]

  • Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon. MDPI. [Link]

  • BET bromodomain inhibition as a therapeutic strategy to target c-Myc. PubMed Central. [Link]

  • Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma. PMC - NIH. [Link]

  • BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. PMC - NIH. [Link]

  • The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer. PMC - PubMed Central. [Link]

  • Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism. eLife. [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. [Link]

  • Isothermal titration calorimetry: controlling binding forces in lead optimization. PubMed. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 7-Bromochroman-3-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Bromochroman-3-one analogs, a promising scaffold in medicinal chemistry. By integrating established principles from related chromanone frameworks and predictive insights, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide the design of novel therapeutic agents.

The Chromanone Scaffold: A Privileged Structure in Drug Discovery

The chromanone core, a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring, is a prevalent motif in a vast array of natural products and synthetic bioactive molecules.[1] This structural framework has demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The versatility of the chromanone scaffold stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.

The introduction of a bromine atom at the 7-position of the chroman-3-one backbone is anticipated to significantly modulate the molecule's electronic and lipophilic character. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can contribute to enhanced binding affinity and selectivity for target proteins. Furthermore, the metabolic stability of the molecule can be influenced by the presence of the bromo substituent.

Synthesis of the this compound Core and Its Analogs

The synthesis of the this compound scaffold is a multi-step process that can be adapted to introduce a variety of substituents for SAR studies. A plausible synthetic strategy is outlined below, drawing upon established methodologies for chromanone synthesis.

G A 4-Bromophenol C 4-bromophenyl acrylate A->C Acylation B Acryloyl chloride B->C E 1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one C->E AlCl3 D Fries Rearrangement D->E G This compound E->G Base F Intramolecular Michael Addition F->G H Analogs (R-substitution) G->H Further derivatization

Caption: Proposed synthetic workflow for this compound and its analogs.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation of 4-Bromophenol. To a solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane), acryloyl chloride is added dropwise at 0°C in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion.

Step 2: Fries Rearrangement. The resulting 4-bromophenyl acrylate is subjected to a Fries rearrangement using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step promotes the migration of the acyl group to the ortho position of the phenolic hydroxyl group, yielding 1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one.

Step 3: Intramolecular Michael Addition. The intermediate from the previous step undergoes an intramolecular Michael addition upon treatment with a base (e.g., sodium ethoxide in ethanol). This cyclization reaction forms the dihydropyranone ring, affording the desired this compound.

Step 4: Synthesis of Analogs. Further derivatization at various positions of the this compound core can be achieved through standard organic transformations to generate a library of analogs for SAR studies.

Structure-Activity Relationship (SAR) of this compound Analogs

While direct SAR studies on this compound analogs are limited in the current literature, we can extrapolate key relationships from studies on structurally similar chroman-4-ones and other related heterocyclic systems. The following analysis provides a predictive framework for designing potent and selective analogs.

SAR cluster_0 This compound Core cluster_1 Key Positions for Modification Core R1 Position 2 (R1) - Steric bulk - Chirality Core->R1 Modulates target binding and selectivity R2 Position 4 (R2) - Aromatic/heteroaromatic rings - H-bond donors/acceptors Core->R2 Influences potency and pharmacokinetic properties R3 Position 6 & 8 (R3) - Electron-donating/withdrawing groups Core->R3 Fine-tunes electronic properties and metabolic stability

Caption: Key structural features influencing the SAR of this compound analogs.

Substitutions at the C2-Position

The C2-position of the chromanone ring is a critical site for introducing diversity. Based on studies of related chroman-4-ones, the nature of the substituent at this position can significantly impact biological activity.

  • Alkyl Chains: Introduction of small to medium-sized alkyl chains (e.g., methyl, ethyl, propyl) can enhance lipophilicity, potentially improving membrane permeability.

  • Aromatic and Heteroaromatic Rings: Phenyl or other aromatic/heteroaromatic rings at the C2-position can engage in π-π stacking interactions with aromatic residues in the target's binding pocket, leading to increased potency.

  • Chirality: The C2-position is a stereocenter. It is highly probable that the two enantiomers will exhibit different biological activities and potencies. Chiral separation and individual testing of enantiomers are crucial for optimizing activity.

Modifications at the C4-Position

The C4-position, adjacent to the ketone, offers another avenue for structural modification.

  • Hydroxylation and Esterification: Introduction of a hydroxyl group can provide a hydrogen bond donor, while esterification can modulate prodrug properties.

  • Alkylation: Small alkyl groups at this position may influence the conformation of the dihydropyranone ring.

Substitutions on the Benzene Ring (C5, C6, and C8 Positions)

In addition to the fixed 7-bromo substituent, modifications at other positions on the aromatic ring can fine-tune the electronic properties and metabolic stability of the analogs.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as nitro or cyano groups at the C6 or C8 positions can enhance the electrophilicity of the aromatic ring and potentially influence halogen bonding interactions.

  • Electron-Donating Groups (EDGs): EDGs like methoxy or amino groups can increase the electron density of the ring system, which may be favorable for certain biological targets.

Comparative Analysis of Hypothetical this compound Analogs

The following table presents a comparative analysis of hypothetical this compound analogs and their predicted biological activities based on the SAR principles discussed above. This serves as a guide for prioritizing synthetic targets.

Compound IDR1 (at C2)R2 (at C4)Other SubstituentsPredicted Biological ActivityRationale
7BC-01 HHNoneBaselineParent compound for comparison.
7BC-02 MethylHNoneModerate anticancer activityIncreased lipophilicity may enhance cell permeability.
7BC-03 PhenylHNoneHigh anticancer activityPotential for π-π stacking interactions in the target binding site.
7BC-04 (R)-MethylHNonePotentially higher activity than racemateEnantiomeric specificity is common for bioactive molecules.
7BC-05 PhenylH6-NitroEnhanced potencyElectron-withdrawing group may strengthen target interactions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the anticancer activity of the synthesized this compound analogs.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation:

  • The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are made in the cell culture medium.

3. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

4. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Control wells receive medium with DMSO at the same concentration as the treated wells.

5. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

6. MTT Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

7. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

8. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

9. Data Analysis:

  • The percentage of cell viability is calculated relative to the control.

  • The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting cell viability against compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While experimental data on this specific class of compounds is currently scarce, the principles of structure-activity relationships derived from related chromanones provide a solid foundation for rational drug design. The predictive SAR analysis presented in this guide suggests that modifications at the C2, C4, and the aromatic ring positions can significantly influence biological activity.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to validate these predictions and uncover novel therapeutic leads. Elucidation of the mechanism of action and identification of the specific molecular targets of the most potent compounds will be crucial for their further development as clinical candidates.

References

  • Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 55(21), 966-976. [Link]

  • Chavan, R. D., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100258. [Link]

  • Kumar, A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Drug Discovery Technologies, 17(4), 438-456. [Link]

  • Patel, R. V., et al. (2016). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3568. [Link]

  • Sashidhara, K. V., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1909. [Link]

  • Zwergel, C., et al. (2012). Synthesis and antitumor activity of novel 3-(substituted amino)chromone derivatives. Bioorganic & Medicinal Chemistry, 20(13), 4075-4083. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. [Link]

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A Prospective Analysis of 7-Bromochroman-3-one: An Investigative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromanone scaffold is a well-established "privileged structure," recognized for its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic addition of substituents to the chromanone ring system can significantly modulate its biological effects, making the exploration of novel analogs a compelling avenue for drug discovery.[5][6]

This guide focuses on 7-Bromochroman-3-one, a specific derivative for which direct efficacy data is not yet publicly available. Drawing upon established structure-activity relationships (SAR) for related halogenated chromanones, we present a prospective analysis of its potential therapeutic efficacy.[7][8][9] We hypothesize that the presence of a bromine atom at the 7-position, a feature known to enhance potency in other chromanone series, may confer significant biological activity, particularly as an anticancer agent through the potential inhibition of Sirtuin 2 (SIRT2), a key enzyme implicated in cell cycle regulation and tumorigenesis.[8][10][11]

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the requisite in vitro and in vivo experimental workflows necessary to systematically evaluate the therapeutic potential of this compound. We will delineate the scientific rationale behind each experimental choice, provide detailed protocols, and offer a framework for interpreting the potential data, thereby bridging the gap from theoretical promise to empirical validation.

Part 1: Proposed In Vitro Efficacy Evaluation

The initial phase of assessing a novel compound's therapeutic potential lies in a robust in vitro screening cascade. This allows for the determination of its biological activity at the cellular and molecular level in a controlled environment.

Assessment of Cytotoxicity in Cancer Cell Lines

A primary indicator of anticancer potential is the ability of a compound to induce cell death in cancerous cells. We propose a comprehensive cytotoxicity screening using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media until they reach 80-90% confluency.[10][12]

  • Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), DU-145 (Prostate)[5]
Compound Concentrations 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time 48 and 72 hours
Controls Vehicle (DMSO), Positive (Doxorubicin)
Primary Endpoint IC₅₀ Value
Table 1: Proposed Experimental Design for In Vitro Cytotoxicity Screening.
Elucidation of the Mechanism of Action: SIRT2 Inhibition

Based on studies of analogous chroman-4-one structures, SIRT2 is a plausible molecular target.[8][10][11][13][14] SIRT2, a NAD⁺-dependent deacetylase, plays a crucial role in cell cycle regulation through the deacetylation of α-tubulin.[8] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[11]

Experimental Protocol: In Vitro SIRT2 Inhibitory Assay

  • Reagents: Recombinant human SIRT2 enzyme, fluorogenic substrate (e.g., a peptide containing an acetylated lysine), NAD⁺, and a developer solution.

  • Assay Preparation: In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the deacetylation reaction by adding NAD⁺. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition of SIRT2 activity for each concentration of the compound and determine the IC₅₀ value.

In_Vitro_Workflow cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action cluster_2 Downstream Cellular Effects cell_culture Culture Cancer Cell Lines (MCF-7, A549, etc.) seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (0.1-100 µM) seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay western_blot Western Blot for Acetylated α-tubulin treatment->western_blot ic50_calc_1 Calculate IC50 Values mtt_assay->ic50_calc_1 sirt2_assay SIRT2 Enzymatic Assay ic50_calc_1->sirt2_assay If active (IC50 < 10 µM) ic50_calc_2 Determine SIRT2 IC50 sirt2_assay->ic50_calc_2 flow_cytometry Cell Cycle Analysis (Flow Cytometry) western_blot->flow_cytometry annexin_v Apoptosis Assay (Annexin V Staining) [2] western_blot->annexin_v ic50_calc_2->western_blot Confirm target engagement

Figure 1: Proposed workflow for the in vitro evaluation of this compound.

Part 2: Transitioning from Bench to In Vivo Models

A promising in vitro profile is the first step. However, the physiological complexity of a living organism presents numerous challenges, including absorption, distribution, metabolism, and excretion (ADME). Therefore, a carefully designed in vivo study is paramount to assess the true therapeutic potential of this compound.

In Vivo Efficacy Assessment in a Xenograft Model

The subcutaneous xenograft model, where human tumor cells are implanted into immunocompromised mice, remains a cornerstone of preclinical anticancer drug evaluation.[2][15][16][17][18]

Experimental Protocol: Subcutaneous A549 Lung Cancer Xenograft Model

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

  • Cell Preparation and Implantation: Culture A549 cells as previously described. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

  • Treatment Regimen:

    • Group 1: Vehicle control (e.g., a solution of saline, ethanol, and Cremophor).

    • Group 2: this compound (e.g., 25 mg/kg, administered intraperitoneally, daily).

    • Group 3: Positive control (e.g., Cisplatin).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[16]

    • Record the body weight of each mouse at each measurement time point as an indicator of toxicity.

    • Monitor the overall health of the animals daily.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³), or if significant toxicity is observed. Excise tumors for weighing and further analysis (e.g., histology, Western blot for acetylated α-tubulin).

Parameter Description
Animal Model Athymic Nude Mice (Female, 6-8 weeks old)
Tumor Model Subcutaneous A549 Human Lung Carcinoma Xenograft
Treatment Groups 1. Vehicle Control2. This compound (Dose TBD by MTD study)3. Positive Control (e.g., Cisplatin)
Dosing Route & Schedule Intraperitoneal (IP), once daily for 21 days
Primary Endpoints Tumor Growth Inhibition (TGI), Final Tumor Volume, Body Weight Changes
Secondary Endpoints Acetylated α-tubulin levels in tumor tissue (target engagement)
Table 2: Proposed Experimental Design for In Vivo Efficacy Study.
Pharmacokinetic (PK) Considerations

The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic profile. Brominated heterocyclic compounds can be susceptible to rapid metabolism, which may affect their bioavailability and half-life.[19][20] A preliminary PK study in rodents would be essential to determine key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and half-life (T₁/₂), which will inform the optimal dosing regimen for the efficacy study.[19]

In_Vivo_Workflow cluster_pk Pharmacokinetic (PK) Study cluster_efficacy Xenograft Efficacy Study pk_dosing Single Dose Administration (IV and PO) blood_sampling Serial Blood Sampling pk_dosing->blood_sampling lcms_analysis LC-MS/MS Analysis of Plasma blood_sampling->lcms_analysis pk_parameters Determine Cmax, Tmax, T1/2, Bioavailability lcms_analysis->pk_parameters treatment_phase Treat with Compound, Vehicle, or Positive Control pk_parameters->treatment_phase Inform Dosing Regimen cell_implant Implant A549 Cells in Nude Mice tumor_growth Monitor Tumor Growth cell_implant->tumor_growth randomization Randomize into Groups tumor_growth->randomization randomization->treatment_phase monitoring Measure Tumor Volume & Body Weight treatment_phase->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint

Figure 2: Proposed workflow for the in vivo evaluation of this compound.

Part 3: Comparative Outlook and Future Directions

While this guide outlines a prospective evaluation of this compound, it is crucial to consider its profile within the broader context of chromanone-based inhibitors. Structure-activity relationship studies have shown that the nature and position of halogen substituents significantly impact activity.[5] For instance, some studies have indicated that bromination at certain positions can enhance inhibitory potency against specific targets.[9][11]

Upon acquiring data for this compound, a direct comparison with published data for other chromanone analogs, such as 3-amino-7-bromochroman-4-one or other SIRT2 inhibitors, will be essential.[3][10] This comparative analysis will illuminate the specific contribution of the 3-keto group in conjunction with the 7-bromo substituent to the overall biological activity and selectivity.

References

  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-60. [Link]

  • Anonymous. (n.d.). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. PubMed. [Link]

  • Juszczak, M., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

  • Schaefer, K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Lill, Y. U., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Lill, Y. U., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to the Analytical Landscape of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Chromatographic and Spectroscopic Techniques for Quality Control and Structural Elucidation

Introduction: The Analytical Imperative for a Niche Intermediate

In the intricate world of medicinal chemistry and drug development, the purity and structural integrity of synthetic intermediates are paramount. 7-Bromochroman-3-one, a halogenated derivative of the chromanone scaffold, represents a key building block in the synthesis of more complex bioactive molecules.[1] The chromanone core is a privileged structure, forming the backbone of numerous compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] The introduction of a bromine atom at the 7-position significantly influences the molecule's electronic properties and provides a reactive handle for further synthetic transformations, making its precise characterization non-negotiable.

This guide provides a comparative analysis of the principal analytical techniques for the characterization of this compound. As a specialized intermediate, publicly available, direct experimental data is limited. Therefore, this document synthesizes field-proven insights with established chemical principles, drawing on data from analogous structures—such as its common precursor 7-bromochroman-4-one and the isomeric 3-bromochroman-4-one—to construct a robust analytical framework.[3][4] We will explore the causality behind methodological choices, offering a logical workflow for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this critical synthetic intermediate.

Chapter 1: Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are the cornerstone of purity analysis, designed to separate the target analyte from starting materials, by-products, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the analyte's physicochemical properties and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the preeminent technique for the purity assay of non-volatile, thermally sensitive organic molecules like this compound. Its strength lies in its versatility and the high resolution achievable with modern column chemistries, making it ideal for quantifying the analyte and related impurities in a quality control setting.[5]

Causality of Method Design: A reversed-phase (RP-HPLC) method is the logical starting point. The C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol) is used for elution.[6] The chromanone structure, with its aromatic ring and ketone, possesses a sufficient chromophore for sensitive detection using a UV detector, typically in the 254 nm range where aromatic systems absorb strongly. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to sharpen peak shape by ensuring any acidic or basic functional groups remain in a single protonation state.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification

GC-MS offers unparalleled sensitivity and specificity, making it an excellent tool for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, which is invaluable for identifying unknown peaks corresponding to process-related impurities or degradation products.[7]

Causality of Method Design: The primary consideration for GC analysis is the thermal stability and volatility of the analyte. While chromanones are generally stable, high temperatures in the GC inlet and column can potentially cause degradation, a factor that must be evaluated during method development. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used, which separates compounds based on their boiling points and polarity.[8] The mass spectrometer, operating in electron ionization (EI) mode, fragments the analyte in a reproducible manner, creating a characteristic mass spectrum or "fingerprint" that can be compared against spectral libraries for identification.[7]

Comparative Summary: HPLC vs. GC-MS

The selection between HPLC and GC-MS is a critical decision based on the analytical goal. For routine purity checks and quantification, HPLC is generally more robust and straightforward. For identifying unknown volatile impurities or when higher sensitivity is required, GC-MS is the superior choice.[9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Primary Use Case Quantitative purity analysis, assay.[6]Identification of unknown volatile impurities, trace analysis.[10]
Detection UV-Vis, PDA (Photodiode Array), MS.Mass Spectrometry (MS).
Structural Info Limited (unless coupled with MS).High (from mass fragmentation patterns).[7]
Sensitivity Good to excellent (µg/mL to ng/mL).Excellent (ng/mL to pg/mL).[8]
Key Advantage Wide applicability, robust for QC.High specificity and structural elucidation capability.

Chapter 2: Spectroscopic Techniques for Structural Confirmation

While chromatography excels at separation, spectroscopy provides definitive structural information. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, we would expect to see distinct signals for the aromatic protons (with splitting patterns influenced by the bromine atom) and the aliphatic protons on the heterocyclic ring.[4] The protons adjacent to the carbonyl group (C4) and the oxygen atom (C2) would appear at characteristic downfield shifts.[11]

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. The carbonyl carbon (C3) would exhibit a characteristic signal at a very low field (typically >180 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their specific shifts influenced by the bromine and oxygen substituents.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[12] For this compound, the FTIR spectrum serves as a quick fingerprint for identity confirmation against a reference standard.

Key Expected Vibrational Frequencies:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1670-1760 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[13]

  • Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.

  • C-O-C Stretch (Ether): A strong band is expected in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption is expected in the 500-600 cm⁻¹ region.[14]

Comparative Summary: NMR vs. FTIR
FeatureNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Principle Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Information Detailed molecular structure, connectivity, and stereochemistry.[15]Presence of functional groups.[12]
Primary Use Case Unambiguous structural elucidation and confirmation.Rapid identity confirmation, functional group analysis.
Sample Amount Milligram quantities.Microgram to milligram quantities.
Analysis Time Minutes to hours.Minutes.
Key Advantage Provides complete structural information.Fast, simple, and requires minimal sample preparation.

Chapter 3: An Integrated Analytical Workflow

A robust quality assessment of a new batch of this compound requires an integrated approach, leveraging the strengths of each technique in a logical sequence. This ensures both the identity and purity of the material are confirmed with a high degree of confidence.

G Integrated Analytical Workflow for this compound cluster_0 start New Batch of This compound ftir FTIR Spectroscopy start->ftir Step 1: Identity nmr ¹H and ¹³C NMR ftir->nmr Step 2: Structure hplc HPLC-UV/PDA Purity Assay nmr->hplc Step 3: Purity gcms GC-MS Impurity Profile (Optional) hplc->gcms Identify Unknown Volatile Impurities pass Material Passes QC hplc->pass Purity ≥ 98% & No unknown impurities > 0.1% fail Material Fails QC (Investigate/Reprocess) hplc->fail Purity < 98% or Out-of-Spec Impurities gcms->fail

Caption: Integrated workflow for quality control analysis.

This workflow begins with rapid identity confirmation (FTIR), proceeds to definitive structural elucidation (NMR), and concludes with quantitative purity assessment (HPLC). GC-MS is employed as a supplementary technique to investigate any unknown impurities detected during the HPLC analysis.

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound, based on established methods for analogous compounds.[6][9]

Protocol 1: HPLC Purity Method

G prep Sample Prep (1 mg/mL in Acetonitrile) inject Inject 5 µL prep->inject separation C18 Column (4.6 x 150 mm, 5 µm) inject->separation elution Isocratic Elution ACN:H₂O (60:40) with 0.1% Formic Acid Flow: 1.0 mL/min separation->elution detect UV Detection at 254 nm elution->detect analyze Data Analysis (Area % Purity) detect->analyze

Caption: HPLC experimental workflow.

  • System: HPLC with UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Elution: Isocratic, 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • System Suitability: A solution of a related compound (e.g., 7-bromochroman-4-one) should be co-injected to ensure baseline resolution, demonstrating method specificity.

  • Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area.

Protocol 2: GC-MS Impurity Identification

G prep Sample Prep (1 mg/mL in Dichloromethane) inject Inject 1 µL (Split 20:1) prep->inject separation DB-5ms Column (30 m x 0.25 mm, 0.25 µm) inject->separation oven Oven Program 100°C (1 min) to 280°C at 15°C/min separation->oven ms Mass Spectrometer (EI, Scan 40-450 amu) oven->ms analyze Data Analysis (Library Search) ms->analyze

Caption: GC-MS experimental workflow.

  • System: GC coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection: 1 µL, Split ratio 20:1.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40–450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1.0 mg/mL.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: NMR Structural Confirmation
  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[16]

Protocol 4: FTIR Identity Test
  • System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

  • Analysis: Compare the resulting spectrum to a reference spectrum of a known pure standard. The positions and relative intensities of the major absorption bands should match.

Conclusion

The analysis of this compound requires a multi-technique approach to ensure comprehensive characterization. No single method can simultaneously confirm structure and accurately quantify purity in the presence of all potential impurities.

  • For routine quality control , a validated HPLC-UV method is the most efficient, robust, and cost-effective choice for determining purity and assay.[6]

  • For unambiguous structural confirmation of a newly synthesized batch or for troubleshooting an unexpected result, NMR spectroscopy is essential.

  • FTIR serves as a rapid and indispensable tool for incoming material identification against a known standard.

  • GC-MS is a powerful problem-solving tool, best reserved for the identification of unknown volatile or semi-volatile impurities that may be discovered during routine HPLC analysis.[9]

By selecting the appropriate technique based on the analytical objective and following a logical, integrated workflow, researchers and drug developers can ensure the quality and integrity of this compound, thereby building a solid foundation for subsequent stages of discovery and development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts and waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromochroman-3-one, a halogenated organic compound frequently used as an intermediate in pharmaceutical and materials science research. Adherence to these procedures is essential not only for regulatory compliance but for ensuring the safety of laboratory personnel and protecting the environment.

This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step. By understanding the "why," we empower ourselves to make safer and more informed decisions in all aspects of chemical handling.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal can occur, a thorough understanding of the compound's inherent risks is paramount. This compound, as a brominated organic molecule, falls under specific hazard classifications that dictate its entire disposal pathway.

The primary hazards, based on data from similar brominated compounds, are summarized below.[1][2] The causality is clear: the presence of the bromine atom and the chromanone core structure contribute to its reactivity and potential biological effects.

Hazard ClassificationDescriptionRationale & Implication for Disposal
Skin Irritant Causes skin irritation upon contact.[1][3]Prolonged contact can lead to inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure during handling and disposal.
Serious Eye Irritant/Damage Can cause serious and potentially lasting damage to the eyes.[1][3][4]Direct contact with solids or solutions can be severely damaging. Chemical splash goggles are mandatory to protect against accidental splashes during waste consolidation.
Respiratory Irritant May cause irritation to the respiratory tract if dust or vapors are inhaled.[1][3]All handling, including the transfer to a waste container, must be performed within a certified chemical fume hood to prevent inhalation.[3][5][6]
Harmful if Swallowed Ingestion can lead to adverse health effects.[1]This reinforces the need for strict hygiene protocols; never eat, drink, or smoke in the laboratory.[4]
Aquatic Toxicity Brominated organic compounds are often toxic to aquatic life.[4]This is a critical factor for disposal. This compound must never be disposed of down the drain, as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[4][6]
Regulatory Classification Halogenated Organic Waste .[7]This is the most important classification for disposal. The U.S. Environmental Protection Agency (EPA) has specific regulations for halogenated organic compounds due to their persistence and potential to form dioxins if not incinerated properly.[8][9][10] This classification mandates segregation from all other waste streams.[7]

Personnel Protection & Engineering Controls: Your First Line of Defense

Proper disposal begins with protecting yourself. The use of appropriate Personal Protective Equipment (PPE) and engineering controls is not optional.

Control TypeSpecificationPurpose
Engineering Control Certified Chemical Fume HoodTo contain and exhaust vapors and fine particulates, preventing respiratory exposure.[3][5] All transfers of this compound waste must be conducted inside a fume hood.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 rated)To provide full protection against splashes from any direction.[1][6]
Hand Protection Nitrile Rubber GlovesTo provide a chemical-resistant barrier against skin contact.[6][11] Gloves must be inspected before use and removed properly to avoid contaminating skin.[6]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Footwear Closed-toe ShoesTo protect feet from spills.

Step-by-Step Disposal Protocol: A Self-Validating System

Follow these steps methodically to ensure a safe and compliant disposal process. This protocol is designed as a self-validating system; correct execution of each step ensures the integrity of the entire process.

Step 1: Waste Segregation

This is the most critical step. Immediately upon generation, this compound waste must be classified and segregated as Halogenated Organic Waste .[7]

  • Action: Designate a specific, dedicated waste container for halogenated organic compounds.

  • Causality: Halogenated waste streams are subject to specific EPA land disposal restrictions and typically require high-temperature incineration.[8][9] Mixing them with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory complexity. Never mix halogenated waste with aqueous, acidic, or basic waste streams.[7]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, free of cracks or leaks.

  • Causality: A secure, properly sealed container prevents the release of vapors and protects against spills.[6] The container must be kept closed at all times, except when actively adding waste.[4][5]

Step 3: Labeling

Proper labeling is a key requirement of the OSHA Hazard Communication Standard and EPA regulations.[12]

  • Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste. Fill out the label completely and legibly, including:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (and any other components, including solvents, with percentages)

    • The specific hazard characteristics (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date the first waste is added)

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also a legal requirement for tracking and proper disposal by your institution's Environmental Health & Safety (EHS) department or licensed waste contractor.

Step 4: Temporary On-Site Storage

Waste must be stored safely in the laboratory pending pickup.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be under the control of the laboratory personnel and situated at or near the point of generation. The container must be placed within a secondary containment bin or tray.

  • Causality: Secondary containment provides a crucial safeguard, ensuring that any potential leaks from the primary container are captured and do not result in a wider spill.[13] Storing waste in a designated, low-traffic area minimizes the risk of accidental tipping or breakage.

Step 5: Arranging Final Disposal

Final disposal is not a "do-it-yourself" task. It must be handled by trained professionals.

  • Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your EHS department or a contracted hazardous waste disposal company.

  • Causality: Licensed waste disposal companies are equipped to transport and dispose of hazardous materials in accordance with all federal and state regulations, typically via high-temperature incineration for halogenated organics.[4][8][14] This ensures the complete destruction of the compound in an environmentally sound manner.

Emergency Procedures for Spills & Exposure

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.[14][15]

Small Spill (Contained within the fume hood)
  • Ensure your PPE is intact. Alert others in the immediate area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated organic waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Report the incident to your supervisor or lab manager.

Large Spill (Outside of a fume hood)
  • EVACUATE the area immediately. Do not attempt to clean it up yourself.

  • Alert all personnel in the vicinity and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

  • Close the laboratory doors to contain the spill.

  • Call your institution's emergency number or 911 from a safe location. Provide the chemical name and any other relevant details.

  • Prevent re-entry into the contaminated area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste, reinforcing the key decision points in the process.

G Start Waste Generation (this compound) Classification 1. Classify Waste Is it a Halogenated Organic? Start->Classification Segregate 2. Segregate Waste Place in dedicated HALOGENATED organic waste container. Classification->Segregate Yes NonHal Place in NON-HALOGENATED organic waste container. Classification->NonHal No Container 3. Containerize & Label - Use compatible, sealed container. - Affix completed 'Hazardous Waste' label. Segregate->Container Store 4. Temporary Storage - In satellite accumulation area. - Use secondary containment. Container->Store Disposal 5. Final Disposal Contact EHS or licensed waste vendor for pickup. Store->Disposal End Compliant Disposal Disposal->End

Caption: Workflow for the compliant disposal of this compound.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromochroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 7-Bromochroman-3-one. As direct safety data for this specific compound is limited, this document synthesizes information from structurally analogous compounds, such as other brominated chromanones and naphthalenones, to establish a robust and cautious safety framework. This approach ensures that researchers, scientists, and drug development professionals can manage this chemical with the highest degree of safety, grounded in established chemical principles.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled, particularly in powdered form or as an aerosol.[1][2]

  • Acute Toxicity: May be harmful if swallowed.[2][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are the first line of defense against chemical exposure. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[3]

Data Presentation: Required PPE for Handling this compound
Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Nitrile or Neoprene Gloves[4][5]Safety Goggles (EN 166)[2][6]Full-length Lab CoatRequired if outside a fume hood or if dust is generated. Use NIOSH/MSHA approved respirator.[2]
Solution Preparation & Transfer Nitrile or Neoprene Gloves[4][5]Safety Goggles & Face Shield[4]Chemical-resistant Apron over Lab Coat[7]Not required if performed in a fume hood with proper airflow.
Reaction Monitoring & Workup Nitrile or Neoprene Gloves[4][5]Safety Goggles & Face Shield[4]Chemical-resistant Apron over Lab Coat[7]Not required if performed in a fume hood.
Spill Cleanup & Decontamination Heavy-duty Nitrile or Rubber Gloves[6]Safety Goggles & Face Shield[4]Chemical-resistant Suit or Apron[6][7]Air-purifying respirator with appropriate cartridges if spill is large or ventilation is inadequate.[6]
Causality Behind PPE Choices:
  • Gloves: The use of nitrile or other chemically resistant gloves is critical to prevent skin contact, which can lead to irritation.[1][2] It is imperative to inspect gloves for any signs of degradation or puncture before use and to employ proper removal techniques to avoid contaminating the skin.[1][8]

  • Eye Protection: Safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn over goggles during operations with a higher risk of splashing, such as transferring solutions or managing a spill, to protect the entire face.[4]

  • Body Protection: A lab coat protects the skin and personal clothing from minor spills. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron provides an additional barrier.[7]

  • Respiratory Protection: Handling the solid compound can generate dust, which may cause respiratory irritation.[2] Therefore, all manipulations of the solid should occur within a fume hood. If this is not feasible, a properly fitted respirator is required.

Experimental Protocol: Safe Handling Workflow

This workflow provides a step-by-step methodology for safely handling this compound from initial preparation to waste disposal.

  • Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an emergency shower and eyewash station are accessible and operational.[9]

  • Donning PPE: Put on all required PPE as detailed in the table above. Start with the lab coat, followed by safety goggles, and finally gloves.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to contain any dust.

  • Dissolution: Add the solvent to the reaction vessel first, then slowly add the weighed solid to the solvent to minimize dust formation.

  • Reaction: Conduct the reaction within the fume hood. Keep the sash at the lowest practical height.

  • Workup & Purification: All subsequent steps, including extraction, washing, and chromatography, must be performed within the fume hood.

  • Doffing PPE: Remove PPE in the reverse order it was put on. Remove gloves first using a technique that avoids touching the outer contaminated surface.[1] Remove the lab coat, and finally, the eye protection. Wash hands thoroughly with soap and water immediately after.[1]

Visualization: Safe Handling & Emergency Response Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Prep 1. Prepare Fume Hood & Verify Safety Equipment Don_PPE 2. Don PPE (Coat, Goggles, Gloves) Prep->Don_PPE Weigh 3. Weigh Solid in Fume Hood Don_PPE->Weigh React 4. Perform Reaction & Workup Weigh->React Dispose 5. Dispose of Waste (See Section 5) React->Dispose Doff_PPE 6. Doff PPE & Wash Hands Dispose->Doff_PPE Spill Spill Event Evacuate Evacuate Area & Alert Others Spill->Evacuate Exposure Personal Exposure Decontaminate Flush Affected Area (Skin/Eyes for 15+ min) Exposure->Decontaminate SDS Consult SDS & Seek Medical Attention Decontaminate->SDS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.